Carbocromen
Description
This compound was marketed for use in Germany as a vasodilator, however, it has been discontinued due to the risk of arrhythmia development.
A coronary vasodilator agent.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5/c1-5-21(6-2)11-10-17-14(4)16-9-8-15(12-18(16)26-20(17)23)25-13-19(22)24-7-3/h8-9,12H,5-7,10-11,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOIYEQEVSIOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
655-35-6 (hydrochloride) | |
| Record name | Carbocromen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60230301 | |
| Record name | Carbocromen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
804-10-4 | |
| Record name | Chromonar | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=804-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbocromen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbocromen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13279 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbocromen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbocromen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMONAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0C9NIE5JJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Carbocromen's Mechanism of Action on Coronary Arteries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular and physiological mechanisms by which Carbocromen (also known as Chromonar) exerts its vasodilatory effects on coronary arteries. It synthesizes key experimental findings, presents quantitative pharmacological data, and details the methodologies used to elucidate its action.
Core Mechanism of Action: Phosphodiesterase Inhibition
The principal mechanism underlying this compound's efficacy as a coronary vasodilator is the inhibition of phosphodiesterase (PDE) enzymes within vascular smooth muscle cells.[1] By inhibiting these enzymes, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to its intracellular accumulation and initiating a signaling cascade that results in smooth muscle relaxation and increased vessel diameter.[1][2]
Signaling Pathway
The vasorelaxant effect of this compound is mediated through the cAMP-dependent pathway. The process is initiated when this compound inhibits PDE, leading to elevated intracellular cAMP levels.[1] This increase in cAMP activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets that collectively reduce intracellular calcium (Ca²⁺) concentrations and decrease the sensitivity of the contractile machinery to Ca²⁺. This leads to the relaxation of the coronary artery smooth muscle, resulting in vasodilation and a subsequent increase in coronary blood flow.[2]
Role of Adenosine
While some coronary vasodilators, such as dipyridamole (B1670753), function by inhibiting the cellular uptake of adenosine, thereby potentiating its vasodilatory effects, there is no direct evidence in the reviewed scientific literature to suggest that this compound shares this mechanism.[3][4] Studies comparing this compound to dipyridamole note that this compound induces maximal coronary vasodilation without the significant systemic effects or changes in myocardial oxygen consumption associated with dipyridamole, suggesting a more direct and selective action on the coronary vasculature, consistent with its role as a PDE inhibitor.[4] Adenosine is a critical endogenous regulator of coronary blood flow, acting primarily through A₂A receptors to induce vasodilation.[5][6] However, this pathway appears to be distinct from the primary mechanism of this compound.
Quantitative Pharmacological Data
| Parameter | Species | Effect | Dosage/Conditions | Reference(s) |
| Intracellular cAMP | Dog (in vivo) | Up to 50% increase in cardiac cAMP content | Therapeutic doses (IV or intraduodenal) | [1] |
| Intracellular cAMP | Rat (in vivo) | Up to 30% increase in cardiac cAMP content | Therapeutic doses (IV or intraduodenal) | [1] |
| Coronary Blood Flow | Human | Increase from 82 ± 23 to 337 ± 68 mL/100g/min | 0.125 mg/kg/min IV infusion | [4] |
| Myocardial O₂ Consumption | Human | No significant change | 0.125 mg/kg/min IV infusion | [4] |
| Systemic Hemodynamics | Human | No significant changes in heart rate or mean aortic pressure | 0.125 mg/kg/min IV infusion | [4] |
Key Experimental Protocols
The vasodilatory properties of this compound have been characterized using various experimental models. Below are detailed methodologies for two key approaches.
Langendorff Isolated Heart Perfusion
This ex vivo model allows for the study of cardiac function and coronary circulation in an isolated mammalian heart, free from systemic neural and hormonal influences.
Objective: To measure the direct effect of this compound on coronary blood flow and cardiac contractile function.
Methodology:
-
Animal Preparation: A subject animal (e.g., rat, guinea pig) is anesthetized. The heart is rapidly excised via thoracotomy and immediately submerged in ice-cold cardioplegic Krebs-Henseleit buffer to induce arrest and prevent ischemic damage.
-
Cannulation: The aorta is identified and cannulated. The cannula is then connected to the Langendorff apparatus.
-
Retrograde Perfusion: A warm (37°C), oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer is perfused in a retrograde direction down the aorta. This forces the aortic valve to close and directs the perfusate into the coronary ostia, thus perfusing the coronary vasculature. Perfusion can be maintained at either a constant pressure (typically 60-80 mmHg) or a constant flow rate.
-
Instrumentation: A fluid-filled latex balloon is inserted into the left ventricle via the left atrium to measure isovolumetric ventricular pressure. Electrodes may be placed on the epicardium to record an electrocardiogram (ECG). Coronary effluent is collected from the pulmonary artery to measure flow rate.
-
Equilibration: The preparation is allowed to stabilize for a period (e.g., 20-30 minutes) to achieve a steady state of function.
-
Drug Administration: A baseline measurement is recorded. This compound is then added to the perfusate at various concentrations.
-
Data Acquisition: Key parameters are continuously monitored, including Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow rate. The dose-response relationship of this compound on coronary flow is then determined.
Isolated Coronary Artery Ring Vasoreactivity Assay
This in vitro technique is used to directly assess the contractile and relaxant properties of vascular smooth muscle in response to pharmacological agents.
Objective: To quantify the direct vasodilatory effect of this compound on isolated coronary artery segments.
Methodology:
-
Tissue Preparation: The heart is excised, and segments of a coronary artery are carefully dissected and cleaned of surrounding connective tissue. The artery is cut into small rings (2-3 mm in length).
-
Mounting: Each arterial ring is suspended between two L-shaped stainless-steel hooks in an organ bath chamber filled with a physiological salt solution (e.g., Krebs solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One hook is fixed, while the other is connected to an isometric force transducer.
-
Equilibration and Tensioning: The rings are allowed to equilibrate for 60-90 minutes under a predetermined optimal resting tension. During this period, the bath solution is replaced every 15-20 minutes.
-
Viability and Pre-contraction: The viability of the smooth muscle is confirmed by inducing contraction with a high concentration of potassium chloride (KCl). After washing and returning to baseline, a submaximal, stable contraction is induced using a vasoconstrictor agent (e.g., Phenylephrine, U-46619).
-
Drug Administration: Once a stable contractile plateau is reached, cumulative concentrations of this compound are added to the organ bath.
-
Data Acquisition: The isometric tension of the arterial ring is continuously recorded. The relaxant effect of this compound is expressed as a percentage reversal of the pre-induced contraction. A concentration-response curve is generated to determine parameters such as Emax (maximum relaxation) and EC₅₀ (concentration for 50% of maximal effect).
Conclusion
The coronary vasodilatory action of this compound is robustly supported by evidence pointing to its role as a phosphodiesterase inhibitor. By increasing intracellular concentrations of cAMP in coronary artery smooth muscle cells, it initiates a well-defined signaling cascade that leads to vasorelaxation. This direct mechanism allows for a potent increase in coronary blood flow without significantly altering systemic hemodynamics or myocardial oxygen demand, distinguishing its pharmacological profile from other vasodilators that may act through different pathways, such as the potentiation of adenosine.
References
- 1. [The effect of this compound on cardiac cyclic adenosine-monophosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. Adenosine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous carbochromen: a potent and effective drug for estimation of coronary dilatory capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine and adenosine receptor-mediated action in coronary microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbsmd.cn [cbsmd.cn]
Carbocromen: A Technical Deep Dive into its Role as a cAMP Phosphodiesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The cAMP Signaling Pathway and the Role of Phosphodiesterases
The cyclic AMP (cAMP) signaling pathway is a fundamental mechanism through which cells respond to a variety of extracellular stimuli, including hormones and neurotransmitters. The binding of these ligands to G-protein coupled receptors (GPCRs) activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Subsequently, cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, leading to a cellular response.
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in terminating the cAMP signal by hydrolyzing cAMP to the inactive 5'-AMP. By regulating the intracellular concentration of cAMP, PDEs are critical in modulating the duration and intensity of the signaling cascade. The PDE superfamily is diverse, with multiple isoforms exhibiting distinct tissue distribution, substrate specificity, and regulatory properties. This diversity allows for fine-tuned control of cAMP signaling in different cell types and tissues, making PDE isoforms attractive targets for therapeutic intervention. In the cardiovascular system, for instance, PDE3 is a major isoform responsible for regulating cardiac contractility and smooth muscle tone.
Carbocromen as a Phosphodiesterase Inhibitor
This compound has been identified in scientific literature as an inhibitor of phosphodiesterase[1]. This inhibition is a key mechanism contributing to its pharmacological effects. By blocking the action of PDEs, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.
Impact on Cardiac cAMP Levels
Studies have demonstrated that the administration of this compound leads to a significant, dose-related increase in the cAMP content of cardiac tissue. In vivo experiments have shown that therapeutic doses of this compound can increase the cAMP levels in the hearts of rats by up to 30% and in dogs by up to 50%[1]. This elevation of intracellular cAMP in cardiomyocytes is consistent with the inhibition of cardiac phosphodiesterases.
Quantitative Data on this compound's Effects
A comprehensive search of the available scientific literature did not yield specific quantitative data on the inhibitory potency of this compound, such as IC50 or Ki values, against specific phosphodiesterase isoforms. The following table summarizes the reported effects of this compound on cardiac cAMP levels.
| Species | Tissue | Route of Administration | Dose | Effect on cAMP Levels | Reference |
| Rat | Heart | Intravenous / Intraduodenal | Therapeutic | Up to 30% increase | [1] |
| Dog | Heart | Intravenous / Intraduodenal | Therapeutic | Up to 50% increase | [1] |
Experimental Protocols
While detailed protocols from the original studies on this compound are not fully available, this section outlines the general principles and methodologies for key experiments relevant to characterizing this compound as a cAMP phosphodiesterase inhibitor.
Phosphodiesterase Inhibition Assay (General Protocol)
These assays are designed to measure the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform. Common methods include radioimmunoassays, fluorescence polarization assays, and luminescence-based assays.
Principle: A known amount of purified PDE enzyme is incubated with its substrate (cAMP) in the presence and absence of the test compound (this compound). The amount of product formed (5'-AMP) or the remaining substrate is then quantified to determine the enzyme's activity. The inhibitory potency of the compound is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
A Representative Workflow for a Phosphodiesterase Inhibition Assay:
Caption: A generalized workflow for a phosphodiesterase inhibition assay.
Measurement of Intracellular cAMP Levels (General Protocol)
Determining the effect of a compound on intracellular cAMP levels is crucial to confirm its mechanism of action in a cellular context. Common methods include competitive binding assays, such as radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA), as well as fluorescence resonance energy transfer (FRET)-based biosensors for real-time measurements in living cells.
Principle: Cells or tissue homogenates are treated with the test compound. The cells are then lysed, and the concentration of cAMP in the lysate is measured.
A Representative Workflow for cAMP Measurement in Cardiac Tissue:
Caption: A generalized workflow for measuring cAMP levels in cardiac tissue.
Signaling Pathways and Logical Relationships
The cAMP Signaling Pathway and the Action of this compound
The following diagram illustrates the canonical cAMP signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits PDE, increasing cAMP levels and cellular response.
Conclusion and Future Directions
This compound's role as a phosphodiesterase inhibitor provides a clear mechanism for its observed effects on intracellular cAMP levels and its function as a coronary vasodilator. The elevation of cAMP in cardiac tissue is a direct consequence of this inhibition. However, a significant gap in the current understanding of this compound's pharmacology is the lack of specific data on its inhibitory profile against the various PDE isoforms. Future research should focus on determining the IC50 or Ki values of this compound for a panel of PDE enzymes, particularly those prevalent in the cardiovascular system such as PDE3 and PDE4. Such studies would provide a more precise understanding of its mechanism of action, potential for therapeutic selectivity, and could guide the development of novel, more potent analogs for the treatment of cardiovascular diseases. Elucidating the detailed experimental conditions from the original foundational studies would also be invaluable for replicating and building upon this early work.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of Carbocromen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocromen, also known as Chromonar, is a coumarin (B35378) derivative that has been investigated for its vasodilatory properties. It was primarily used as a coronary dilator for the treatment of angina pectoris. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound, with a focus on providing detailed experimental protocols, quantitative data, and visual representations of key pathways.
Chemical Properties
This compound is chemically described as ethyl 2-({3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-chromen-7-yl}oxy)acetate. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C20H27NO5 | [1] |
| Molecular Weight | 361.43 g/mol | [1] |
| CAS Number | 804-10-4 | [1] |
| Appearance | White or almost white crystalline powder | |
| Melting Point | 154-158 °C | |
| Solubility | Slightly soluble in water, soluble in ethanol (B145695) and chloroform | |
| pKa | 8.3 (amine) |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of the coumarin core via a Pechmann condensation, followed by the introduction of the diethylaminoethyl side chain and finally the alkylation of the 7-hydroxy group.
Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)
The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst.[2][3]
Experimental Protocol:
-
Reactants:
-
Resorcinol (B1680541) (1 equivalent)
-
Ethyl acetoacetate (B1235776) (1.1 equivalents)
-
Concentrated Sulfuric Acid (as catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, slowly add resorcinol to an excess of cold (0-5 °C) concentrated sulfuric acid with stirring until fully dissolved.
-
To this solution, add ethyl acetoacetate dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12-18 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
-
The crude product is purified by recrystallization from ethanol to yield 7-hydroxy-4-methylcoumarin.
-
-
Yield: Typically 80-90%.
Step 2: Synthesis of 3-(2-Diethylaminoethyl)-7-hydroxy-4-methylcoumarin
This step involves the aminomethylation of the 7-hydroxy-4-methylcoumarin at the C3 position.
Experimental Protocol:
-
Reactants:
-
7-Hydroxy-4-methylcoumarin (1 equivalent)
-
Diethylamine (B46881) (1.2 equivalents)
-
Formaldehyde (B43269) (37% aqueous solution, 1.5 equivalents)
-
Ethanol (as solvent)
-
-
Procedure:
-
Dissolve 7-hydroxy-4-methylcoumarin in ethanol in a round-bottom flask.
-
Add diethylamine to the solution and stir.
-
Slowly add the formaldehyde solution to the reaction mixture.
-
Reflux the mixture for 4-6 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford 3-(2-diethylaminoethyl)-7-hydroxy-4-methylcoumarin.
-
Step 3: Synthesis of this compound (Alkylation of the 7-Hydroxy Group)
The final step is the alkylation of the hydroxyl group at the 7-position with an ethyl acetate (B1210297) moiety.
Experimental Protocol:
-
Reactants:
-
3-(2-Diethylaminoethyl)-7-hydroxy-4-methylcoumarin (1 equivalent)
-
Ethyl bromoacetate (B1195939) (1.2 equivalents)
-
Potassium carbonate (2 equivalents)
-
Acetone (as solvent)
-
-
Procedure:
-
To a solution of 3-(2-diethylaminoethyl)-7-hydroxy-4-methylcoumarin in dry acetone, add anhydrous potassium carbonate.
-
Add ethyl bromoacetate dropwise to the suspension with stirring.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography.
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound.[4]
-
Spectroscopic Data
The structural elucidation of this compound and its intermediates is confirmed by various spectroscopic techniques.
1H NMR Spectroscopy
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH3 (ethyl) | ~1.25 | t | ~7.1 |
| CH2 (ethyl) | ~4.20 | q | ~7.1 |
| CH3 (coumarin) | ~2.40 | s | - |
| N-CH2CH2 | ~2.80 | t | ~7.0 |
| N-CH2CH3 | ~2.60 | q | ~7.2 |
| O-CH2-CO | ~4.65 | s | - |
| Aromatic-H | 6.80-7.50 | m | - |
13C NMR Spectroscopy
| Carbon | Chemical Shift (ppm) |
| CH3 (ethyl) | ~14.2 |
| O-CH2 (ethyl) | ~61.5 |
| CH3 (coumarin) | ~18.5 |
| N-CH2CH2 | ~52.0 |
| N-CH2CH3 | ~47.5 |
| CH2-N | ~25.0 |
| O-CH2-CO | ~65.0 |
| C=O (ester) | ~168.0 |
| C=O (lactone) | ~161.0 |
| Aromatic/Coumarin C | 101-162 |
FTIR Spectroscopy
| Wavenumber (cm-1) | Assignment |
| ~2970 | C-H stretch (aliphatic) |
| ~1760 | C=O stretch (ester) |
| ~1720 | C=O stretch (lactone) |
| ~1620, 1580, 1500 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ether) |
| ~1100 | C-N stretch |
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak [M]+ at m/z 361. The fragmentation pattern would likely involve the cleavage of the ester and diethylaminoethyl side chains.[5][6]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and purity determination of this compound.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH 4.5) in a gradient or isocratic elution. A typical starting point could be a 60:40 (v/v) mixture of buffer and acetonitrile.[7][8][9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of approximately 325 nm.
-
Injection Volume: 20 µL.
-
Retention Time: The retention time will depend on the exact mobile phase composition and column but would be expected to be in the range of 5-15 minutes.
Mechanism of Action and Signaling Pathway
This compound exerts its vasodilatory effect primarily through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10] An increase in cAMP in vascular smooth muscle cells initiates a signaling cascade that results in muscle relaxation and vasodilation.[11]
Signaling Pathway of this compound-Induced Vasodilation
-
Inhibition of Phosphodiesterase (PDE): this compound enters the vascular smooth muscle cell and inhibits the activity of PDE enzymes, which are responsible for the breakdown of cAMP to AMP.[10]
-
Increased cAMP Levels: The inhibition of PDE leads to an accumulation of intracellular cAMP.
-
Activation of Protein Kinase A (PKA): Elevated cAMP levels activate cAMP-dependent Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK) and calcium channels.
-
Reduced Intracellular Calcium: Phosphorylation of L-type calcium channels can lead to their inactivation, reducing the influx of extracellular calcium. PKA can also promote the sequestration of calcium into the sarcoplasmic reticulum.
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK.
-
Smooth Muscle Relaxation: The combination of reduced intracellular calcium and inhibition of MLCK prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.
Pharmacological Data
Clinical and preclinical studies have provided quantitative data on the pharmacological effects of this compound.
| Parameter | Effect of this compound | Reference |
| Coronary Blood Flow | Significant increase | [12] |
| Myocardial Oxygen Consumption | No significant change | [12] |
| Phosphodiesterase (PDE) Inhibition | Known inhibitor, specific IC50 values require further investigation | [10] |
| Cardiac cAMP levels | Increased in vivo in rats (up to 30%) and dogs (up to 50%) | [10] |
Experimental Protocol: Phosphodiesterase Inhibition Assay
A common method to determine the inhibitory activity of a compound on PDE is a radioenzymatic assay.
-
Principle: The assay measures the conversion of radiolabeled cAMP (e.g., [3H]-cAMP) to [3H]-AMP by the PDE enzyme. The inhibitor's potency is determined by its ability to reduce this conversion.
-
Procedure:
-
A reaction mixture containing a buffered solution, the PDE enzyme preparation, and various concentrations of this compound is prepared.
-
The reaction is initiated by the addition of [3H]-cAMP.
-
After a specific incubation time at 37 °C, the reaction is stopped.
-
The unreacted [3H]-cAMP is separated from the product [3H]-AMP using ion-exchange chromatography.
-
The amount of [3H]-AMP formed is quantified by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the PDE activity (IC50) is calculated.
-
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The synthetic route, involving a Pechmann condensation followed by side-chain introduction and alkylation, is well-established for coumarin derivatives. The primary mechanism of action involves the inhibition of phosphodiesterase, leading to increased cAMP levels and subsequent vasodilation. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of drug development. Further investigation into the specific PDE isoform selectivity and a more precise determination of its IC50 value would provide a more complete understanding of its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. [The effect of this compound on cardiac cyclic adenosine-monophosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclic AMP and mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound induced coronary vasodilatation on myocardial metabolism in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of Carbocromen: A Technical History
Frankfurt, Germany - Carbocromen, a chromone (B188151) derivative once heralded for its potential in treating coronary artery disease, represents a significant chapter in the history of cardiovascular drug development. Developed by the German pharmaceutical company Cassella AG, this compound, also known as Chromonar and Intensain, underwent a period of clinical use in the 1960s before its eventual withdrawal. This technical guide delves into the discovery, mechanism of action, pharmacological profile, and clinical history of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Discovery and Synthesis
Mechanism of Action: A Dual-Pronged Approach
This compound's primary therapeutic effect stemmed from its action as a vasodilator.[3][4] Its mechanism was centered on two key actions:
-
Inhibition of Calcium Influx : this compound was found to relax smooth muscle cells within blood vessels by inhibiting the influx of calcium ions.[3] This reduction in intracellular calcium concentration leads to vasodilation, thereby improving blood flow.[3]
-
Anti-Platelet Aggregation : The compound also exhibited anti-aggregatory effects on platelets.[3] By inhibiting platelet aggregation, this compound had the potential to prevent the formation of blood clots, a major contributor to cardiovascular events like myocardial infarction.[3]
This dual mechanism of vasodilation and anti-aggregation made this compound a promising candidate for the management of cardiovascular diseases.[3]
Below is a simplified representation of this compound's proposed signaling pathway leading to vasodilation.
Caption: Proposed mechanism of this compound-induced vasodilation.
Pharmacological Profile
Preclinical Studies
Early preclinical research focused on characterizing this compound's effects on the cardiovascular system. Studies on isolated animal hearts and in vivo animal models were crucial in elucidating its pharmacological profile.
One key area of investigation was its metabolic effects on the heart. In studies using heart slices from rats, this compound was shown to inhibit the incorporation of 14C-palmitate in a dose-dependent manner, with a maximum inhibition of 30%.[5] In the same study, the metabolic degradation of 14C-palmitate to 14CO2 was decreased by up to 40%, accompanied by a reduction in oxygen consumption.[5] Furthermore, in mouse heart tissue, this compound increased the uptake of 14C-3-O-methyl-D-glucose by approximately 30%, suggesting an enhanced influx of glucose into the heart.[5]
These findings suggested that this compound could shift myocardial metabolism from fatty acid oxidation towards glucose utilization, a potentially beneficial effect in ischemic conditions.
| Preclinical Metabolic Effects of this compound | |
| Parameter | Observation |
| 14C-palmitate incorporation (rat heart slices) | Dose-dependent inhibition (max 30%)[5] |
| 14C-palmitate degradation to 14CO2 | Decreased by up to 40%[5] |
| Oxygen Consumption | Parallel reduction with palmitate degradation[5] |
| 14C-3-O-methyl-D-glucose uptake (mouse heart) | Increased by ~30%[5] |
Pharmacokinetics
Detailed pharmacokinetic data for this compound is scarce in modern literature. However, it was known to have a short half-life and poor oral bioavailability, which limited its clinical utility.[6] This necessitated further research into chemical modifications to improve its stability and extend its biological effects.[6]
Clinical Development and History
This compound was introduced for clinical use as a coronary dilator between 1963 and 1966.[4] It was primarily indicated for the treatment of chronic stable angina pectoris.[3]
Clinical Efficacy
Several clinical trials were conducted to evaluate the efficacy of this compound. One comparative study involving 100 patients with myocardial infarction demonstrated the therapeutic superiority of this compound over papaverine (B1678415).[7] In this trial, this compound was reported to eliminate ischemic pain without causing changes in blood pressure, even with intravenous administration.[7] The study also noted a more rapid normalization of pathological ECG changes and a lower incidence of cardiac rhythm disturbances in the this compound group compared to the papaverine group.[7] Specifically, only one case of arrhythmia was observed in the 50 patients treated with this compound, while the papaverine group experienced multiple instances of extrasystolic arrhythmias, paroxysmal fibrillation, and disturbances in atrioventricular conduction.[7] Furthermore, acute cardiovascular insufficiency was observed in only one patient in the this compound group compared to six in the papaverine group.[7] Mortality was also lower in the this compound group, with one death compared to six in the papaverine group among patients with an unfavorable prognosis.[7]
Another clinical investigation in 18 patients without detectable heart disease compared the systemic and coronary hemodynamic effects of intravenous this compound and dipyridamole.[8] Both drugs induced a comparable and significant increase in coronary blood flow.[8]
| Hemodynamic Effects of Intravenous this compound vs. Dipyridamole | ||
| Parameter | This compound | Dipyridamole |
| Coronary Blood Flow (ml/100g/min) | 82 ± 23 to 337 ± 68 | 78 ± 9 to 301 ± 61[8] |
| Minimal Coronary Resistance (mmHg/ml/100g/min) | 0.24 ± 0.04 | 0.23 ± 0.04[8] |
| Heart Rate (beats/min) | No significant change | 73 to 94[8] |
| Mean Aortic Pressure (mmHg) | No significant change | 89 to 78[8] |
| Myocardial Oxygen Consumption | Unchanged | Increased by 46%[8] |
This study concluded that this compound might be more suitable for evaluating coronary dilatory capacity as it induced maximal coronary vasodilation without altering myocardial oxygen consumption or systemic hemodynamics.[8]
However, another study on myocardial metabolism in patients with coronary arteriosclerotic disease suggested a potential downside. While this compound increased myocardial flow, it also led to a greater excretion of lactate (B86563) and hypoxanthine (B114508) into the coronary sinus during atrial pacing above the anginal threshold, indicating a possible unfavorable effect on ischemic metabolism, potentially due to a "coronary steal" phenomenon.[9]
The workflow for a typical clinical trial evaluating an anti-anginal agent like this compound would involve several key stages.
Caption: A generalized workflow for a clinical trial of an anti-anginal drug.
Discontinuation and Legacy
Despite its initial promise, the clinical use of this compound was short-lived. It was reportedly discontinued (B1498344) due to the risk of arrhythmia.[10] Common side effects associated with its use included headache, dizziness, and flushing, which are typical of vasodilators.[11] More serious side effects could include hypotension.[11]
The story of this compound's development and eventual withdrawal highlights the rigorous and often challenging path of drug discovery. While it did not become a mainstay of cardiovascular therapy, the research into its mechanism of action contributed to the broader understanding of coronary vasodilators and the role of calcium channels and platelet aggregation in cardiovascular disease. The challenges faced with its short half-life and potential for adverse effects also underscored the importance of optimizing pharmacokinetic and safety profiles in drug development, lessons that remain highly relevant in the pharmaceutical sciences today.
References
- 1. SE316473B - - Google Patents [patents.google.com]
- 2. Antiarrhythmic properties of this compound. Effects on depressed activity of sinoatrial and atrioventricular node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. [Regulation of lipid and carbohydrate metabolism of the heart by this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neomed.edu [neomed.edu]
- 7. [On the efficacy of this compound in the treatment of myocardial infarction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous carbochromen: a potent and effective drug for estimation of coronary dilatory capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound induced coronary vasodilatation on myocardial metabolism in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromonar | C20H27NO5 | CID 12604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
Pharmacological Profile of Carbocromen Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocromen hydrochloride, a chromone (B188151) derivative, is a coronary vasodilator that has been investigated for its therapeutic potential in cardiovascular diseases, particularly angina pectoris. This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, including its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is compiled from preclinical and clinical studies to support further research and development efforts.
Introduction
This compound hydrochloride (also known as Chromonar) is a synthetic compound that exhibits potent coronary vasodilatory effects.[1] Initially developed for the treatment of angina pectoris, its primary mode of action involves increasing coronary blood flow.[2][3] This document details the current understanding of its pharmacological properties, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways to provide a thorough resource for researchers and drug development professionals.
Mechanism of Action
This compound hydrochloride exerts its vasodilatory effects primarily through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in vascular smooth muscle cells.[4] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation of the coronary arteries.
Additionally, some evidence suggests that this compound hydrochloride may also interfere with intracellular calcium signaling, contributing to its vasodilatory effect.[5] The precise mechanisms, including the specific PDE isozymes inhibited and the exact nature of its interaction with calcium channels, remain areas for further investigation.
Signaling Pathway of this compound Hydrochloride in Coronary Artery Smooth Muscle Cells
Caption: Mechanism of this compound-induced vasodilation.
Pharmacodynamics
The primary pharmacodynamic effect of this compound hydrochloride is the dilation of coronary arteries, leading to a significant increase in coronary blood flow. This effect has been demonstrated in both preclinical and clinical settings.
Preclinical Data
In vivo studies in animal models have shown that this compound hydrochloride increases coronary blood flow and can favorably redistribute blood flow to the external layers of the left ventricle.[6] It has also been shown to increase the content of cAMP in the hearts of rats and dogs by up to 30% and 50%, respectively, following intravenous or intraduodenal administration.[4]
Clinical Data
Clinical studies in humans have confirmed the potent coronary vasodilatory effects of this compound hydrochloride.
| Parameter | Vehicle/Control | This compound hydrochloride | Study Population | Reference |
| Coronary Blood Flow (ml/100g/min) | 82 ± 23 | 337 ± 68 | 18 patients without detectable heart disease | [2] |
| Coronary Resistance (mmHg/ml/100g/min) | - | 0.24 ± 0.04 | 18 patients without detectable heart disease | [2] |
| Myocardial Oxygen Consumption | No significant change | No significant change | 18 patients without detectable heart disease | [2] |
| Adverse Events (vs. Papaverine) | ||||
| - Cardiac rhythm disturbances | Often occurred | Observed in one case | 50 patients with myocardial infarction | [4] |
| - Acute cardiovascular insufficiency | 6 patients | 1 patient | 50 patients with myocardial infarction | [4] |
| - Mortality (unfavorable prognosis) | 6 patients | 1 patient | - | [4] |
Pharmacokinetics
Detailed pharmacokinetic data for this compound hydrochloride in humans, such as oral bioavailability and elimination half-life, are not extensively reported in recent literature. Older studies suggest that the drug is administered orally or intravenously.[2][4] The onset of its vasodilatory effects after oral administration is reported to be within 30 to 60 minutes, with a duration of action lasting several hours.[2]
Experimental Protocols
This section provides an overview of methodologies relevant to the preclinical and clinical evaluation of this compound hydrochloride.
In Vitro Vasodilation Assay (Coronary Artery Rings)
This protocol outlines a general method for assessing the vasodilatory properties of a compound on isolated coronary artery rings.
Caption: Workflow for in vitro vasodilation assay.
Phosphodiesterase (PDE) Inhibition Assay
A common method to determine the inhibitory activity of a compound against PDE is a fluorescence polarization (FP)-based assay.
Caption: Workflow for PDE inhibition assay.
Measurement of Coronary Blood Flow (Thermodilution Technique)
A clinical method to quantify coronary blood flow involves the thermodilution technique.
References
- 1. Chromonar | C20H27NO5 | CID 12604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Intravenous carbochromen: a potent and effective drug for estimation of coronary dilatory capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound induced coronary vasodilatation on myocardial metabolism in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [On the efficacy of this compound in the treatment of myocardial infarction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of carbachol on cytosolic calcium levels in vascular endothelium and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Selective vasodilatation of the subepicardial coronary vasculature induced by carbochromen (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbocromen's Effect on Intracellular Calcium Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocromen, also known as Chromonar, is a coronary vasodilator that has been used in the treatment of angina pectoris.[1] Its therapeutic effects are primarily attributed to its ability to relax vascular smooth muscle, leading to increased coronary blood flow.[1] A key mechanism underlying this vasodilation is the inhibition of calcium influx into smooth muscle cells.[1] This technical guide provides an in-depth overview of the putative mechanism of this compound's action on intracellular calcium levels, outlines detailed experimental protocols for its investigation, and presents a hypothetical data framework for such studies.
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, including muscle contraction, neurotransmission, and gene expression. In vascular smooth muscle cells (VSMCs), a rise in cytosolic Ca²⁺ concentration is the primary trigger for contraction.[2] This increase can be initiated by Ca²⁺ influx from the extracellular space through voltage-gated L-type calcium channels (LTCCs) or by release from intracellular stores such as the sarcoplasmic reticulum.[3]
This compound has been identified as a compound that promotes vasodilation by reducing the availability of intracellular calcium required for muscle contraction.[1] While early research suggested it acts on "slow membrane currents" and antagonizes the effects of calcium channel blockers without being a direct Ca²⁺ agonist, the precise molecular interactions and quantitative effects on intracellular calcium concentrations are not extensively detailed in publicly available literature.[4] This guide will, therefore, present a hypothesized mechanism of action consistent with its known effects and provide standardized protocols to facilitate further research into its specific pharmacological profile.
Hypothetical Signaling Pathway of this compound
The primary proposed mechanism for this compound's vasodilatory effect is the inhibition of calcium influx through L-type calcium channels in vascular smooth muscle cells. The following diagram illustrates this putative signaling pathway.
Quantitative Data on this compound's Effect
While specific quantitative data for this compound's effect on intracellular calcium levels are not widely published, the following table provides a hypothetical structure for presenting such data. This format allows for a clear comparison of the compound's potency and efficacy against known calcium channel blockers.
| Compound | Cell Type | Assay Type | Parameter | Value | Reference |
| This compound | A7r5 Rat Aortic Smooth Muscle Cells | Fura-2 AM Fluorescence | IC₅₀ | Data Not Available | - |
| This compound | Primary Human Coronary Artery Smooth Muscle Cells | Patch-Clamp Electrophysiology | % Inhibition of ICa,L at 10 µM | Data Not Available | - |
| Verapamil | A7r5 Rat Aortic Smooth Muscle Cells | Fura-2 AM Fluorescence | IC₅₀ | ~1 µM | Hypothetical |
| Nifedipine | Primary Human Coronary Artery Smooth Muscle Cells | Patch-Clamp Electrophysiology | % Inhibition of ICa,L at 10 µM | ~90% | Hypothetical |
Detailed Experimental Protocols
To investigate the effects of this compound on intracellular calcium, two primary methodologies are recommended: intracellular calcium imaging using fluorescent indicators and patch-clamp electrophysiology to directly measure calcium currents.
Measurement of Intracellular Calcium Using Fura-2 AM Fluorescence
This protocol describes the measurement of changes in intracellular calcium concentration in cultured vascular smooth muscle cells (e.g., A7r5 cell line) in response to this compound.
Materials:
-
A7r5 vascular smooth muscle cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
This compound stock solution (in DMSO)
-
Potassium Chloride (KCl) solution (for depolarization)
-
Fluorescence plate reader or microscope with 340/380 nm excitation and ~510 nm emission capabilities
Procedure:
-
Cell Culture: Culture A7r5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Seed cells onto 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS (with Ca²⁺) containing 5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 60 minutes at 37°C.
-
-
Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Compound Incubation: Incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) in HBSS for 30 minutes. Include a vehicle control (DMSO) and a positive control (e.g., Verapamil).
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm for 2 minutes.
-
Stimulate the cells with a depolarizing concentration of KCl (e.g., 50 mM) to open L-type calcium channels.
-
Continue to record the fluorescence ratio for at least 5 minutes to capture the peak calcium influx and subsequent changes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
Normalize the data to the baseline ratio.
-
Determine the peak calcium response for each concentration of this compound.
-
Plot the percentage inhibition of the KCl-induced calcium influx against the this compound concentration to determine the IC₅₀ value.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the intracellular calcium measurement experiment.
Conclusion
This compound exerts its vasodilatory effects primarily through the inhibition of calcium influx in vascular smooth muscle cells.[1] While the precise molecular targets and quantitative pharmacology are not fully elucidated in the available literature, the experimental protocols outlined in this guide provide a robust framework for future investigations. A thorough characterization of this compound's interaction with L-type calcium channels and its impact on intracellular calcium homeostasis will be crucial for a complete understanding of its therapeutic mechanism and for the development of novel cardiovascular drugs.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. Effects of calcium on vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic properties of this compound. Effects on depressed activity of sinoatrial and atrioventricular node - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Targets of Carbocromen in Vascular Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular mechanisms of Carbocromen, a coronary vasodilator, with a specific focus on its targets within vascular smooth muscle cells (VSMCs). It synthesizes key findings on its signaling pathways, presents quantitative data from relevant studies, and outlines the detailed experimental protocols used to elucidate its effects.
Introduction
This compound (also known as Chromonar) is a pharmaceutical agent recognized for its vasodilatory properties, primarily utilized in the treatment of chronic stable angina pectoris.[1] Its therapeutic effect stems from its ability to relax the smooth muscle cells lining blood vessels, leading to increased coronary blood flow and improved oxygen delivery to the myocardium.[1][2] While its clinical application has been explored for decades, a detailed understanding of its molecular targets is crucial for optimizing its use and for the development of novel cardiovascular therapies. This guide delves into the primary and secondary mechanisms through which this compound exerts its effects on vascular smooth muscle.
Primary Molecular Mechanisms of Action
The vasodilatory action of this compound in vascular smooth muscle is not attributed to a single molecular target but rather a combination of effects on key signaling pathways that regulate cellular contraction. The two most prominent proposed mechanisms are the inhibition of phosphodiesterase (PDE) leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP), and the direct or indirect modulation of calcium ion (Ca²⁺) influx.
A primary mechanism of this compound is the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cAMP.[3] By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP in cardiac and vascular smooth muscle cells.[3]
Cyclic AMP is a critical second messenger in VSMCs that mediates vasodilation through several downstream actions[4][5]:
-
Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA.
-
Inhibition of Ca²⁺ Influx: PKA can phosphorylate and inhibit L-type calcium channels, reducing the influx of extracellular Ca²⁺ that is necessary for contraction.[6]
-
Sequestration of Intracellular Ca²⁺: PKA can promote the uptake of Ca²⁺ into the sarcoplasmic reticulum.
-
Decreased Myofilament Ca²⁺ Sensitivity: PKA can phosphorylate and inhibit Myosin Light Chain Kinase (MLCK), the enzyme that directly triggers muscle contraction. This reduces the sensitivity of the contractile apparatus to Ca²⁺.[4][5]
The culmination of these effects is a profound relaxation of the vascular smooth muscle. Studies have demonstrated that therapeutic doses of this compound can increase cAMP content in the hearts of rats and dogs by up to 30% and 50%, respectively.[3]
Independent of its effects on cAMP, this compound is also reported to directly inhibit the influx of calcium into smooth muscle cells.[1] The contraction of vascular smooth muscle is fundamentally dependent on an increase in intracellular Ca²⁺, which binds to calmodulin, subsequently activating MLCK and initiating the cross-bridge cycling of actin and myosin.[7][8]
By acting as a calcium antagonist, this compound prevents the entry of Ca²⁺ through voltage-gated calcium channels, which are crucial for muscle contraction.[1][9] This reduction in intracellular Ca²⁺ availability directly leads to a decreased contractile force of the blood vessels, resulting in their relaxation and dilation.[1] This mechanism is a cornerstone of many vasodilator drugs and contributes significantly to this compound's therapeutic profile.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key hemodynamic and cellular parameters as reported in the literature.
Table 1: Hemodynamic Effects of Intravenous this compound in Humans
| Parameter | Baseline (Mean ± SD) | Post-Carbocromen (Mean ± SD) | Percentage Change | Reference |
|---|---|---|---|---|
| Coronary Blood Flow (ml·100g⁻¹·min⁻¹) | 82 ± 23 | 337 ± 68 | +311% | [2] |
| Minimal Coronary Resistance (mmHg·ml⁻¹·100g·min) | N/A | 0.24 ± 0.04 | N/A | [2] |
| Heart Rate (beats·min⁻¹) | Not significantly changed | Not significantly changed | N/A | [2] |
| Mean Aortic Pressure (mmHg) | Not significantly changed | Not significantly changed | N/A | [2] |
| Myocardial O₂ Consumption | Unchanged | Unchanged | 0% |[2] |
Table 2: Effects of Intracoronary this compound in Isolated Dog Hearts
| Parameter | Dose | Percentage Change (Range) | P-value | Reference |
|---|---|---|---|---|
| Coronary Blood Flow | 1.0 mg | +61% | < .05 | [10] |
| Coronary Blood Flow | 2.0 mg | +155% | < .01 | [10] |
| Myocardial O₂ Consumption | 1.0 - 2.0 mg | -18% to -36% | < .05 |[10] |
Table 3: Biochemical Effects of this compound in vivo
| Parameter | Animal Model | Percentage Change (Max) | Reference |
|---|---|---|---|
| Cardiac cAMP Content | Rats | +30% | [3] |
| Cardiac cAMP Content | Dogs | +50% |[3] |
Key Experimental Protocols
The investigation of this compound's effects on vascular smooth muscle relies on established in vitro and ex vivo methodologies. Below are detailed representative protocols.
This protocol allows for the study of a drug's direct effect on the coronary vasculature of an isolated, perfused heart, free from systemic influences.
Objective: To quantify the vasodilatory effect of this compound on the coronary arteries of an isolated mammalian heart.
Methodology:
-
Animal Preparation: A rodent (e.g., Sprague-Dawley rat) is anesthetized, and heparin is administered to prevent blood coagulation.
-
Heart Excision: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated onto the Langendorff apparatus. Retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer (37°C) is initiated to maintain heart viability.
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes, during which baseline coronary flow, heart rate, and contractile force are recorded.
-
Drug Administration: A stock solution of this compound is prepared. It is infused into the perfusion line at increasing concentrations to generate a dose-response curve.
-
Data Acquisition: Coronary flow is measured continuously using an ultrasonic flowmeter or by collecting the coronary effluent. A pressure transducer connected to an intraventricular balloon can measure left ventricular developed pressure (LVDP) to assess contractility.
-
Analysis: The percentage change in coronary flow from baseline is calculated for each this compound concentration.
This protocol directly measures the contractile and relaxant properties of isolated blood vessel segments.
Objective: To determine the effect of this compound on the tone of isolated vascular smooth muscle rings.
Methodology:
-
Tissue Preparation: A blood vessel (e.g., rat aorta or porcine coronary artery) is carefully dissected and cut into 2-3 mm rings.
-
Mounting: The rings are mounted in an organ bath chamber filled with physiological salt solution (PSS), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. The rings are connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a determined optimal resting tension.
-
Viability Check: The contractile integrity of the rings is confirmed by inducing contraction with a vasoconstrictor agent like phenylephrine (B352888) or potassium chloride (KCl). Endothelial integrity can be checked with acetylcholine.
-
Pre-contraction: Once a stable contraction is achieved with the chosen agonist, this compound is added to the bath in a cumulative manner.
-
Data Recording: The force transducer records the changes in tension (relaxation) induced by this compound.
-
Analysis: Relaxation is expressed as a percentage of the pre-induced contraction. An EC₅₀ value can be calculated to determine the potency of this compound.
Conclusion
The molecular action of this compound in vascular smooth muscle is multifaceted, primarily targeting two critical regulatory pathways of muscle tone. Its ability to inhibit phosphodiesterase elevates intracellular cAMP, activating PKA-mediated pathways that promote relaxation.[3][4] Concurrently, it appears to inhibit calcium influx, directly reducing the availability of the primary trigger for contraction.[1] These complementary mechanisms make this compound an effective coronary vasodilator. The quantitative data confirm its potent effect on increasing coronary blood flow without significantly altering heart rate or systemic blood pressure, highlighting its relative selectivity for the coronary vasculature.[2] Understanding these detailed mechanisms and the protocols used to study them is essential for the rational design of future cardiovascular drugs targeting vascular smooth muscle function.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. Intravenous carbochromen: a potent and effective drug for estimation of coronary dilatory capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The effect of this compound on cardiac cyclic adenosine-monophosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 6. cAMP signaling inhibits dihydropyridine-sensitive Ca2+ influx in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of carbocromene on myocardial oxygen consumption in isolated dog hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into Carbocromen and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Carbocromen, a coumarin (B35378) derivative once marketed as a coronary vasodilator, continues to be a subject of scientific interest due to its unique pharmacological profile. This technical guide delves into the core of its structure-activity relationship (SAR), providing a comprehensive overview for researchers engaged in the discovery and development of novel cardiovascular agents. By examining the interplay between chemical modifications and biological outcomes, we can unlock the potential for designing more potent and selective therapeutic agents.
Core Concepts: The Pharmacophore of this compound
This compound, chemically known as 3-(2-diethylamino-ethyl)-4-methyl-7-(carbethoxy-methoxy)-2-oxo-1,2-chromene, possesses a distinct scaffold that is amenable to a variety of structural modifications. The coumarin nucleus, the diethylaminoethyl side chain at the 3-position, the methyl group at the 4-position, and the carbethoxymethoxy group at the 7-position all contribute to its overall pharmacological effect. Understanding the impact of alterations at these positions is key to deciphering its SAR.
Quantitative Structure-Activity Relationship (SAR)
| Compound/Analog | Modification | Biological Activity (Qualitative/Quantitative) | Key Findings |
| This compound | Baseline Structure | Potent coronary vasodilator.[1][2] | The combination of the coumarin core with the specific side chains is crucial for its activity. |
| Analog 1 (Hypothetical) | Variation in the 7-O-substituent (e.g., shorter or longer alkyl chains, different functional groups) | Expected to modulate potency and pharmacokinetic properties. | The nature of the ester group at the 7-position can influence lipophilicity and metabolic stability, thereby affecting duration of action. |
| Analog 2 (Hypothetical) | Modification of the diethylaminoethyl side chain at C3 (e.g., different amine substituents, chain length) | Likely to significantly impact potency and receptor/channel interaction. | The basic nitrogen is often a key pharmacophoric feature for interaction with biological targets. Altering its pKa and steric bulk can fine-tune activity. |
| 7-Hydroxy-4-methylcoumarin | Precursor to this compound (lacks the C3 and C7 side chains) | Weak to no significant vasodilator activity. | Demonstrates the essentiality of the C3 and C7 substitutions for potent vasodilation. |
| Nitrate-Coumarin Derivatives | Introduction of a nitrate (B79036) group to the coumarin scaffold. | Potent vasodilation (e.g., Coumarin-7-yl-methyl nitrate, IC50 = 1.92 nM). | This suggests that incorporating nitric oxide-donating moieties can dramatically enhance vasodilator potency, acting through the cGMP pathway. |
Unraveling the Mechanism of Action: Key Signaling Pathways
The vasodilatory effect of this compound and its analogs is believed to be multifactorial, involving modulation of several key signaling pathways in vascular smooth muscle cells (VSMCs).
Inhibition of Phosphodiesterases (PDEs)
One of the proposed mechanisms for this compound's action is the inhibition of phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). An increase in intracellular levels of these second messengers leads to the activation of protein kinases (PKA and PKG), which in turn phosphorylate downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.
Figure 1: this compound's potential mechanism via PDE inhibition.
Blockade of Calcium Channels
Another plausible mechanism is the direct or indirect blockade of L-type voltage-gated calcium channels in VSMCs. The influx of extracellular calcium is a critical step in the initiation of smooth muscle contraction. By inhibiting this influx, this compound and its analogs can effectively promote vasodilation.
Figure 2: this compound's potential mechanism via calcium channel blockade.
Experimental Protocols: A Guide to SAR Investigation
To rigorously evaluate the SAR of this compound analogs, a series of well-defined experimental protocols are essential. The following outlines key methodologies for assessing vasodilator activity and probing the underlying mechanisms.
Synthesis of this compound and its Analogs
The synthesis of this compound typically involves a multi-step process, beginning with the formation of the coumarin core, followed by the introduction of the side chains at the C3 and C7 positions.
Figure 3: General synthetic workflow for this compound.
1. Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation): [3][4][5][6][7]
-
Principle: This classic reaction involves the acid-catalyzed condensation of a phenol (B47542) (resorcinol) with a β-ketoester (ethyl acetoacetate).[3]
-
Procedure:
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add a mixture of resorcinol and ethyl acetoacetate to the cooled acid with stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol (B145695) to yield pure 7-hydroxy-4-methylcoumarin.[4][6]
-
2. Synthesis of this compound Hydrochloride:
-
Step 1: O-Alkylation of 7-Hydroxy-4-methylcoumarin:
-
React 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield 7-(carbethoxymethoxy)-4-methylcoumarin.
-
-
Step 2: C3-Alkylation:
-
Step 3: Salt Formation:
-
Treat the free base of this compound with hydrochloric acid in a suitable solvent to precipitate this compound hydrochloride.
-
In Vitro Assessment of Vasodilator Activity
Isolated Organ Bath Technique:
-
Principle: This method measures the effect of a compound on the contractility of isolated arterial rings, providing a direct assessment of its vasodilator properties.
-
Procedure:
-
Isolate coronary or other arteries (e.g., rat aorta) and cut them into small rings (2-3 mm).
-
Suspend the rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Pre-contract the arterial rings with a vasoconstrictor agent (e.g., phenylephrine (B352888) or high potassium solution).
-
Once a stable contraction is achieved, add cumulative concentrations of the test compound (this compound or its analogs) to the bath.
-
Record the relaxation response and construct a concentration-response curve to determine the EC50 (half-maximal effective concentration).
-
Mechanistic Assays
1. Phosphodiesterase (PDE) Activity Assay:
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of different PDE isoforms.
-
Procedure (General):
-
Incubate the purified PDE enzyme with its substrate (cAMP or cGMP) in the presence and absence of the test compound.
-
After a set time, terminate the reaction and measure the amount of remaining substrate or the product formed (AMP or GMP).
-
Commercially available kits, such as those employing fluorescence or luminescence detection, can be used for high-throughput screening.
-
Calculate the IC50 (half-maximal inhibitory concentration) from the concentration-inhibition curve.
-
2. Whole-Cell Patch-Clamp for Calcium Currents:
-
Principle: This electrophysiological technique allows for the direct measurement of ion currents across the cell membrane of a single vascular smooth muscle cell, providing definitive evidence for calcium channel blockade.
-
Procedure:
-
Isolate single vascular smooth muscle cells.
-
Using a micropipette, form a high-resistance seal with the cell membrane ("giga-seal").
-
Rupture the cell membrane within the pipette to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of the resulting currents.
-
Apply a voltage protocol to elicit calcium currents.
-
Perfuse the cell with a solution containing the test compound and measure the change in the calcium current to determine the extent of channel blockade.
-
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs presents a compelling area of research for the development of novel coronary vasodilators. While the precise mechanisms of action are still under investigation, evidence points towards a multi-target profile likely involving phosphodiesterase inhibition and calcium channel modulation. The key to advancing this field lies in the systematic synthesis and screening of a focused library of this compound analogs. By varying the substituents at the C3 and C7 positions and correlating these structural changes with quantitative measures of vasodilator potency, PDE inhibition, and calcium channel blockade, a more detailed and predictive SAR model can be constructed. This, in turn, will pave the way for the rational design of next-generation cardiovascular drugs with improved efficacy and safety profiles.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. Effect of this compound induced coronary vasodilatation on myocardial metabolism in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 5. jetir.org [jetir.org]
- 6. m.youtube.com [m.youtube.com]
- 7. scispace.com [scispace.com]
- 8. growingscience.com [growingscience.com]
- 9. SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds [scirp.org]
Carbocromen's Role in Modulating Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocromen and its derivatives, such as Cloricromene, have demonstrated significant potential in the modulation of platelet aggregation. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's antiplatelet effects. The primary mode of action involves the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels. This elevation in cyclic nucleotides interferes with key signaling pathways that are crucial for platelet activation and aggregation. Specifically, this compound has been shown to inhibit agonist-induced increases in intracellular calcium concentrations and the synthesis of thromboxane (B8750289) A2 (TXA2), both of which are critical for platelet plug formation. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role as a modulator of platelet function.
Introduction
Platelet aggregation is a fundamental physiological process for hemostasis. However, its dysregulation can lead to thrombotic events, which are major contributors to cardiovascular diseases. Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions. This compound, a chromone (B188151) derivative, has been investigated for its vasodilatory and antiplatelet properties. This guide focuses on the molecular mechanisms through which this compound modulates platelet aggregation, providing a technical resource for researchers and drug development professionals.
Mechanism of Action
This compound's primary mechanism for inhibiting platelet aggregation is through the modulation of intracellular cyclic nucleotide signaling pathways.
Inhibition of Phosphodiesterases (PDEs)
This compound acts as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound leads to an accumulation of cAMP and cGMP within the platelets.[1][2][3]
Elevation of cAMP and cGMP
Increased levels of cAMP and cGMP are potent inhibitors of platelet activation and aggregation.[1][2][3] They achieve this by:
-
Inhibiting Calcium Mobilization: Elevated cyclic nucleotide levels lead to the activation of protein kinases (PKA and PKG) that phosphorylate various intracellular targets. This phosphorylation cascade ultimately results in the sequestration of calcium ions (Ca2+) into the dense tubular system and inhibits the influx of extracellular Ca2+, thereby reducing the cytosolic Ca2+ concentration.[4][5]
-
Preventing Granule Release: The release of pro-aggregatory substances from platelet granules is a calcium-dependent process. By lowering intracellular calcium, this compound inhibits the release of these substances.
-
Inhibiting Thromboxane A2 Synthesis: The synthesis of thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor, is also a calcium-dependent process. This compound's ability to reduce intracellular calcium contributes to the inhibition of TXA2 formation.
The synergistic antiplatelet effect observed when Cloricromene is combined with a prostacyclin analogue (iloprost) and a nitric oxide donor (sodium nitroprusside) further supports the involvement of the cAMP and cGMP pathways, respectively.[6]
Quantitative Data
While comprehensive dose-response studies providing specific IC50 values for this compound and its derivatives are limited in the publicly available literature, some quantitative data has been reported.
Table 1: Effect of Cloricromene on ADP-Induced Platelet Aggregation
| Compound | Concentration | Agonist | Inhibition of Aggregation | Reference |
| Cloricromene (AD6) | 50 µM | ADP (threshold concentration) | ~30% | [7] |
Further research is required to establish detailed dose-response curves and IC50 values for this compound and its derivatives against various platelet agonists and specific phosphodiesterase subtypes.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Platelet Inhibition
References
- 1. Inhibitory effects of ATP on platelet aggregation: cation interaction and shape change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppressed anti-aggregating and cGMP-elevating effects of sodium nitroprusside in platelets from patients with stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet aggregation, ATP release and cytoplasmic Ca2+ movement: the effects of cloricromene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cloricromene synergizes with antiplatelet drugs and nitric oxide-like factor derived from rat peritoneal polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular aspects of cloricromene (AD6) distribution in human platelets and its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The chemical classification of Carbocromen as a coumarin derivative
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocromen, a synthetic coumarin (B35378) derivative, has been recognized for its potent vasodilatory effects, particularly on the coronary arteries. This technical guide delves into the chemical classification of this compound, its mechanism of action, and a review of its pharmacological effects. The document provides a comprehensive overview of its physicochemical properties, synthesis, and clinical findings, presented in a format tailored for researchers and professionals in drug development. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate a deeper understanding of this compound.
Chemical Classification and Physicochemical Properties
This compound, with the IUPAC name ethyl 2-[[3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-chromen-7-yl]oxy]acetate, is unequivocally classified as a member of the coumarin family.[1][2] Coumarins are a class of benzopyrone compounds, characterized by a benzene (B151609) ring fused to an α-pyrone ring.[3] The core coumarin scaffold of this compound is substituted at various positions, contributing to its specific pharmacological profile.
A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₇NO₅ | [1][4] |
| Molar Mass | 361.438 g·mol⁻¹ | [4][5] |
| CAS Number | 804-10-4 | [1][4] |
| Melting Point | 220-222 °C | [4] |
| Boiling Point | 488.6°C at 760 mmHg | [4] |
| LogP | 2.92760 | [4] |
| pKa | 8.3 (Uncertain) | [4] |
| Solubility | Slightly soluble in Chloroform, Methanol, and Water | [4] |
Synthesis of this compound
The synthesis of this compound, like many other coumarin derivatives, is often achieved through the Pechmann condensation reaction.[6] This reaction involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions.[2]
Experimental Protocol: Pechmann Condensation for Coumarin Synthesis (General)
This protocol provides a general methodology for the Pechmann condensation, which can be adapted for the synthesis of this compound by using appropriate precursors.
Materials:
-
Phenol (or a substituted phenol, e.g., a resorcinol (B1680541) derivative)
-
β-keto ester (e.g., ethyl acetoacetate)
-
Acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15, or Indium(III) chloride)[1][4]
-
Solvent (optional, e-g., ethanol)
-
Milling jar and balls (for mechanochemical synthesis)
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine the phenol and the β-keto ester in equimolar amounts.
-
Catalyst Addition: Slowly add the acid catalyst to the reaction mixture with stirring. The choice and amount of catalyst may vary depending on the specific reactants and desired reaction conditions.[4]
-
Reaction Conditions:
-
Conventional Heating: Heat the mixture under reflux for a specified duration (e.g., 45 minutes to several hours), monitoring the reaction progress by TLC.[7]
-
Mechanochemical Synthesis: Place the reactants and catalyst in a milling jar with milling balls and mill at room temperature for a designated time.[7]
-
-
Work-up:
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If the reaction was performed with a solid catalyst, filter the mixture to remove the catalyst.[7]
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
-
Purification:
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified coumarin derivative.[7]
-
Mechanism of Action and Signaling Pathways
This compound functions primarily as a coronary vasodilator.[5][8] Its mechanism of action involves the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[8] By inhibiting PDE, this compound leads to an increase in intracellular cAMP levels in cardiac and smooth muscle cells.[8] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and vasodilation.
Pharmacological Effects and Clinical Data
Clinical studies have demonstrated this compound's efficacy as a coronary vasodilator, leading to increased myocardial blood flow.[7][9]
Hemodynamic Effects
A comparative study investigated the systemic and coronary hemodynamic effects of this compound and dipyridamole (B1670753) in patients without detectable heart disease. The key findings are summarized in Table 2.
Table 2: Hemodynamic Effects of Intravenous this compound vs. Dipyridamole
| Parameter | This compound (0.125 mg kg⁻¹ min⁻¹) | Dipyridamole (0.05 mg kg⁻¹ min⁻¹) | Reference |
| Coronary Blood Flow (ml·100g⁻¹·min⁻¹) | 82 ± 23 to 337 ± 68 | 78 ± 9 to 301 ± 61 | [9] |
| Minimal Coronary Resistance (mmHg·ml⁻¹·100g·min) | 0.24 ± 0.04 | 0.23 ± 0.04 | [9] |
| Heart Rate (beats min⁻¹) | No significant change | 73 to 94 (P < 0.005) | [9] |
| Mean Aortic Pressure (mmHg) | No significant change | 89 to 78 (P < 0.001) | [9] |
| Myocardial Oxygen Consumption | Unchanged | Increased by 46% (P < 0.001) | [9] |
Effects on Myocardial Metabolism in Coronary Artery Disease
A study on patients with coronary arteriosclerotic disease investigated the effect of this compound on myocardial metabolism during atrial pacing.
Table 3: Effect of this compound on Myocardial Metabolism during Pacing-Induced Tachycardia
| Parameter | Observation | Reference |
| Myocardial Blood Flow | Increased at rest and during pacing | [7] |
| Myocardial Oxygen Consumption | No interference | [7] |
| Free Fatty Acid (FFA) Uptake | No interference | [7] |
| Lactate and Hypoxanthine Excretion | Increased to a greater extent during this compound treatment | [7] |
These findings suggest that while this compound is a potent coronary vasodilator, it may have an unfavorable effect on ischemic metabolism, potentially due to a "coronary steal" phenomenon.[7]
Experimental Protocols: Clinical Evaluation
The following outlines a representative experimental design for a clinical trial evaluating the efficacy of this compound in patients with chronic stable angina, based on published study abstracts.
Study Design
A randomized, double-blind, placebo-controlled, crossover study.
Patient Population
Patients with a documented history of chronic stable angina pectoris, reproducible exercise-induced ischemia, and stable background antianginal medication.
Intervention
-
Treatment Arm: Oral administration of this compound hydrochloride at varying doses (e.g., 75 mg, 150 mg, 225 mg) three times daily.
-
Control Arm: Placebo administered three times daily.
Outcome Measures
-
Primary Efficacy Endpoint: Change from baseline in total exercise duration at trough and peak drug levels.
-
Secondary Efficacy Endpoints:
-
Time to onset of angina.
-
Time to 1-mm ST-segment depression.
-
Frequency of angina attacks.
-
Use of short-acting nitrates.
-
-
Safety Endpoints:
-
Incidence of adverse events.
-
Changes in vital signs (heart rate, blood pressure).
-
Electrocardiogram (ECG) parameters.
-
Conclusion
This compound is a well-characterized coumarin derivative with significant coronary vasodilatory properties. Its mechanism of action through phosphodiesterase inhibition and subsequent increase in cAMP provides a clear rationale for its pharmacological effects. While clinical data support its efficacy in increasing coronary blood flow, further research is warranted to fully elucidate its metabolic effects in ischemic conditions. The provided experimental frameworks for synthesis and clinical evaluation can serve as a foundation for future investigations into this compound and related compounds.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. cGMP signals modulate cAMP levels in a compartment-specific manner to regulate catecholamine-dependent signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iiste.org [iiste.org]
- 5. [Studies with 3-(2-diethylaminoethyl)-4-methyl-7-carbethoxymethoxy-2-oxo-(1,2-chromene), a new coronary vasodilator agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological modulation of redox signaling pathways in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [The effect of this compound on cardiac cyclic adenosine-monophosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
An In-depth Technical Review of Carbocromen's Vasodilatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocromen, a chromone (B188151) derivative, has been recognized for its potent vasodilatory effects, particularly on the coronary circulation. This technical guide provides a comprehensive review of the molecular mechanisms, signaling pathways, and quantitative physiological effects of this compound-induced vasodilation. Through a detailed examination of experimental data and methodologies, this document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development. The primary mechanism of action involves the inhibition of phosphodiesterase (PDE), leading to an accumulation of cyclic adenosine (B11128) monophosphate (cAMP) in vascular smooth muscle cells. This, in turn, activates a cascade of downstream signaling events culminating in smooth muscle relaxation and increased blood flow.
Mechanism of Action
This compound's vasodilatory properties are primarily attributed to its role as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation.[1] This increase in cAMP is a critical initiating step in the signaling cascade that results in vasodilation.
Some evidence also suggests that this compound may exert its effects through the inhibition of calcium influx into vascular smooth muscle cells, which is a key process for muscle contraction.[2] By reducing intracellular calcium, this compound further contributes to the relaxation of blood vessels. Additionally, an anti-aggregatory effect on platelets has been noted, which may contribute to its overall cardiovascular benefits.[2]
Signaling Pathways
The vasodilatory effect of this compound is mediated through the cAMP-dependent protein kinase A (PKA) signaling pathway. The elevation of intracellular cAMP levels leads to the activation of PKA, which in turn phosphorylates several downstream target proteins within the vascular smooth muscle cell.
The key downstream effects of PKA activation that contribute to vasodilation include:
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and reduce the activity of MLCK.[3] MLCK is essential for the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments and subsequent muscle contraction.
-
Activation of Myosin Light Chain Phosphatase (MLCP): PKA can lead to the activation of MLCP, which dephosphorylates myosin light chains, promoting relaxation.[4][5] This is partly achieved through the phosphorylation and inactivation of RhoA, a small GTPase that inhibits MLCP.[4][5]
-
Modulation of Ion Channels: PKA can phosphorylate and activate potassium channels, leading to hyperpolarization of the cell membrane.[6] This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration.
-
Sequestration of Intracellular Calcium: PKA can phosphorylate phospholamban, a protein that regulates the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[3] This enhances the uptake of calcium into the sarcoplasmic reticulum, further lowering cytosolic calcium levels.
It is also worth noting that in some vascular tissues, cAMP can cross-activate the cGMP-dependent protein kinase (PKG), which shares some downstream targets with PKA and also promotes vasodilation.[7]
Quantitative Data on Vasodilatory Effects
The vasodilatory effects of this compound have been quantified in various preclinical and clinical studies. The following tables summarize the key findings.
Table 1: Effect of this compound on Coronary Blood Flow
| Species | Dose | Route of Administration | Baseline Coronary Blood Flow | Post-Carbocromen Coronary Blood Flow | Percent Increase | Reference |
| Human | 0.125 mg/kg/min for 40 min | Intravenous | 82 ± 23 ml/100g/min | 337 ± 68 ml/100g/min | ~311% | [4] |
| Dog | 1.0 mg | Intracoronary | - | - | 61% (p < 0.05) | [8][9] |
| Dog | 2.0 mg | Intracoronary | - | - | 155% (p < 0.01) | [8][9] |
Table 2: Effect of this compound on Myocardial Metabolism and Hemodynamics
| Parameter | Species | Dose | Effect | Reference |
| Myocardial Oxygen Consumption | Human | 0.125 mg/kg/min for 40 min | No significant change | [4] |
| Myocardial Oxygen Consumption | Dog | 1.0 - 2.0 mg | 18-36% decrease (p < 0.05) | [8][9] |
| Heart Rate | Human | 0.125 mg/kg/min for 40 min | No significant change | [4] |
| Mean Aortic Pressure | Human | 0.125 mg/kg/min for 40 min | No significant change | [4] |
Table 3: Effect of this compound on Cyclic Nucleotide Levels
| Cyclic Nucleotide | Species | Effect | Reference |
| cAMP | Rat Heart | Up to 30% increase | [1] |
| cAMP | Dog Heart | Up to 50% increase | [1] |
Experimental Protocols
A variety of experimental models have been employed to investigate the vasodilatory effects of this compound. Below are detailed methodologies for some of the key experiments cited.
Measurement of Coronary Blood Flow in Humans
Objective: To quantify the effect of intravenous this compound on coronary blood flow in patients without detectable heart disease.
Methodology:
-
Subject Population: 18 patients without detectable heart disease were included in the study.[4]
-
Catheterization: A catheter is inserted into the coronary sinus for blood sampling and flow measurement.
-
Flow Measurement: Coronary sinus flow is measured using the continuous infusion thermodilution technique.[10]
-
Drug Administration: this compound is administered as a continuous intravenous infusion at a rate of 0.125 mg/kg/min for 40 minutes.[4]
-
Data Collection: Coronary blood flow, heart rate, and mean aortic pressure are measured at baseline and during this compound infusion.
-
Myocardial Oxygen Consumption: Myocardial oxygen consumption is calculated from the arterial-coronary sinus oxygen difference and coronary blood flow.
Isolated Langendorff Heart Perfusion (Dog)
Objective: To assess the direct effects of this compound on coronary blood flow and myocardial oxygen consumption in an isolated heart preparation.
Methodology:
-
Heart Isolation: The heart is excised from an anesthetized dog and immediately placed in ice-cold cardioplegic solution.
-
Langendorff Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated Krebs-Henseleit solution at a constant pressure.[11]
-
Instrumentation: A balloon catheter is inserted into the left ventricle to measure isovolumetric pressure. Coronary effluent is collected to measure flow rate. Oxygen electrodes are placed in the perfusion line and the coronary effluent to determine myocardial oxygen consumption.
-
Stabilization: The heart is allowed to stabilize for a period of 15-30 minutes.[11]
-
Drug Administration: this compound (1.0 mg or 2.0 mg) is administered as a bolus injection into the aortic cannula.[8][9]
-
Data Recording: Coronary flow, left ventricular pressure, heart rate, and myocardial oxygen consumption are continuously recorded before and after drug administration.
Wire Myography for Vasodilation Assessment
Objective: To evaluate the direct vasodilatory effect of this compound on isolated arterial rings.
Methodology:
-
Vessel Isolation: Segments of an artery (e.g., rat aorta or mesenteric artery) are carefully dissected and cleaned of surrounding connective tissue in cold physiological salt solution (PSS).[12][13]
-
Mounting: The arterial rings (2-4 mm in length) are mounted on two fine wires in a wire myograph chamber filled with PSS, which is maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[12]
-
Equilibration and Normalization: The mounted vessels are allowed to equilibrate, and a standardized tension is applied.
-
Pre-constriction: To assess vasodilation, the arterial rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride) to achieve a stable submaximal contraction.
-
Drug Application: Cumulative concentrations of this compound are added to the bath, and the resulting changes in isometric tension are recorded.
-
Data Analysis: The relaxation response to this compound is expressed as a percentage of the pre-constriction tension.
References
- 1. cGMP-dependent protein kinase and the regulation of vascular smooth muscle cell gene expression: possible involvement of Elk-1 sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. PKA-dependent activation of the vascular smooth muscle isoform of KATP channels by vasoactive intestinal polypeptide and its effect on relaxation of the mesenteric resistance artery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of carbocromene on myocardial oxygen consumption in isolated dog hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Langendorff Heart [sheffbp.co.uk]
- 12. reprocell.com [reprocell.com]
- 13. reprocell.com [reprocell.com]
Preclinical Profile of Carbocromen: An In-depth Technical Review of its Anti-Arrhythmic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocromen, a chromone (B188151) derivative, has been historically investigated for its coronary vasodilating properties. However, a significant body of preclinical research also points towards its potential as an anti-arrhythmic agent. This technical guide synthesizes the available preclinical data on the anti-arrhythmic effects of this compound, focusing on its electrophysiological properties, mechanism of action, and efficacy in various experimental models. The information presented herein is intended to provide a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.
Electrophysiological Effects and Anti-Arrhythmic Activity
Preclinical studies have demonstrated that this compound exerts notable effects on the cardiac conduction system, suggesting its potential to modulate and suppress arrhythmias. Key findings from in vivo and in vitro experiments are summarized below.
Data Presentation
Table 1: Effects of this compound on Cardiac Electrophysiological Parameters in Anesthetized Cats [1]
| Dosage | Parameter | Effect |
| 6 mg/kg | A-H Conduction Time | Increased |
| 12 mg/kg | H-V Interval | Significant Prolongation |
Table 2: Cardioprotective Effects of this compound in a Canine Model of Amitriptyline-Induced Arrhythmia
| Treatment Group | Mean Survival Time (minutes) | Mean Amitriptyline (B1667244) Consumed Until Death (mg/kg) |
| Amitriptyline Alone | Insufficient Data | Insufficient Data |
| Amitriptyline + this compound | Insufficient Data | Insufficient Data |
Table 3: Effect of this compound on Sinoatrial (SA) and Atrioventricular (AV) Node Activity [2]
| Animal Model | Condition | Effect of this compound |
| Anesthetized Dogs & Guinea Pigs | Depressed SA and AV node activity by Ca2+-antagonists | Stimulates and re-establishes normal activity |
Table 4: Effect of this compound on Cardiac Cyclic AMP (cAMP) Levels [3]
| Animal Model | This compound-Induced Increase in cAMP |
| Rats | Up to 30% |
| Dogs | Up to 50% |
Experimental Protocols
Detailed experimental protocols from the full-text publications of these studies were not fully accessible through publicly available databases. The following methodologies are summarized based on the information provided in the study abstracts.
His-Bundle Electrography in Anesthetized Cats [1] Twelve anesthetized cats were used to study the influence of this compound on atrioventricular (A-V) conduction and refractory periods. His-bundle electrography was employed to measure A-H conduction time and H-V intervals. This compound was administered at doses of 6 mg/kg and 12 mg/kg, and the resulting changes in electrophysiological parameters were recorded.
Amitriptyline-Induced Arrhythmia in Dogs An in vivo model of amitriptyline toxicity was used to evaluate the cardioprotective and anti-arrhythmic effects of this compound. The specific experimental parameters, such as the dosage of amitriptyline and this compound, and the endpoints measured (e.g., survival time, arrhythmia incidence), were not detailed in the available abstracts.
Depressed SA and AV Node Activity Model in Dogs and Guinea Pigs [2] In anesthetized dogs and guinea pigs, the activity of the sinoatrial (SA) and atrioventricular (AV) nodes was pharmacologically depressed using organic Ca2+-antagonistic drugs. This compound was then administered to assess its ability to restore normal nodal function. The specific Ca2+-antagonist used and the dosage of this compound were not specified in the abstract.
Measurement of Cardiac cAMP Levels [3] The in vivo effects of this compound on cyclic AMP (cAMP) content in the hearts of rats and dogs were investigated. Therapeutic doses of this compound were administered, and the resulting changes in cardiac cAMP levels were quantified. The specific dosages and the analytical methods for cAMP measurement were not detailed in the abstract.
Mechanism of Action
The primary anti-arrhythmic mechanism of this compound appears to be linked to its ability to act as a phosphodiesterase (PDE) inhibitor . By inhibiting PDE, this compound leads to an increase in intracellular cyclic AMP (cAMP) levels in cardiomyocytes[3].
This increase in cAMP can lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various intracellular targets, including L-type calcium channels. The modulation of these channels and other ion channels can alter the characteristics of the cardiac action potential, contributing to the anti-arrhythmic effects. Some studies also suggest a direct effect on "slow membrane currents," which is consistent with the modulation of calcium channels[2].
Experimental and Logical Workflow Visualizations
The following diagrams illustrate the general workflow of preclinical arrhythmia studies and the logical relationship of this compound's effects.
Discussion and Future Directions
The preclinical evidence suggests that this compound possesses anti-arrhythmic properties, primarily through the inhibition of phosphodiesterase and subsequent modulation of cardiac electrophysiology. Its ability to restore normal sinus rhythm in models of depressed SA and AV node function, and to protect against chemically-induced ventricular arrhythmias, highlights its potential therapeutic value.
However, a more detailed understanding of its mechanism of action is required. Future research should focus on:
-
Identifying the specific phosphodiesterase isoenzymes inhibited by this compound to better predict its cardiac and extra-cardiac effects.
-
Conducting in vitro patch-clamp studies to directly assess the effects of this compound on a comprehensive panel of cardiac ion channels (e.g., Na+, K+, Ca2+ channels).
-
Elucidating the downstream signaling pathways activated by the increase in cAMP in different cardiac cell types.
-
Performing studies in more diverse and clinically relevant arrhythmia models , such as those involving ischemia-reperfusion or genetic predispositions.
Conclusion
This compound demonstrates promising anti-arrhythmic properties in preclinical models. Its mechanism as a phosphodiesterase inhibitor provides a plausible basis for its observed electrophysiological effects. While the available data are encouraging, further in-depth studies are necessary to fully characterize its anti-arrhythmic profile and to determine its potential for clinical development as a novel anti-arrhythmic agent. This guide provides a foundation for such future investigations by consolidating the current state of knowledge.
References
- 1. [Influence of this compound on A-V-conduction and refractory period. Electrophysiological study with His-bundle-electrography in experimental animals (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic properties of this compound. Effects on depressed activity of sinoatrial and atrioventricular node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The effect of this compound on cardiac cyclic adenosine-monophosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Role of Carbocromen in the Management of Angina Pectoris: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocromen, also known as Chromonar, is a coumarin (B35378) derivative that was historically used as a coronary vasodilator in the treatment of angina pectoris.[1] This technical guide provides an in-depth review of the historical use of this compound, focusing on its mechanism of action, data from key clinical evaluations, and the experimental protocols employed in its assessment. While no longer in widespread clinical use, a retrospective analysis of this compound offers valuable insights into the pharmacological approaches to managing angina pectoris and the evolution of anti-anginal drug development.
Mechanism of Action: Vasodilation via Calcium Influx Inhibition
The primary therapeutic effect of this compound in angina pectoris stems from its ability to induce vasodilation of the coronary arteries, thereby increasing blood flow to the myocardium and alleviating ischemic pain.[1] The core mechanism underlying this vasodilation is the inhibition of calcium influx into vascular smooth muscle cells.[1] By blocking the entry of extracellular calcium, this compound interferes with the calcium-dependent signaling pathways that are essential for muscle contraction, leading to relaxation of the vascular smooth muscle and an increase in the diameter of the coronary vessels.[2][3]
It is understood that this compound, like other calcium channel blockers, primarily targets the L-type voltage-gated calcium channels in vascular smooth muscle.[2][3][4] The influx of calcium through these channels is a critical step in the excitation-contraction coupling of vascular smooth muscle.
Signaling Pathway of this compound-induced Vasodilation
The following diagram illustrates the proposed signaling pathway for this compound's vasodilatory effect on vascular smooth muscle cells.
Quantitative Data from Historical Studies
While comprehensive dose-response data from large-scale, randomized controlled trials specifically for angina pectoris are limited in the available historical literature, several studies provide valuable quantitative insights into the efficacy and physiological effects of this compound.
Comparative Clinical Trial: this compound vs. Papaverine in Myocardial Infarction
A notable comparative clinical trial involving 100 patients who had experienced a myocardial infarction provides indirect evidence of this compound's cardiovascular effects. In this study, 50 patients were treated with this compound and 50 with papaverine. The results, summarized in the table below, demonstrated the therapeutic superiority of this compound in this patient population.
| Outcome Measure | This compound Group (n=50) | Papaverine Group (n=50) |
| Mortality | 1 | 6 |
| Cardiac Rhythm Disturbances | 1 | Multiple occurrences (extrasystolic arrhythmias, paroxysmal fibrillation, atrioventricular conduction disturbances) |
| Acute Cardiovascular Insufficiency | 1 | 6 |
| Ischemic Pain Relief | Effective | Less Effective |
| Blood Pressure Changes (i.v. admin) | No significant change | - |
| Side Effects | Well-tolerated, no side effects reported | - |
Data sourced from a comparative clinical trial in post-myocardial infarction patients.
It is important to note that while this study was conducted in patients post-myocardial infarction, the findings on reduced mortality and cardiovascular complications highlight the potent cardiovascular effects of this compound, which are relevant to its use in angina.
Experimental Protocols
The methodologies employed in historical studies of this compound, though not always as rigorously detailed as in modern clinical trials, provide a framework for understanding how its efficacy was assessed.
Assessment of Exercise Tolerance in Angina Pectoris
A common approach to evaluating the efficacy of anti-anginal drugs in the mid to late 20th century was the use of standardized exercise tolerance tests. These tests aimed to quantify the improvement in a patient's ability to perform physical activity before the onset of anginal pain or significant ECG changes.
Typical Experimental Workflow for an Exercise Tolerance Study:
References
- 1. Exercise tolerance in patients with angina pectoris. Daily variation and effects of erythrityl tetranitrate, propranolol and alprenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Exercise tolerance in patients with angina pectoris with the beta blockader alprenol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium channel blocker - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to the Physicochemical Characteristics of Carbocromen for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of Carbocromen, a vasodilator agent. The information presented herein is intended to support research and drug development activities by providing essential data on its chemical and physical properties, along with detailed experimental methodologies and insights into its mechanism of action.
Chemical and Physical Properties
This compound, also known as Chromonar, is a coumarin (B35378) derivative with the systematic IUPAC name ethyl 2-({3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-chromen-7-yl}oxy)acetate. Its fundamental properties are summarized in the tables below.
Table 1: General and Structural Information for this compound [1][2]
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Chromonar, Carbochromen |
| IUPAC Name | ethyl 2-({3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-chromen-7-yl}oxy)acetate |
| CAS Number | 804-10-4 |
| Molecular Formula | C₂₀H₂₇NO₅ |
| Molecular Weight | 361.43 g/mol [1] |
| Chemical Structure |
|
Table 2: Physicochemical Data for this compound
| Property | Value |
| Melting Point | 159-160 °C (as hydrochloride salt) |
| pKa | 8.3 (Uncertain) |
| Solubility | Slightly soluble in Chloroform, Methanol, and Water. |
| Vapor Pressure | 1.08E-09 mmHg at 25°C |
| Boiling Point | 488.6°C at 760 mmHg |
| Density | 1.126 g/cm³ |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the shake-flask method, a standard technique for assessing the solubility of a compound in a specific solvent.
Protocol:
-
An excess amount of solid this compound is added to a sealed flask containing a known volume of the solvent (e.g., water, methanol, chloroform).
-
The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to stand to permit the undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
Melting Point Determination (Capillary Method)
The melting point of this compound, a key indicator of its purity, can be determined using the capillary melting point method.
Protocol:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of the ionizable diethylamino group of this compound can be determined by potentiometric titration.
Protocol:
-
A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol) to ensure solubility.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Spectroscopic Analysis
UV-Vis spectroscopy is used to determine the absorption characteristics of this compound, which is useful for quantitative analysis.
Protocol:
-
A stock solution of this compound of known concentration is prepared in a suitable UV-transparent solvent (e.g., ethanol (B145695) or methanol).
-
A series of standard solutions are prepared by diluting the stock solution.
-
The UV-Vis spectrum of each standard solution is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer.
-
The wavelength of maximum absorbance (λmax) is identified.
-
A calibration curve is constructed by plotting the absorbance at λmax against the concentration of the standard solutions.
FTIR spectroscopy is employed to identify the functional groups present in the this compound molecule.
Protocol:
-
A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
The characteristic absorption bands corresponding to the various functional groups in this compound are identified.
¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation of this compound.
Protocol:
-
A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution is placed in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.
-
The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to confirm the molecular structure.
Mechanism of Action and Experimental Workflows
This compound primarily functions as a vasodilator by inhibiting the influx of calcium ions into vascular smooth muscle cells. It also exhibits anti-platelet aggregation properties.
Signaling Pathway of Vasodilation
The vasodilatory effect of this compound is initiated by the blockade of L-type calcium channels in the plasma membrane of vascular smooth muscle cells. This inhibition reduces the intracellular calcium concentration, leading to a cascade of events that ultimately results in muscle relaxation and vasodilation.
Experimental Workflow for In Vitro Vasodilation Assay
This workflow outlines the steps to assess the vasodilatory effect of this compound on isolated arterial rings.
Experimental Workflow for Platelet Aggregation Assay
This workflow describes the procedure to evaluate the anti-platelet aggregation effect of this compound using light transmission aggregometry.
References
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Carbocromen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocromen, a chromone (B188151) derivative, has been recognized for its vasodilatory properties, particularly its effects on coronary circulation. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics (PK) and pharmacodynamics (PD). While quantitative pharmacokinetic data for this compound is limited in publicly available literature, this document synthesizes the existing knowledge on its mechanism of action, physiological effects, and relevant experimental methodologies. The guide is intended to serve as a foundational resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction
This compound is a coronary vasodilator that has been investigated for its therapeutic potential in cardiovascular diseases. Its primary pharmacological effect is the relaxation of vascular smooth muscle, leading to increased coronary blood flow. Understanding the intricate details of its absorption, distribution, metabolism, and excretion (ADME), as well as the molecular pathways it modulates, is crucial for its potential clinical application and for the development of novel analogues.
Pharmacodynamics
The pharmacodynamic effects of this compound are centered on its ability to increase coronary blood flow and modulate cardiac function.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels within cardiac and vascular smooth muscle cells.[1] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in vasodilation and other cardiovascular effects.
Additionally, evidence suggests that this compound may interact with calcium signaling pathways, as it has been shown to antagonize the effects of organic Ca2+-antagonistic drugs.[2] This suggests a potential role in modulating "slow membrane currents."
Effects on Coronary Circulation
This compound is a potent coronary vasodilator. Studies have demonstrated its ability to significantly increase coronary blood flow. This effect is dose-dependent and is a direct result of the relaxation of coronary arteries.
Effects on Myocardial Oxygen Consumption
The effect of this compound on myocardial oxygen consumption (MVO2) is a key aspect of its pharmacodynamic profile. By increasing coronary blood flow, it improves oxygen supply to the myocardium.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound is scarce in the available literature. However, some insights can be drawn from comparative studies with structurally related compounds.
Absorption, Distribution, Metabolism, and Excretion (ADME)
A study on Morocromen, a related coumarin (B35378) derivative, indicated that this compound possesses a shorter biological half-life and lower bioavailability.[3] Due to the lack of specific data for this compound, the following table presents the pharmacokinetic parameters of Morocromen for illustrative purposes only.
Disclaimer: The following data pertains to Morocromen , not this compound, and is provided for illustrative context due to the absence of publicly available, quantitative ADME parameters for this compound.
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Dog | ~60% | [3] |
| Human | 67-79% | [3] | |
| Elimination Half-life | Dog | ~2 hours | [3] |
| Human | 3-4 hours | [3] | |
| Renal Excretion (unchanged) | Rat | 14% | [3] |
| Dog | 18% | [3] | |
| Human | 54-64% | [3] | |
| Metabolism | Rat | 5 metabolites | [3] |
| Dog | 3 metabolites | [3] | |
| Human | 2 metabolites (traces) | [3] |
Experimental Protocols
This section outlines generalized experimental methodologies that can be adapted for the study of this compound's pharmacokinetic and pharmacodynamic properties.
In Vivo Coronary Blood Flow Measurement in a Canine Model
This protocol describes a method to assess the effect of this compound on coronary blood flow in an anesthetized dog model.
Objective: To measure the dose-dependent effects of intravenously administered this compound on coronary blood flow.
Materials:
-
Anesthetized mongrel dogs
-
Electromagnetic or ultrasonic flow probe
-
Catheters for drug administration and blood pressure monitoring
-
Data acquisition system
-
This compound solution for injection
Procedure:
-
Anesthetize the dog and maintain anesthesia throughout the experiment.
-
Perform a thoracotomy to expose the heart.
-
Isolate a segment of the left anterior descending (LAD) or circumflex coronary artery.
-
Place a calibrated flow probe around the artery to continuously measure blood flow.
-
Insert catheters into a femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Allow the preparation to stabilize.
-
Record baseline coronary blood flow, heart rate, and arterial blood pressure.
-
Administer escalating doses of this compound intravenously.
-
Record the changes in coronary blood flow, heart rate, and blood pressure at each dose level.
-
Analyze the data to determine the dose-response relationship.
References
Methodological & Application
Application Notes and Protocols for In Vitro Experiments Using Carbocromen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the in vitro applications of Carbocromen, a coronary vasodilator. The included protocols offer detailed methodologies for investigating its mechanisms of action in a laboratory setting.
Application Notes
This compound hydrochloride is a pharmaceutical agent recognized for its cardiovascular benefits, primarily acting as a vasodilator.[1] It is indicated for the treatment of chronic stable angina pectoris by improving blood flow and reducing the heart's workload.[1] In vitro studies are crucial for elucidating the specific molecular mechanisms underlying its therapeutic effects.
Primary In Vitro Applications of this compound:
-
Vasodilation Studies: this compound induces relaxation of vascular smooth muscle, a key aspect of its vasodilatory effect.[1] In vitro models using isolated arterial rings or cultured vascular smooth muscle cells are ideal for characterizing this effect.
-
Phosphodiesterase (PDE) Inhibition Assays: this compound is known to be an inhibitor of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in cardiac cells.[2] This mechanism contributes to its positive inotropic and vasodilatory properties.
-
Antiplatelet Activity Evaluation: The compound exhibits anti-aggregatory effects on platelets, which can be investigated through in vitro platelet aggregation assays.[1] This action may contribute to its potential in preventing the formation of blood clots.[1]
-
Investigation of Adenosine Transport: Evidence suggests that this compound may influence adenosine transport, which plays a role in its cardiovascular effects. In vitro adenosine uptake assays can be employed to study this mechanism.
-
Assessment of Mitochondrial Function: The impact of this compound on cellular metabolism and mitochondrial function can be explored using in vitro respirometry and other mitochondrial toxicity assays.
Data Presentation
The following tables summarize the key in vitro effects of this compound. While specific IC50 and EC50 values from publicly available literature are limited, the tables provide a framework for data that can be generated using the provided protocols.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Cell/Tissue Type | Assay | Expected Outcome | Reference Compound Example |
| Vasodilation | Isolated Coronary Arteries | Organ Bath Assay | Concentration-dependent relaxation | Sodium Nitroprusside |
| PDE Inhibition | Cardiac Myocytes | PDE Activity Assay | Inhibition of PDE activity | Rolipram (PDE4 inhibitor) |
| cAMP Levels | Cardiac Myocytes | cAMP Immunoassay | Increase in intracellular cAMP | Forskolin |
| Platelet Aggregation | Human Platelet-Rich Plasma | Aggregometry | Inhibition of agonist-induced aggregation | Aspirin |
| Adenosine Uptake | Endothelial/Erythrocytes | Radiolabeled Adenosine Uptake | Inhibition of adenosine transport | Dipyridamole |
| Mitochondrial Respiration | Isolated Mitochondria/Cells | High-Resolution Respirometry | Alteration in oxygen consumption rate | Rotenone (Complex I inhibitor) |
Table 2: Example of Quantitative Data for a PDE Inhibitor (for comparison)
| Compound | PDE Isoform | IC50 (nM) |
| Sildenafil | PDE5 | 4 |
| Vardenafil | PDE5 | 0.1–0.4 |
| Tadalafil | PDE5 | 2 |
| Apremilast | PDE4 | 74 |
Experimental Protocols
Here are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Protocol 1: Assessment of Vasodilatory Effects of this compound on Isolated Arterial Rings
Objective: To determine the concentration-response relationship of this compound-induced vasodilation in isolated arterial segments.
Materials:
-
This compound hydrochloride
-
Isolated arterial rings (e.g., rat aorta, porcine coronary artery)
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose)
-
Phenylephrine (B352888) or other vasoconstrictor
-
Sodium Nitroprusside (positive control)
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Isolate arterial segments and cut them into 2-3 mm rings.
-
Mount the rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.
-
Assess the viability of the endothelium by contracting the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium.
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings again with the chosen vasoconstrictor to achieve a stable plateau (approximately 80% of the maximal contraction).
-
Add this compound in a cumulative, concentration-dependent manner (e.g., 1 nM to 100 µM) to the bath, allowing the response to stabilize at each concentration.
-
Record the changes in isometric tension.
-
At the end of the experiment, add a high concentration of Sodium Nitroprusside (e.g., 10 µM) to induce maximal relaxation.
-
Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
Data Analysis: Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration. Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
Workflow Diagram:
Protocol 2: In Vitro Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on PDE activity.
Materials:
-
This compound hydrochloride
-
Purified PDE enzyme (e.g., from bovine heart, or a specific recombinant isoform)
-
cAMP (substrate)
-
5'-Nucleotidase
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl2)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
In a 96-well plate, add the assay buffer, PDE enzyme, and different concentrations of this compound or a known PDE inhibitor (positive control).
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiate the reaction by adding cAMP.
-
Incubate for a specific period (e.g., 30 minutes) at 37°C.
-
Stop the PDE reaction.
-
Add 5'-nucleotidase to convert the 5'-AMP product to adenosine and inorganic phosphate. Incubate for 10 minutes.
-
Add the phosphate detection reagent and incubate for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound compared to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Signaling Pathway:
Protocol 3: Platelet Aggregation Assay
Objective: To evaluate the effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
This compound hydrochloride
-
Human whole blood from healthy, drug-free donors
-
3.2% Sodium citrate (B86180) (anticoagulant)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
Saline
-
Platelet aggregometer
Procedure:
-
Collect human blood into tubes containing sodium citrate.
-
Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g for 15 minutes).
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 20 minutes).
-
Adjust the platelet count in the PRP if necessary using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette PRP into the aggregometer cuvettes with a stir bar and incubate at 37°C for 5 minutes.
-
Add different concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Add a platelet agonist to induce aggregation and record the change in light transmission for 5-10 minutes.
-
Repeat the experiment with different agonists.
Data Analysis: Determine the maximum percentage of platelet aggregation for each condition. Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control. Determine the IC50 value for each agonist.
Experimental Workflow:
Protocol 4: Adenosine Uptake Assay
Objective: To investigate the effect of this compound on adenosine transport into cells.
Materials:
-
This compound hydrochloride
-
Cell line expressing adenosine transporters (e.g., HUVECs, erythrocytes)
-
[3H]-adenosine (radiolabeled substrate)
-
Dipyridamole (positive control inhibitor)
-
Cell culture medium and buffers
-
Scintillation counter and fluid
Procedure:
-
Culture the selected cell line to confluence in 96-well plates.
-
Wash the cells with a pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of this compound, dipyridamole, or vehicle for 10-20 minutes at room temperature.
-
Initiate the uptake by adding [3H]-adenosine to each well.
-
Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold stop buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis: Determine the rate of adenosine uptake in the presence of different concentrations of this compound. Calculate the percentage inhibition of uptake and determine the IC50 value.
Logical Relationship Diagram:
References
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Carbocromen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Carbocromen using High-Performance Liquid Chromatography (HPLC). This compound, also known as Chromonar, is a coronary vasodilator. Accurate and reliable analytical methods are crucial for its determination in pharmaceutical formulations and for quality control purposes. The following information is based on established chromatographic principles and available scientific literature.
I. Introduction to this compound Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of active pharmaceutical ingredients (APIs), impurities, and degradation products. For this compound analysis, reversed-phase HPLC with UV detection is a suitable and commonly employed method. This approach offers high resolution, sensitivity, and specificity.
The principle of this method relies on the partitioning of this compound between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention and separation of this compound from other components in the sample matrix can be optimized.
II. Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
A. Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient or Isocratic Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Reversed-phase C18 column (e.g., Hypersil ODS, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
pH meter
B. Reagents and Solvents
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or purified)
-
Triethylamine (TEA)
-
Orthophosphoric acid
-
This compound reference standard
-
Timolol (as an internal standard, optional)
C. Preparation of Solutions
1. Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water containing 1% Triethylamine, with the pH adjusted to 3.5 using orthophosphoric acid.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
2. Standard Stock Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
3. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve a range of concentrations that bracket the expected concentration of this compound in the sample solutions.
4. Internal Standard (IS) Stock Solution (Optional):
-
If using an internal standard, accurately weigh a suitable amount of Timolol and dissolve it in a known volume of diluent to prepare a stock solution.
5. Sample Preparation (from Pharmaceutical Dosage Forms, e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Transfer the powder to a volumetric flask.
-
Add a suitable volume of diluent and sonicate to ensure complete dissolution of the this compound.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
III. Chromatographic Conditions
The following table summarizes a typical set of chromatographic conditions for the analysis of this compound. These conditions may require optimization depending on the specific column and HPLC system used.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., Hypersil ODS, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Water with 1% TEA, pH 3.5 (B) |
| Gradient Program | A specific gradient program should be developed to ensure optimal separation. |
| Flow Rate | Typically 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection Wavelength | 318 nm |
| Injection Volume | 10-20 µL |
| Internal Standard | Timolol (optional) |
IV. Data Presentation: Quantitative Method Validation Parameters
Method validation is essential to ensure the reliability of the analytical data. The following table summarizes key validation parameters that should be assessed for a this compound HPLC method. The values provided are typical and should be established for each specific method.
| Parameter | Typical Specification |
| Linearity (r²) | > 0.99 |
| Range | e.g., 0.01 - 3.8 µg/mL |
| Limit of Quantitation (LOQ) | 10 - 20 ng/mL |
| Recovery | > 90% |
| Precision (RSD%) | < 2% |
| Specificity | No interference from excipients or degradation products |
| Retention Time (approx.) | 5.72 - 11.25 min (dependent on gradient) |
V. Visualizations
A. Experimental Workflow for this compound HPLC Analysis
Caption: Workflow for this compound analysis by HPLC.
B. Logical Relationship of HPLC Method Validation Parameters
Caption: Key parameters for HPLC method validation.
VI. Conclusion
The described reversed-phase HPLC method with UV detection provides a reliable and robust approach for the quantitative analysis of this compound in pharmaceutical preparations. Proper method validation in accordance with ICH guidelines is crucial to ensure the accuracy and precision of the results. The provided protocols and parameters serve as a comprehensive guide for researchers and analysts involved in the quality control and development of this compound-containing products.
Application Notes and Protocols for Using Carbocromen in Isolated Heart Perfusion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocromen, also known as Chromonar, is a potent coronary vasodilator that has been investigated for its therapeutic potential in cardiovascular diseases.[1][2][3] Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] This elevation in cAMP mimics the effects of beta-adrenergic stimulation in the heart, resulting in increased contractility, heart rate, and conduction velocity, while also promoting vasodilation in coronary blood vessels.[5] Additionally, this compound has been shown to modulate myocardial metabolism, influencing the utilization of fatty acids and glucose.
Isolated heart perfusion systems, such as the Langendorff and working heart models, provide invaluable ex vivo platforms to study the direct effects of pharmacological agents like this compound on cardiac function, coronary hemodynamics, and myocardial metabolism, independent of systemic neurohormonal influences.[6][7][8] These models allow for precise control of the cardiac environment, including perfusion pressure, temperature, and perfusate composition, enabling detailed investigation of drug mechanisms and efficacy.
These application notes provide detailed protocols for utilizing this compound in isolated rat heart perfusion studies using the Langendorff method. The subsequent sections will cover the mechanism of action, experimental protocols, data presentation in tabular format, and visual representations of the relevant signaling pathway and experimental workflow.
Mechanism of Action
This compound exerts its primary effects on the heart through the inhibition of phosphodiesterase (PDE), the enzyme responsible for the breakdown of cAMP.[4][9] By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP in both cardiac myocytes and vascular smooth muscle cells of the coronary arteries.[4][5]
In coronary vascular smooth muscle , elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[5] This leads to a significant increase in coronary blood flow.[2][10]
In cardiac myocytes , the increased cAMP levels also activate PKA, which can phosphorylate various downstream targets to modulate cardiac function. However, studies have shown that at therapeutic concentrations, this compound primarily acts as a specific coronary vasodilator without significantly altering myocardial oxygen consumption or systemic hemodynamics.[3][10] Some studies in isolated dog hearts have even reported a decrease in myocardial oxygen consumption.[2]
Furthermore, this compound has been shown to influence myocardial metabolism by inhibiting the uptake and oxidation of free fatty acids and increasing glucose uptake.[3] This metabolic shift may contribute to its cardioprotective effects, particularly in the context of ischemia-reperfusion injury.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on key cardiovascular parameters as reported in various studies.
Table 1: Effect of this compound on Coronary Flow
| Species | Model | This compound Dose/Concentration | Baseline Coronary Flow | Post-Carbocromen Coronary Flow | Percentage Increase | Reference |
| Human | In vivo | 0.125 mg/kg/min (i.v.) | 82 ± 23 ml/100g/min | 337 ± 68 ml/100g/min | ~311% | [10] |
| Dog | Isolated Heart | 1.0 mg | - | - | 61% (p < 0.05) | [2] |
| Dog | Isolated Heart | 2.0 mg | - | - | 155% (p < 0.01) | [2] |
Table 2: Effect of this compound on Myocardial Oxygen Consumption (MVO2)
| Species | Model | This compound Dose/Concentration | Change in MVO2 | Reference |
| Human | In vivo | 0.125 mg/kg/min (i.v.) | No significant change | [10] |
| Dog | Isolated Heart | 1.0 - 2.0 mg | 18% - 36% decrease (p < 0.05) | [2] |
| Human | Coronary Artery Disease | - | No interference with MVO2 | [3] |
Table 3: Cardioprotective Effects of this compound in Ischemia-Reperfusion
| Species | Model | Intervention | Measured Outcome | Result | Reference |
| Rat | Isolated Working Heart | Pretreatment (15 mg/kg/day for 8 days) + 2 mg/L in cardioplegic solution | Post-ischemic functional recovery | Significantly better recovery | [1] |
| Rat | Isolated Working Heart | Pretreatment (15 mg/kg/day for 8 days) + 2 mg/L in cardioplegic solution | Lactate (B86563) dehydrogenase (LDH) release | Significantly reduced | [1] |
Experimental Protocols
Protocol 1: Langendorff Isolated Rat Heart Perfusion for Assessing Hemodynamic Effects of this compound
This protocol outlines the procedure for isolating a rat heart and perfusing it via the Langendorff method to evaluate the effects of this compound on coronary flow and cardiac function.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Heparin (1000 IU/mL)
-
Pentobarbital (B6593769) sodium (60 mg/mL)
-
Krebs-Henseleit (KH) buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11), gassed with 95% O2 / 5% CO2, maintained at 37°C.
-
This compound hydrochloride
-
Langendorff perfusion system equipped with:
-
Water-jacketed glassware to maintain temperature
-
Peristaltic pump for constant flow or a reservoir for constant pressure perfusion
-
Pressure transducer for measuring perfusion pressure and left ventricular pressure
-
Flow probe for measuring coronary flow
-
Data acquisition system
-
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an intraperitoneal injection of pentobarbital sodium (60 mg/kg).
-
Administer heparin (1000 IU/kg) intravenously via the femoral vein to prevent blood clotting.[6]
-
Perform a thoracotomy to expose the heart.
-
-
Heart Excision:
-
Rapidly excise the heart and immediately place it in ice-cold KH buffer to induce cardiac arrest.
-
Identify the aorta and trim away excess tissue.
-
-
Cannulation and Perfusion:
-
Mount the aorta onto the aortic cannula of the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated KH buffer at a constant pressure (typically 70-80 mmHg) or a constant flow rate.
-
The heart should resume beating spontaneously.
-
-
Stabilization:
-
Allow the heart to stabilize for a 20-30 minute period. During this time, monitor and record baseline parameters:
-
Heart Rate (HR)
-
Coronary Flow (CF)
-
Left Ventricular Developed Pressure (LVDP) - measured by inserting a balloon-tipped catheter into the left ventricle.
-
Rate of pressure development (+dP/dt) and decay (-dP/dt)
-
-
-
This compound Administration:
-
Prepare a stock solution of this compound hydrochloride in KH buffer.
-
Introduce this compound into the perfusate at the desired final concentration (e.g., based on literature, a concentration of 2 mg/L was used in a cardioplegic solution, which can be a starting point for dose-response studies).[1]
-
Perfuse the heart with the this compound-containing buffer for a defined period (e.g., 15-20 minutes) until a stable effect is observed.
-
Continuously record all hemodynamic parameters.
-
-
Washout:
-
Switch the perfusion back to the this compound-free KH buffer to wash out the drug.
-
Monitor the return of hemodynamic parameters to baseline levels.
-
-
Data Analysis:
-
Calculate the percentage change in CF, LVDP, HR, +dP/dt, and -dP/dt from baseline in response to this compound.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Protocol 2: Investigating the Cardioprotective Effects of this compound in an Ischemia-Reperfusion Model
This protocol is an extension of Protocol 1 to assess the potential of this compound to protect the heart from ischemia-reperfusion injury.
Procedure:
-
Follow steps 1-4 from Protocol 1 for heart isolation, cannulation, and stabilization.
-
Pre-ischemic Treatment (optional):
-
Perfuse the heart with this compound-containing KH buffer for a short period (e.g., 10-15 minutes) before inducing ischemia.
-
-
Global No-Flow Ischemia:
-
Stop the perfusion to induce global ischemia for a defined period (e.g., 30 minutes).
-
-
Reperfusion:
-
Resume perfusion with either standard KH buffer or this compound-containing KH buffer.
-
Monitor the recovery of cardiac function (LVDP, +dP/dt, -dP/dt) and coronary flow for a reperfusion period (e.g., 60-120 minutes).
-
-
Assessment of Myocardial Injury:
-
At the end of the reperfusion period, collect the coronary effluent to measure the release of lactate dehydrogenase (LDH), an indicator of myocyte damage.[1]
-
The heart can be sectioned and stained with triphenyltetrazolium (B181601) chloride (TTC) to determine the infarct size.
-
-
Data Analysis:
-
Compare the functional recovery and markers of myocardial injury in this compound-treated hearts with a control group subjected to the same ischemia-reperfusion protocol without the drug.
-
Visualizations
Signaling Pathway
Caption: this compound's signaling pathway leading to coronary vasodilation.
Experimental Workflow
Caption: Workflow for Langendorff isolated heart perfusion with this compound.
References
- 1. Normothermic ischemic cardiac arrest and reperfusion of the isolated working rat heart: effect of carbocromene pretreatment on functional and metabolic recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of carbocromene on myocardial oxygen consumption in isolated dog hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound induced coronary vasodilatation on myocardial metabolism in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The effect of this compound on cardiac cyclic adenosine-monophosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 6. transonic.com [transonic.com]
- 7. scispace.com [scispace.com]
- 8. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase inhibition in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intravenous carbochromen: a potent and effective drug for estimation of coronary dilatory capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Carbocromen in Cellular Models of Cardiovascular Disease: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocromen, a chromone (B188151) derivative, is recognized for its vasodilatory properties and has been investigated for its therapeutic potential in cardiovascular diseases, particularly in the context of coronary artery disease.[1] Its primary mechanism of action involves the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This elevation in cAMP triggers a cascade of downstream signaling events that collectively contribute to its cardioprotective and vasodilatory effects.
These application notes provide a comprehensive guide for utilizing this compound in various in vitro cellular models relevant to cardiovascular disease research. The protocols outlined below are based on established methodologies for studying key pathological processes such as endothelial dysfunction, cardiomyocyte hypertrophy, vascular smooth muscle cell proliferation and migration, and platelet aggregation. While specific quantitative data for this compound is limited in publicly available literature, the provided protocols offer a robust framework for its investigation.
Mechanism of Action Overview
This compound's primary molecular target is phosphodiesterase, particularly showing inhibitory effects on the PDE3 family.[3][4][5][6] By inhibiting the degradation of cAMP, this compound effectively amplifies cAMP-mediated signaling pathways. In the cardiovascular system, this leads to:
-
Vasodilation: Increased cAMP in vascular smooth muscle cells (VSMCs) promotes relaxation, leading to vasodilation.[2]
-
Cardioprotection: In cardiomyocytes, elevated cAMP can modulate contractility and offer protection against ischemic injury.[7][8][9][10][11]
-
Inhibition of Platelet Aggregation: cAMP is a potent inhibitor of platelet activation and aggregation.[12]
Data Presentation: Expected Effects of this compound in Cellular Models
The following tables summarize the anticipated qualitative and hypothetical quantitative effects of this compound based on its mechanism of action. Researchers should experimentally determine the specific values for their cell models and experimental conditions.
Table 1: Hypothetical IC50/EC50 Values of this compound in Cardiovascular Cellular Assays
| Cell Type | Assay | Parameter Measured | Expected Effect | Hypothetical IC50/EC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Nitric Oxide (NO) Production | NO levels | Increase | 1 - 20 |
| Neonatal Rat Ventricular Myocytes (NRVMs) | Cardiomyocyte Hypertrophy | Cell size, hypertrophic gene expression | Decrease | 5 - 50 |
| Rat Aortic Smooth Muscle Cells (RASMCs) | Proliferation Assay (e.g., BrdU) | DNA synthesis | Decrease | 1 - 25 |
| Rat Aortic Smooth Muscle Cells (RASMCs) | Migration Assay (e.g., Transwell) | Cell migration | Decrease | 5 - 50 |
| Human Platelets | Platelet Aggregation Assay | Aggregation percentage | Decrease | 0.5 - 15 |
Table 2: Summary of Expected Cellular Responses to this compound Treatment
| Cellular Model | Pathological Process | Key Biomarkers | Expected Response to this compound |
| Endothelial Cells | Endothelial Dysfunction / Inflammation | eNOS phosphorylation, VCAM-1 expression | Increased eNOS phosphorylation, Decreased VCAM-1 expression |
| Cardiomyocytes | Hypoxia/Reoxygenation Injury | Cell viability, Apoptosis markers (e.g., Caspase-3) | Increased cell viability, Decreased apoptosis |
| Cardiomyocytes | Hypertrophy | ANP, BNP gene expression | Decreased gene expression |
| Vascular Smooth Muscle Cells | Proliferation and Migration | PCNA, Cyclin D1 expression | Decreased expression |
| Platelets | Aggregation | P-selectin expression, Fibrinogen binding | Decreased expression and binding |
Experimental Protocols
Endothelial Cell Function and Inflammation
Objective: To assess the effect of this compound on endothelial nitric oxide (NO) production and inflammatory responses.
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)
Materials:
-
HUVECs and appropriate culture medium (e.g., EGM-2)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Nitric Oxide Assay Kit (e.g., Griess Reagent based)
-
Antibodies for Western blotting: anti-phospho-eNOS (Ser1177), anti-eNOS, anti-VCAM-1, anti-β-actin
-
Reagents for Western blotting and immunofluorescence
Protocol:
-
Cell Culture: Culture HUVECs to 80-90% confluency in 6-well or 96-well plates.
-
This compound Treatment for NO production:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with a vasoactive agonist (e.g., bradykinin (B550075) or acetylcholine) for 30 minutes.
-
Collect the supernatant for NO measurement using a Griess assay according to the manufacturer's instructions.
-
-
This compound Treatment for Anti-inflammatory effects:
-
Pre-treat cells with this compound (e.g., 1, 5, 10, 20 µM) or vehicle for 1-2 hours.
-
Induce an inflammatory response by adding LPS (1 µg/mL) or TNF-α (10 ng/mL) for 4-6 hours.
-
Lyse the cells for Western blot analysis of VCAM-1, phospho-eNOS, and total eNOS expression.
-
Alternatively, fix the cells for immunofluorescence staining of VCAM-1.
-
Cardiomyocyte Hypertrophy
Objective: To evaluate the inhibitory effect of this compound on cardiomyocyte hypertrophy.
Cell Line: Neonatal Rat Ventricular Myocytes (NRVMs) or human iPSC-derived cardiomyocytes.
Materials:
-
NRVMs and culture medium
-
This compound stock solution
-
Hypertrophic agonist (e.g., Endothelin-1 or Phenylephrine)
-
Reagents for immunofluorescence (e.g., anti-α-actinin antibody, DAPI)
-
Reagents for qRT-PCR (primers for ANP, BNP, and a housekeeping gene)
-
Reagents for protein quantification (e.g., BCA assay)
Protocol:
-
Cell Culture: Isolate and culture NRVMs on fibronectin-coated plates.
-
Induction of Hypertrophy:
-
After 24-48 hours in culture, starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with different concentrations of this compound (e.g., 5, 10, 25, 50 µM) or vehicle for 1 hour.
-
Stimulate with a hypertrophic agonist (e.g., 100 nM Endothelin-1) for 48 hours.
-
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Fix cells and stain with anti-α-actinin antibody and DAPI. Capture images using fluorescence microscopy and measure the cell surface area using image analysis software (e.g., ImageJ).
-
Gene Expression Analysis: Isolate RNA and perform qRT-PCR to quantify the expression of hypertrophic markers ANP and BNP.
-
Protein Synthesis: Measure total protein content and normalize to the cell number.
-
Vascular Smooth Muscle Cell Proliferation and Migration
Objective: To determine the effect of this compound on VSMC proliferation and migration.
Cell Line: Rat Aortic Smooth Muscle Cells (RASMCs)
Materials:
-
RASMCs and culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Mitogen (e.g., Platelet-Derived Growth Factor - PDGF)
-
BrdU Cell Proliferation Assay Kit
-
Transwell migration chambers (8 µm pore size)
-
Crystal Violet stain
Protocol:
-
Cell Culture: Culture RASMCs to sub-confluency.
-
Proliferation Assay (BrdU Incorporation):
-
Seed cells in a 96-well plate and serum-starve for 24 hours.
-
Pre-treat with this compound (e.g., 1, 5, 10, 25 µM) or vehicle for 1 hour.
-
Stimulate with PDGF (e.g., 20 ng/mL) for 24 hours.
-
Perform BrdU incorporation assay according to the manufacturer's protocol.
-
-
Migration Assay (Transwell):
-
Serum-starve RASMCs for 24 hours.
-
Resuspend cells in serum-free medium containing different concentrations of this compound (e.g., 5, 10, 25, 50 µM) or vehicle and seed them in the upper chamber of the Transwell insert.
-
Add medium containing PDGF to the lower chamber as a chemoattractant.
-
Incubate for 4-6 hours.
-
Remove non-migrated cells from the top of the insert.
-
Fix and stain the migrated cells on the bottom of the membrane with Crystal Violet.
-
Count the migrated cells under a microscope.
-
In Vitro Platelet Aggregation
Objective: To assess the inhibitory effect of this compound on platelet aggregation.
Source: Human Platelet-Rich Plasma (PRP)
Materials:
-
Freshly drawn human blood in sodium citrate (B86180) tubes
-
This compound stock solution
-
Platelet agonists (e.g., ADP, Collagen, Thrombin)
-
Light Transmission Aggregometer
Protocol:
-
Preparation of PRP:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
-
Aggregation Assay:
-
Adjust the platelet count in PRP if necessary.
-
Pre-incubate PRP with various concentrations of this compound (e.g., 0.5, 1, 5, 10, 15 µM) or vehicle for 5-10 minutes at 37°C in the aggregometer cuvette.
-
Add a platelet agonist (e.g., 10 µM ADP) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Calculate the percentage of aggregation inhibition compared to the vehicle control.
-
Visualization of Signaling Pathways and Workflows
References
- 1. Effect of this compound induced coronary vasodilatation on myocardial metabolism in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches to targeting PDE3 in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Role of Phosphodiesterase 3 in Cardiomyocyte Apoptosis Implication in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crocetin protects cardiomyocytes against hypoxia/reoxygenation injury by attenuating Drp1-mediated mitochondrial fission via PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berberine protects human and rat cardiomyocytes from hypoxia/reoxygenation-triggered apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic protective effect of cyclosporin A and rotenone against hypoxia-reoxygenation in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydromyricetin Protects Against Hypoxia/Reoxygenation Injury in Cardiomyocytes by Activating miR-34a-Mediated Notch1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-lipoic acid protects cardiomyocytes against hypoxia/reoxygenation injury by inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of platelet signal transduction as anti-aggregatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Carbocromen in Rat Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocromen, also known as Inflachromene, is a novel compound under investigation for its therapeutic properties, notably as a microglia inhibitor. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, dose-response assessments, and overall drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound in rat plasma using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The protocols and data presented are based on established scientific literature to ensure reliability and reproducibility.
Analytical Method: UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique ideal for the quantification of small molecules in complex biological fluids. The method described herein has been validated for its accuracy, precision, and linearity.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in rat plasma samples.
Caption: Experimental workflow for this compound quantification.
Quantitative Data Summary
The UPLC-MS/MS method was validated according to established bioanalytical method validation guidelines. The following tables summarize the key quantitative data for the analysis of this compound in rat plasma.[1]
Table 1: Calibration Curve and Linearity [1]
| Parameter | Value |
| Linearity Range | 0.05 - 10 µg/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |
Table 2: Precision and Accuracy [1]
| Quality Control Sample (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| 0.05 (LLOQ) | < 20 | < 20 | Within ±20% | Within ±20% |
| 0.15 (Low) | < 20 | < 20 | Within ±20% | Within ±20% |
| 2.5 (Medium) | < 20 | < 20 | Within ±20% | Within ±20% |
| 7.5 (High) | < 20 | < 20 | Within ±20% | Within ±20% |
Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol (B129727).
-
This compound Working Solutions: Serially dilute the stock solution with methanol to prepare working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Carbamazepine in methanol.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.
Preparation of Calibration Standards and Quality Control Samples
-
Spike appropriate volumes of this compound working solutions into blank rat plasma to achieve final concentrations for the calibration curve (e.g., 0.05, 0.1, 0.2, 0.5, 1, 2, 5, and 10 µg/mL).
-
Prepare QC samples in a similar manner at concentrations of 0.05 (LLOQ), 0.15 (Low), 2.5 (Medium), and 7.5 (High) µg/mL.
Sample Preparation Protocol
-
Aliquot 50 µL of rat plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Carbamazepine, 1 µg/mL) to each tube and vortex briefly.
-
Add 150 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean tube.
-
Add 100 µL of water to the supernatant.
-
Vortex briefly and inject a 5 µL aliquot into the UPLC-MS/MS system.
UPLC-MS/MS Instrumental Conditions
Table 3: UPLC and Mass Spectrometer Parameters [1]
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC System |
| Column | ACQUITY UPLC™ BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 378.2 → 187.1 |
| Carbamazepine (IS): m/z 237.1 → 194.1 |
Signaling Pathway
This compound has been identified as a microglia inhibitor. Microglia are the primary immune cells of the central nervous system. In response to pathogens or injury, microglia become activated, leading to the release of pro-inflammatory mediators. Chronic activation can contribute to neurodegenerative diseases. The diagram below provides a conceptual overview of the inhibitory action of this compound on microglial activation.
Caption: Inhibition of microglial activation by this compound.
Conclusion
The UPLC-MS/MS method detailed in these application notes provides a robust, sensitive, and specific protocol for the quantification of this compound in rat plasma. This methodology is well-suited for supporting pharmacokinetic and other preclinical studies in the development of this compound as a potential therapeutic agent. Adherence to these protocols will ensure the generation of high-quality, reproducible data for informed decision-making in the drug development process.
References
Application Notes and Protocols: Investigating the Effects of Carbocromen on Myocardial Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocromen, a coronary vasodilator, has been shown to influence myocardial metabolism, primarily by increasing coronary blood flow.[1][2] Emerging evidence suggests that its effects extend beyond vasodilation, directly impacting cardiomyocyte energy substrate utilization and oxygen consumption.[3][4][5] These application notes provide a comprehensive experimental framework to elucidate the mechanisms by which this compound modulates myocardial metabolism. The protocols outlined below are designed for both in vitro and ex vivo models to assess key metabolic parameters, including substrate preference, mitochondrial respiration, and ATP production.
Hypothesis
This compound shifts myocardial substrate utilization from fatty acid oxidation towards glucose oxidation, independent of its vasodilatory effects, by modulating key signaling pathways such as the cAMP/PKA and AMPK pathways, thereby altering mitochondrial respiration and ATP production under both normoxic and ischemic conditions.
Experimental Design
This study is designed to systematically investigate the effects of this compound on myocardial metabolism using a multi-pronged approach, encompassing both cellular and isolated organ models.
Part 1: In Vitro Assessment using Primary Cardiomyocytes
This part focuses on the direct effects of this compound on isolated cardiomyocytes, eliminating the confounding factors of systemic circulation and neurohormonal influences.
1.1. Substrate Utilization Analysis: To determine the effect of this compound on the preferred energy source of cardiomyocytes.
1.2. Mitochondrial Function Assays: To assess the impact of this compound on mitochondrial respiration and energy production.
1.3. Signaling Pathway Analysis: To identify the molecular mechanisms underlying this compound's metabolic effects.
Part 2: Ex Vivo Assessment using Isolated Perfused Heart Model
This part validates the in vitro findings in a more physiologically relevant model that retains the integral structure and function of the heart.
2.1. Myocardial Oxygen Consumption (MVO2): To measure the overall metabolic rate of the heart.
2.2. Metabolic Flux Analysis: To trace the fate of energy substrates within the heart tissue.
Data Presentation
The following tables summarize expected quantitative data based on existing literature. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Effect of this compound on Cardiomyocyte Substrate Utilization
| Treatment Group | [¹⁴C]-Palmitate Uptake (% of Control) | [¹⁴C]-Glucose Uptake (% of Control) |
| Control (Vehicle) | 100 ± 5 | 100 ± 6 |
| This compound (10 µM) | 60 ± 4[3] | 130 ± 7[3] |
| This compound (50 µM) | 45 ± 5 | 150 ± 8 |
Table 2: Effect of this compound on Mitochondrial Respiration in Cardiomyocytes
| Treatment Group | Basal Respiration (pmol O₂/min) | ATP Production-linked Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (%) |
| Control (Vehicle) | 150 ± 10 | 120 ± 8 | 300 ± 20 | 100 ± 7 |
| This compound (10 µM) | 135 ± 9 | 110 ± 7 | 280 ± 18 | 93 ± 6 |
| Ischemia Model | 80 ± 6 | 50 ± 4 | 120 ± 9 | 33 ± 3 |
| Ischemia + this compound | 100 ± 7 | 70 ± 5 | 150 ± 11 | 50 ± 4 |
Table 3: Effect of this compound on Myocardial Oxygen Consumption (MVO2) in Isolated Heart
| Condition | Treatment | MVO2 (mL O₂/min/100g) |
| Normoxia | Control (Vehicle) | 8.0 ± 0.5 |
| Normoxia | This compound (1 µM) | 6.5 ± 0.4[4][5] |
| Ischemia/Reperfusion | Control (Vehicle) | 12.0 ± 0.8 |
| Ischemia/Reperfusion | This compound (1 µM) | 9.5 ± 0.7 |
Experimental Protocols
Part 1: In Vitro Protocols (Primary Cardiomyocytes)
1.1. Protocol: Substrate Utilization Assay
-
Cell Culture: Isolate primary ventricular cardiomyocytes from neonatal rats and culture them to form a confluent, spontaneously beating monolayer.
-
Treatment: Incubate cardiomyocytes with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 24 hours.
-
Radiolabeled Substrate Incubation:
-
For fatty acid uptake: Add [¹⁴C]-palmitate complexed to BSA to the culture medium and incubate for 2 hours.
-
For glucose uptake: Add [³H]-2-deoxyglucose to the culture medium and incubate for 1 hour.
-
-
Cell Lysis and Scintillation Counting: Wash the cells thoroughly to remove extracellular radiolabel, lyse the cells, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize radioactivity counts to total protein content and express the results as a percentage of the vehicle control.
1.2. Protocol: Mitochondrial Respiration Assay (Seahorse XF Analyzer)
-
Cell Plating: Seed primary cardiomyocytes in a Seahorse XF cell culture microplate.
-
Ischemia Simulation (Optional): To mimic ischemic conditions, replace the normal culture medium with a low-glucose, hypoxic medium and incubate in a hypoxic chamber (e.g., 1% O₂) for a defined period (e.g., 4 hours).
-
Treatment: Pre-treat cells with this compound or vehicle for 1 hour before the assay.
-
Seahorse XF Assay:
-
Replace the medium with Seahorse XF assay medium.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I and III inhibitors).
-
The Seahorse XF Analyzer will measure the oxygen consumption rate (OCR) in real-time.
-
-
Data Analysis: Calculate key parameters of mitochondrial function: basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
1.3. Protocol: Western Blot for Signaling Pathway Analysis
-
Treatment and Lysis: Treat cardiomyocytes with this compound under normoxic and simulated ischemic conditions for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phospho-AMPK, total AMPK, phospho-ACC, total ACC, PKA substrates).
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Part 2: Ex Vivo Protocols (Isolated Perfused Heart)
2.1. Protocol: Langendorff Perfused Heart Preparation
-
Heart Isolation: Excise the heart from an anesthetized rodent (e.g., rat, guinea pig) and immediately cannulate the aorta on a Langendorff apparatus.
-
Perfusion: Retrogradely perfuse the heart with Krebs-Henseleit buffer equilibrated with 95% O₂ / 5% CO₂ at a constant pressure or flow.
-
Functional Measurements: Monitor cardiac function by placing a balloon in the left ventricle to measure pressure development and heart rate.
-
Drug Administration: Infuse this compound or vehicle into the perfusion buffer at the desired concentration.
2.2. Protocol: Myocardial Oxygen Consumption (MVO2) Measurement
-
Oxygen Electrode Placement: Place oxygen electrodes in the aortic inflow and pulmonary artery outflow cannulas to measure the partial pressure of oxygen (PO₂).
-
Coronary Flow Measurement: Continuously measure the coronary effluent flow rate.
-
MVO2 Calculation: Calculate MVO2 using the Fick principle: MVO2 = Coronary Flow × (Arterial O₂ Content - Venous O₂ Content).
Mandatory Visualizations
Caption: Experimental workflow for studying this compound's effect on myocardial metabolism.
Caption: Proposed signaling pathway for this compound's metabolic effects in cardiomyocytes.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Effect of a coronary vasodilator drug (carbochromen) on blood flow and oxygen extraction in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of carbocromene on free fatty acid metabolism of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of carbocromene on myocardial oxygen consumption in isolated dog hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myocardial Tissue Engineering: In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Platelet Potential of Carbocromen: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocromen, a chromone (B188151) derivative, has been recognized for its vasodilatory and anti-ischemic properties. Emerging evidence suggests that this compound and its analogues also possess significant anti-platelet activity, positioning them as potential therapeutic agents in the management of thromboembolic disorders. This document provides detailed application notes and experimental protocols for assessing the anti-platelet effects of this compound. The methodologies described herein cover in vitro and in vivo approaches to elucidate its mechanism of action and quantify its efficacy.
The primary mechanism underlying the anti-platelet effect of this compound is believed to be the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in the inhibition of key platelet activation processes, including intracellular calcium mobilization, granule secretion, and the conformational activation of integrin αIIbβ3. This cascade of events effectively reduces platelet aggregation and thrombus formation.
Data Presentation
The following tables summarize key quantitative parameters for assessing the anti-platelet activity of this compound and its analogue, Cloricromen.
Table 1: In Vitro Anti-Platelet Activity of Cloricromen
| Agonist | Concentration | Cloricromen Concentration (µM) | Inhibition of Platelet Aggregation (%) |
| Thrombin | - | 5 | Potentiation of anti-aggregatory effect of Iloprost and Sodium Nitroprusside[1] |
| Thrombin | - | 5 - 30 | Dose-dependent inhibition[1] |
| ADP | 2 µM | Dose-dependent | Reduction in platelet aggregation and cytoplasmic Ca2+ movements[2] |
| ADP + Adrenaline | 2 µM + 10 µM | Dose-dependent | Reduction in platelet aggregation and cytoplasmic Ca2+ movements[2] |
Table 2: Ex Vivo Anti-Platelet Activity of Cloricromen in Rabbits
| Agonist | Cloricromen Infusion Rate (µg/kg/min) | Observation |
| Collagen | 1 - 1000 | Dose-dependent inhibition of platelet aggregation (stronger inhibition than with ADP)[3][4] |
| ADP | 1 - 1000 | Dose-dependent inhibition of platelet aggregation[3][4] |
Signaling Pathways and Experimental Workflows
References
- 1. Anti-thrombotic activity of KBT-3022 in experimental models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
Application Notes and Protocols: Investigating Endothelial Function with Carbocromen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Carbocromen, a coronary vasodilator, in studies focused on endothelial function. This document outlines detailed protocols for in vitro and in vivo experiments, summarizes key quantitative data from relevant studies, and provides visual representations of the proposed signaling pathways.
Introduction to this compound and Endothelial Function
This compound (also known as Chromonar) is a potent coronary vasodilator that has been studied for its therapeutic potential in cardiovascular diseases.[1] Its primary mechanism of action involves the relaxation of vascular smooth muscle, leading to increased coronary blood flow.[1][2] While historically recognized for its effects on smooth muscle, emerging evidence suggests that this compound and related compounds may also modulate endothelial cell function, a critical aspect of vascular health. The endothelium plays a pivotal role in regulating vascular tone through the release of vasoactive substances like nitric oxide (NO) and prostacyclin (PGI2).[3][4] Endothelial dysfunction, characterized by impaired production or bioavailability of these molecules, is an early event in the pathogenesis of atherosclerosis and other cardiovascular disorders.[4]
These notes will explore the use of this compound as a pharmacological tool to investigate and potentially modulate endothelial function.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound and related compounds on vascular parameters.
Table 1: Hemodynamic Effects of Intravenous this compound in Humans [5]
| Parameter | Baseline (Mean ± SD) | After this compound (0.125 mg kg⁻¹ min⁻¹) (Mean ± SD) |
| Coronary Blood Flow (ml·100g⁻¹·min⁻¹) | 82 ± 23 | 337 ± 68 |
| Minimal Coronary Resistance (mmHg·ml⁻¹·100g·min) | - | 0.24 ± 0.04 |
| Heart Rate (beats·min⁻¹) | No Significant Change | No Significant Change |
| Mean Aortic Pressure (mmHg) | No Significant Change | No Significant Change |
| Myocardial Oxygen Consumption | No Significant Change | No Significant Change |
Table 2: Effect of Cloricromene (a this compound analog) on Nitrite (B80452) Production in LPS-Stimulated Macrophages [2]
| Treatment | Nitrite (NO₂⁻) Production (nmol/10⁶ cells per 24h) | % Inhibition |
| Lipopolysaccharide (LPS) (100 ng/ml) | 28.2 ± 3.5 | - |
| LPS + Cloricromene (2 µM) | Concentration-dependent inhibition | - |
| LPS + Cloricromene (20 µM) | Concentration-dependent inhibition | - |
| LPS + Cloricromene (200 µM) | Concentration-dependent inhibition | Max inhibition: 84.0 ± 8.0% (when added 6h before LPS) |
Proposed Signaling Pathways of this compound in Endothelial Cells
The vasodilatory effects of this compound are likely mediated through multiple pathways within endothelial and vascular smooth muscle cells. Based on its known properties as a potential phosphodiesterase (PDE) inhibitor and its influence on vasodilation, two primary pathways in endothelial cells are proposed.
Caption: Proposed signaling pathways of this compound in endothelial cells.
Experimental Protocols
The following protocols are provided as a starting point for researchers investigating the effects of this compound on endothelial function. These are generalized methods and should be optimized for specific experimental conditions.
Protocol 1: In Vitro Assessment of Endothelial Nitric Oxide (NO) Production
This protocol describes how to measure NO production from cultured endothelial cells in response to this compound treatment using the Griess assay.
1. Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) or Human Coronary Artery Endothelial Cells (HCAECs) in appropriate endothelial cell growth medium.[6][7]
-
Seed cells in 24-well plates and grow to 80-90% confluency.
2. Experimental Procedure:
-
Wash the confluent cell monolayers twice with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells with a Krebs-Ringer buffer for 30 minutes at 37°C to establish baseline conditions.
-
Replace the buffer with fresh Krebs-Ringer buffer containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (e.g., DMSO).
-
A positive control, such as bradykinin (B550075) (10 µM), should also be included to stimulate NO release.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
3. Nitrite Measurement (Griess Assay):
-
Collect the supernatant from each well.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) in a 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Caption: Workflow for in vitro nitric oxide production assay.
Protocol 2: Ex Vivo Assessment of Vasodilation in Isolated Arteries
This protocol outlines the methodology to assess the vasodilatory effect of this compound on isolated arterial rings using a wire myograph.
1. Tissue Preparation:
-
Euthanize a suitable animal model (e.g., rat, mouse) according to approved institutional guidelines.
-
Carefully dissect the thoracic aorta or mesenteric arteries and place them in cold, oxygenated Krebs-Henseleit solution.
-
Clean the arteries of adhering fat and connective tissue and cut them into 2-3 mm rings.
2. Myograph Setup:
-
Mount the arterial rings on two stainless steel wires in a wire myograph chamber containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Gradually stretch the rings to their optimal resting tension and allow them to equilibrate for at least 60 minutes.
3. Experimental Procedure:
-
Pre-constrict the arterial rings with a vasoconstrictor agent such as phenylephrine (B352888) or U46619 to achieve a stable submaximal contraction.
-
Once a stable plateau of contraction is reached, add this compound in a cumulative concentration-response manner (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Record the changes in isometric tension.
-
A known vasodilator, such as acetylcholine (B1216132) (for endothelium-dependent vasodilation) or sodium nitroprusside (for endothelium-independent vasodilation), should be used as a positive control.
4. Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curves and calculate the EC₅₀ values for this compound.
Caption: Workflow for ex vivo vasodilation assay.
Protocol 3: In Vivo Measurement of Coronary Blood Flow
This protocol provides a general framework for assessing the effect of this compound on coronary blood flow in an animal model.
1. Animal Preparation:
-
Anesthetize a suitable large animal model (e.g., dog, pig) and ensure adequate ventilation.
-
Perform a thoracotomy to expose the heart.
-
Catheterize a femoral artery and vein for blood pressure monitoring and drug administration, respectively.
2. Coronary Blood Flow Measurement:
-
Place a Doppler flow probe or a transit-time flowmeter around the left anterior descending (LAD) or circumflex coronary artery to measure blood flow velocity or volume flow.
-
Allow the animal to stabilize and record baseline coronary blood flow and hemodynamic parameters.
3. Experimental Procedure:
-
Administer a continuous intravenous infusion of this compound at a specified dose (e.g., 0.125 mg kg⁻¹ min⁻¹).[5]
-
Continuously record coronary blood flow, heart rate, and arterial blood pressure throughout the infusion period.
-
A control group receiving a saline infusion should be included.
4. Data Analysis:
-
Calculate the percentage change in coronary blood flow from baseline at different time points during this compound infusion.
-
Analyze changes in heart rate and blood pressure to assess systemic hemodynamic effects.
Caption: Workflow for in vivo coronary blood flow measurement.
Conclusion
This compound presents a valuable pharmacological tool for investigating endothelial function. The protocols and data presented in these application notes provide a framework for researchers to explore its mechanisms of action on the endothelium. Further studies are warranted to fully elucidate the signaling pathways involved and to determine the therapeutic potential of this compound in diseases characterized by endothelial dysfunction.
References
- 1. Detection of endothelial nitric oxide release with the 2,3-diaminonapthalene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloricromene inhibits the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of nitric oxide and prostacyclin as vasoactive hormones released by the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological approaches to preserving and restoring coronary endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Human Coronary Artery Endothelial Cells (HCAEC) Culture Protocol [sigmaaldrich.com]
- 7. cellbiologics.com [cellbiologics.com]
Methodologies for Synthesizing Carbocromen Derivatives for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of Carbocromen and its derivatives, intended for research and development purposes. It includes established experimental protocols, data on the biological activity of synthesized compounds, and diagrams of relevant signaling pathways.
Introduction
This compound, a coronary vasodilator, and its derivatives have been a subject of interest in cardiovascular research. These compounds belong to the coumarin (B35378) class of heterocyclic compounds. The synthesis of this compound derivatives typically involves a multi-step process, beginning with the formation of a substituted coumarin core, followed by the introduction of various functional groups to modulate the compound's physicochemical properties and biological activity. Understanding the structure-activity relationships (SAR) is crucial for the rational design of novel and more potent analogs.
Synthetic Methodologies
The synthesis of this compound and its derivatives can be broadly divided into three key stages:
-
Formation of the 7-Hydroxy-4-methylcoumarin Core: This is typically achieved through the Pechmann condensation of resorcinol (B1680541) with ethyl acetoacetate (B1235776) under acidic conditions.[1][2]
-
Introduction of the Side Chain at the 3-Position: The 3-(2-diethylaminoethyl) side chain is introduced via a Mannich reaction involving 7-hydroxy-4-methylcoumarin, formaldehyde (B43269), and diethylamine (B46881).[3]
-
Etherification of the 7-Hydroxy Group: The final step involves the alkylation of the 7-hydroxy group with an appropriate haloester, such as ethyl bromoacetate (B1195939), to yield the desired ethoxycarbonylmethoxy moiety.[4]
General Synthetic Workflow
The following diagram illustrates the general synthetic workflow for this compound derivatives.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin
This protocol describes the synthesis of the coumarin core via Pechmann condensation.[2]
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)[5]
-
Ice-cold water
Procedure:
-
In a flask, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.0-1.2 eq).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (or PPA) with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours (for H₂SO₄) or heat at 75-80°C for 20-30 minutes (for PPA).[5]
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Protocol 2: Synthesis of 3-(2-Diethylaminoethyl)-7-hydroxy-4-methylcoumarin (Mannich Base Intermediate)
This protocol details the introduction of the diethylaminoethyl side chain.[3][6]
Materials:
-
7-Hydroxy-4-methylcoumarin
-
Diethylamine
-
Formaldehyde (37% aqueous solution)
-
Ethanol
Procedure:
-
Dissolve 7-hydroxy-4-methylcoumarin (1.0 eq) in ethanol.
-
To this solution, add diethylamine (1.2 eq) and formaldehyde solution (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the Mannich base.
Protocol 3: Synthesis of this compound (Final Etherification)
This protocol describes the final etherification step to produce this compound.[4]
Materials:
-
3-(2-Diethylaminoethyl)-7-hydroxy-4-methylcoumarin
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone (B3395972) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the Mannich base intermediate (1.0 eq) in dry acetone or DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Data Presentation
The following table summarizes the synthetic and biological data for a series of hypothetical this compound derivatives to illustrate the structure-activity relationship.
| Compound ID | R¹ Substituent | R² Substituent | Yield (%) | Purity (%) | Vasodilator Activity (IC₅₀, µM) |
| This compound | -CH₂CH₂N(C₂H₅)₂ | -OCH₂COOC₂H₅ | 65 | >98 | 0.5 |
| Analog 1 | -CH₂CH₂N(CH₃)₂ | -OCH₂COOC₂H₅ | 62 | >97 | 1.2 |
| Analog 2 | -CH₂CH₂N(C₂H₅)₂ | -OH | 75 | >98 | 5.8 |
| Analog 3 | -CH₂CH₂N(C₂H₅)₂ | -OCH₃ | 70 | >99 | 2.1 |
| Analog 4 | -H | -OCH₂COOC₂H₅ | 80 | >99 | 15.3 |
Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting quantitative data. Actual experimental values should be substituted.
Signaling Pathways of this compound
This compound primarily acts as a coronary vasodilator. Its mechanism of action is believed to involve two main signaling pathways: inhibition of phosphodiesterase (PDE) and blockade of calcium channels.
Phosphodiesterase (PDE) Inhibition Pathway
This compound inhibits phosphodiesterase, the enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, ultimately leading to the relaxation of vascular smooth muscle and vasodilation.
Caption: this compound's PDE inhibition pathway.
Calcium Channel Blockade Pathway
This compound may also exert its vasodilatory effects by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx prevents the activation of calmodulin and myosin light-chain kinase (MLCK), thereby inhibiting the phosphorylation of myosin light chains and preventing muscle contraction, leading to vasodilation.
Caption: this compound's calcium channel blockade pathway.
References
- 1. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. Mannich bases of hydroxycoumarins: synthesis, DFT/QTAIM computational study and assessment of biological activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04611J [pubs.rsc.org]
- 4. sciforum.net [sciforum.net]
- 5. youtube.com [youtube.com]
- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
Application of Carbocromen in Smooth Muscle Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocromen, a chromone (B188151) derivative, is recognized for its vasodilatory properties, making it a subject of interest in cardiovascular research. Its primary mechanism of action is the inhibition of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, this compound increases the intracellular concentrations of these second messengers, leading to a cascade of downstream effects, most notably the relaxation of smooth muscle cells. This document provides detailed application notes and protocols for studying the effects of this compound in smooth muscle cell culture experiments, focusing on its impact on cell proliferation, migration, and associated signaling pathways.
While the general effects of phosphodiesterase inhibitors on smooth muscle cells are well-documented, specific quantitative data on the dose-dependent effects of this compound on smooth muscle cell proliferation, migration, and cyclic nucleotide levels, as well as its precise impact on specific signaling pathways such as MAPK/ERK and PI3K/Akt, are not extensively available in publicly accessible literature. The following protocols are therefore based on established methods for studying PDE inhibitors and their expected effects on smooth muscle cells. Researchers are encouraged to generate empirical data to determine the optimal concentrations and conditions for their specific experimental setup.
Mechanism of Action
This compound's primary mode of action in smooth muscle cells is the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This signaling cascade ultimately results in the relaxation of smooth muscle cells, and is also associated with the inhibition of cell proliferation and migration.
This compound's primary mechanism of action in smooth muscle cells.
Data Presentation
Due to the lack of specific published dose-response data for this compound in smooth muscle cell culture, the following tables are presented as templates. Researchers should populate these tables with their own experimental data.
Table 1: Effect of this compound on Smooth Muscle Cell Proliferation
| This compound Conc. (µM) | % Inhibition of Proliferation (Mean ± SD) |
| 0 (Control) | 0 ± 0 |
| 1 | User-generated data |
| 10 | User-generated data |
| 50 | User-generated data |
| 100 | User-generated data |
Table 2: Effect of this compound on Smooth Muscle Cell Migration
| This compound Conc. (µM) | % Inhibition of Migration (Mean ± SD) |
| 0 (Control) | 0 ± 0 |
| 1 | User-generated data |
| 10 | User-generated data |
| 50 | User-generated data |
| 100 | User-generated data |
Table 3: Effect of this compound on Intracellular cAMP Levels
| This compound Conc. (µM) | cAMP Concentration (pmol/mg protein) (Mean ± SD) |
| 0 (Control) | User-generated data |
| 1 | User-generated data |
| 10 | User-generated data |
| 50 | User-generated data |
| 100 | User-generated data |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on smooth muscle cells.
Protocol 1: Smooth Muscle Cell Culture
This protocol outlines the basic steps for culturing vascular smooth muscle cells.
Materials:
-
Primary smooth muscle cells (e.g., human aortic smooth muscle cells - HAoSMC)
-
Smooth Muscle Cell Growth Medium (supplemented with growth factors, fetal bovine serum, and antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Trypsin Neutralizing Solution
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge to pellet the cells.
-
Seeding: Resuspend the cell pellet in fresh growth medium and seed into a culture flask at a recommended density.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Medium Change: Replace the culture medium every 2-3 days.
-
Subculturing: When cells reach 70-90% confluency, wash with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin, centrifuge the cells, and re-plate them in new flasks at a lower density.
General workflow for smooth muscle cell culture.
Protocol 2: Cell Proliferation Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of this compound on the migration and proliferation of smooth muscle cells.
Materials:
-
Confluent monolayer of smooth muscle cells in a 6-well plate
-
Sterile 200 µL pipette tip
-
Growth medium with and without various concentrations of this compound
-
Microscope with a camera
Procedure:
-
Create Wound: Create a "scratch" in the confluent cell monolayer using a sterile pipette tip.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound (and a vehicle control) to the wells.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and proliferation into the cell-free area.
Workflow for the wound healing (scratch) assay.
Protocol 3: Intracellular cAMP Measurement
This protocol describes how to measure changes in intracellular cAMP levels in response to this compound treatment using a competitive enzyme immunoassay (EIA) kit.
Materials:
-
Smooth muscle cells cultured in 96-well plates
-
This compound solutions of various concentrations
-
Phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation during the assay)
-
Cell lysis buffer
-
cAMP EIA kit
Procedure:
-
Cell Seeding: Seed smooth muscle cells in a 96-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate cells with a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the EIA kit to release intracellular cAMP.
-
EIA: Perform the competitive EIA according to the manufacturer's instructions. This typically involves adding the cell lysate and a fixed amount of labeled cAMP to an antibody-coated plate.
-
Detection: After incubation and washing steps, add a substrate to develop a colorimetric signal.
-
Quantification: Measure the absorbance using a microplate reader and calculate the cAMP concentration based on a standard curve.
Workflow for intracellular cAMP measurement.
Potential Downstream Signaling Pathways
While direct evidence for this compound's effects on specific signaling pathways in smooth muscle cells is limited, its action as a PDE inhibitor suggests potential modulation of pathways regulated by cAMP and PKA. These include the MAPK/ERK and PI3K/Akt pathways, which are known to be involved in cell proliferation and migration. It is hypothesized that the increase in cAMP and subsequent PKA activation by this compound could lead to the inhibition of these pro-proliferative and pro-migratory pathways.
Hypothesized signaling pathways affected by this compound.
Conclusion
This compound holds potential as a tool for studying the role of cAMP signaling in smooth muscle cell function. The provided protocols offer a framework for investigating its effects on proliferation and migration. However, it is crucial for researchers to establish dose-response curves and validate the specific molecular pathways affected by this compound in their experimental models to generate robust and reliable data. The templates for data presentation are intended to guide the systematic collection and reporting of these findings.
Application Notes and Protocols for Measuring Coronary Blood Flow Following Carbocromen Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques for measuring coronary blood flow, with a specific focus on evaluating the effects of the coronary vasodilator, Carbocromen. Detailed experimental protocols and data presentation guidelines are included to facilitate rigorous and reproducible research in the field of cardiovascular pharmacology.
Introduction to this compound and Coronary Vasodilation
This compound, also known as Chromonar, is a potent coronary vasodilator used in the management of angina pectoris.[1] Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] This elevation in cyclic nucleotides results in the relaxation of coronary smooth muscle, leading to vasodilation and a subsequent increase in coronary blood flow.[3] Some evidence also suggests that this compound may mediate its effects through the inhibition of calcium influx into smooth muscle cells.[4] Accurate measurement of these changes in coronary blood flow is critical for understanding the pharmacodynamics of this compound and for the development of novel cardiovascular therapies.
Quantitative Data on the Effects of this compound on Coronary Blood Flow
The following tables summarize the quantitative effects of this compound on coronary blood flow as reported in various preclinical and clinical studies.
Table 1: Effects of Intravenous this compound Administration in Humans
| Parameter | Baseline (mean ± SD) | After this compound (mean ± SD) | Dosage | Study Population | Measurement Technique | Reference |
| Coronary Blood Flow (ml/100g/min) | 82 ± 23 | 337 ± 68 | 0.125 mg/kg/min for 40 min | 6 patients without detectable heart disease | Not specified | [5] |
| Minimal Coronary Resistance (mmHg/ml/100g/min) | - | 0.24 ± 0.04 | 0.125 mg/kg/min for 40 min | 6 patients without detectable heart disease | Not specified | [5] |
| Myocardial Oxygen Consumption | Unchanged | Unchanged | 0.125 mg/kg/min for 40 min | 6 patients without detectable heart disease | Not specified | [5] |
| Coronary Sinus Flow | Increased | Increased by the same amount at rest and during pacing | Not specified | Patients with coronary arteriosclerotic disease | Continuous Infusion Thermodilution | [6] |
Table 2: Effects of this compound Administration in Animal Models
| Animal Model | Parameter | Baseline | After this compound | Dosage/Administration | Measurement Technique | Reference |
| Anesthetized open-chest dogs | Left Circumflex Coronary Blood Flow | Control | Increased 2.7-4.5 times | Intravenous or intracoronary | Radioactive Microspheres, Electromagnetic Flowmeter | [2] |
| Anesthetized open-chest dogs | ENDO/EPI Flow Ratio | 0.98 ± 0.16 | 0.58 ± 0.18 | Intravenous | Radioactive Microspheres | [2] |
| Isolated dog hearts | Coronary Blood Flow | Control | Increased 61-155% | 1.0 and 2.0 mg intracoronary | Not specified | [7] |
| Rats | Cardiac cAMP content | Control | Increased up to 30% | Therapeutic doses (IV or intraduodenal) | Not specified | [2] |
| Dogs | Cardiac cAMP content | Control | Increased up to 50% | Therapeutic doses (IV or intraduodenal) | Not specified | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to measure coronary blood flow following this compound administration.
In Vivo Measurement in Animal Models (Canine)
a) Radioactive Microsphere Technique
This technique is a gold standard for measuring regional myocardial blood flow.
Protocol:
-
Animal Preparation: Anesthetize the dog and maintain ventilation. Expose the heart via a thoracotomy. Catheters are placed in the left atrium for microsphere injection and a peripheral artery (e.g., femoral) for reference blood sampling.
-
Microsphere Preparation: Use carbonized microspheres labeled with different radioactive isotopes (e.g., 141Ce, 85Sr, 46Sc). Ensure the microspheres are well-suspended in a suitable vehicle (e.g., saline with a drop of Tween 80) through vortexing and sonication.
-
Baseline Measurement:
-
Begin withdrawing a reference blood sample from the peripheral artery at a constant rate (e.g., 15 mL/min).
-
Inject a known quantity of the first isotope-labeled microspheres into the left atrium.
-
Continue the reference blood withdrawal for a set period (e.g., 90 seconds) after the microsphere injection is complete.
-
-
This compound Administration: Administer this compound intravenously or via intracoronary infusion at the desired dose.
-
Post-Carbocromen Measurement:
-
After a sufficient time for the drug to take effect, repeat the microsphere injection using a second, different isotope-labeled microsphere.
-
Simultaneously, withdraw a second reference blood sample.
-
-
Tissue and Blood Sample Processing:
-
At the end of the experiment, euthanize the animal and excise the heart.
-
Dissect the myocardium into regions of interest (e.g., subendocardium, mid-myocardium, subepicardium).
-
Measure the radioactivity of the tissue and blood samples using a gamma counter.
-
-
Calculation of Blood Flow:
-
Myocardial blood flow (Q_m) in mL/min/g is calculated using the formula: Q_m = (C_m * Q_r) / C_r where:
-
C_m = Radioactivity per gram of myocardial tissue
-
Q_r = Withdrawal rate of the reference blood sample (mL/min)
-
C_r = Total radioactivity in the reference blood sample
-
-
b) Electromagnetic Flowmeter
This method provides continuous measurement of blood flow in a specific coronary artery.
Protocol:
-
Animal and Probe Preparation: Prepare the anesthetized dog as described above. Select an electromagnetic flow probe of the appropriate size for the coronary artery of interest (e.g., left circumflex).
-
Probe Placement: Carefully dissect the chosen coronary artery and place the flow probe around it, ensuring a snug but not constrictive fit.
-
Calibration: Calibrate the flowmeter according to the manufacturer's instructions.
-
Baseline Recording: Record the baseline coronary blood flow signal.
-
This compound Administration: Administer this compound and continue to record the blood flow signal.
-
Data Analysis: Analyze the change in the flow signal from baseline to determine the effect of this compound.
In Vitro Measurement: Langendorff Isolated Heart Preparation (Rat)
This ex vivo technique allows for the study of direct cardiac effects of drugs in the absence of systemic influences.
Protocol:
-
Apparatus Setup: Assemble the Langendorff apparatus, ensuring all glassware is clean. Prepare a Krebs-Henseleit buffer, oxygenate it with 95% O2 / 5% CO2, and maintain its temperature at 37°C.
-
Heart Isolation:
-
Anesthetize the rat and administer heparin to prevent coagulation.
-
Rapidly perform a thoracotomy to expose the heart.
-
Excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
-
Cannulation:
-
Identify the aorta and carefully cannulate it with an aortic cannula connected to the Langendorff apparatus.
-
Secure the aorta to the cannula with a ligature.
-
-
Perfusion:
-
Initiate retrograde perfusion with the oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) or constant flow. The perfusion will force the aortic valve to close and direct the buffer into the coronary arteries.
-
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a regular heart rate and stable coronary flow are achieved.
-
Coronary Flow Measurement: Measure coronary flow by collecting the coronary effluent draining from the pulmonary artery or by using an in-line flow probe.
-
This compound Administration: Introduce this compound into the perfusion buffer at the desired concentration.
-
Data Collection and Analysis: Continuously measure coronary flow before, during, and after this compound administration to determine its effect.
Clinical Measurement in Humans: Continuous Infusion Thermodilution
This invasive technique is used to measure coronary sinus blood flow in a clinical setting.
Protocol:
-
Catheter Placement: Under fluoroscopic guidance, a specialized thermodilution catheter is advanced into the coronary sinus.
-
Indicator Injection: A known volume of a cold indicator solution (e.g., 5% dextrose or saline at room temperature) is injected at a constant rate into the coronary sinus through the catheter.[1][8]
-
Temperature Measurement: A thermistor at the catheter tip measures the change in blood temperature as the cold indicator mixes with the blood.
-
Flow Calculation: The coronary sinus blood flow is calculated based on the Stewart-Hamilton equation, which relates the rate of indicator injection, the temperature difference between the blood and the injectate, and the change in blood temperature over time.[9]
-
Baseline and Post-Carbocromen Measurements: The procedure is performed before and after the administration of this compound to assess its effect on coronary blood flow.[6]
Visualization of Signaling Pathways and Workflows
This compound's Mechanism of Action
Caption: this compound inhibits PDE, increasing cAMP and cGMP, leading to smooth muscle relaxation.
Experimental Workflow: Radioactive Microsphere Technique
Caption: Workflow for measuring coronary blood flow using radioactive microspheres.
Experimental Workflow: Langendorff Isolated Heart Preparation
References
- 1. [PDF] Measurement of Coronary Sinus Blood Flow by Continuous Thermodilution in Man | Semantic Scholar [semanticscholar.org]
- 2. [The effect of this compound on cardiac cyclic adenosine-monophosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 4. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 5. Intravenous carbochromen: a potent and effective drug for estimation of coronary dilatory capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound induced coronary vasodilatation on myocardial metabolism in coronary artery disease [pubmed.ncbi.nlm.nih.gov]
- 7. Subtype selectivity in phosphodiesterase 4 (PDE4): a bottleneck in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Thermodilution-derived volumetric resting coronary blood flow measurement in humans: Validation of absolute resting coronary flow measurement - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Models to Study the Therapeutic Potential of Carbocromen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocromen, a coumarin (B35378) derivative, is a vasodilator primarily investigated for its therapeutic potential in cardiovascular diseases. Its mechanism of action is centered on its ability to relax smooth muscle cells in blood vessels, leading to improved blood flow. This document provides detailed application notes and protocols for in vivo models used to study the therapeutic efficacy of this compound, with a focus on its well-documented cardiovascular effects.
It is important to note that while the vasodilatory properties of this compound could theoretically suggest potential neuroprotective or anti-inflammatory effects, extensive literature searches did not yield specific preclinical or clinical studies investigating these areas. Therefore, the following protocols are focused on the established cardiovascular applications of this compound.
Cardiovascular Therapeutic Potential
This compound has been predominantly studied for its efficacy in treating conditions related to coronary artery disease, such as angina pectoris and myocardial infarction. Its primary therapeutic effects are attributed to its ability to increase coronary blood flow and reduce myocardial oxygen consumption.
Mechanism of Action: Vasodilation
This compound acts as a vasodilator by relaxing the smooth muscle cells within blood vessels. This action is primarily mediated through the inhibition of calcium influx into these cells, which is a critical step for muscle contraction. By reducing intracellular calcium, this compound lessens the contractile force of the blood vessels, resulting in their dilation. This leads to a decrease in vascular resistance, reducing the workload on the heart and improving oxygen delivery to the myocardium.
Application Note 1: Myocardial Infarction Model in Dogs
This model is designed to assess the efficacy of this compound in reducing myocardial infarct size and improving outcomes following an acute coronary artery occlusion.
Experimental Protocol
Animal Model:
-
Species: Beagle dogs
-
Sex: Male or female
-
Weight: 10-15 kg
-
Acclimation: At least 7 days to the facility conditions.
Drug Administration:
-
Pre-treatment (Chronic): 20 mg/kg this compound administered orally (p.o.) twice daily for 8 weeks.[1]
-
Acute Treatment:
Surgical Procedure: Left Anterior Descending (LAD) Coronary Artery Occlusion:
-
Anesthetize the dogs (e.g., with sodium pentobarbital).
-
Perform a left thoracotomy to expose the heart.
-
Isolate a segment of the LAD coronary artery.
-
Place a ligature around the isolated segment for occlusion.
-
Occlude the LAD artery for a specified period (e.g., 90 minutes).
-
Release the ligature to allow for reperfusion (e.g., for 30 minutes).
Outcome Measures:
-
Mortality: Record the number of surviving animals 2 days post-occlusion.
-
Hemodynamics: Monitor blood pressure, heart rate, and left ventricular end-diastolic pressure.
-
Coronary Collateral Blood Flow: Measure using radiolabeled microspheres.
-
Myocardial Infarct Size: Assess 48 hours post-occlusion using triphenyltetrazolium (B181601) chloride (TTC) staining. The area at risk is determined by injecting Evans blue dye.
Quantitative Data Summary
| Parameter | Control Group (Saline) | This compound-Treated Group | Reference |
| Mortality (2 days post-occlusion) | 50% | 20% | [1] |
| Infarct Size (% of Area at Risk) | Not specified | 24% smaller than control | [1] |
| Infarct Size (% of Left Ventricle) | Not specified | 46% smaller than control | [1] |
| Coronary Collateral Blood Flow (Ischemic Endocardium) | Baseline | Increased by 30% | [1] |
| Coronary Collateral Blood Flow (Border Zone) | Baseline | Increased by 60% | [1] |
Application Note 2: Isolated Perfused Heart Model
This ex vivo model allows for the direct assessment of this compound's effects on coronary blood flow and myocardial oxygen consumption, independent of systemic physiological influences.
Experimental Protocol
Animal Model:
-
Species: Dogs or Guinea Pigs.
-
Preparation: Hearts are rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.
Perfusion Solution:
-
Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, maintained at 37°C.
Drug Administration:
-
This compound is administered directly into the coronary circulation (intracoronary).
-
Dosage: 1.0 mg and 2.0 mg per heart.[2]
Experimental Conditions:
-
Empty Beating Heart: The heart beats without performing external work.
-
Isovolumetrically Working Heart: A balloon is inserted into the left ventricle to measure isovolumetric pressure.
Outcome Measures:
-
Coronary Blood Flow: Measured by collecting the coronary effluent.
-
Myocardial Oxygen Consumption: Calculated from the difference in oxygen content between the perfusate and the coronary effluent, and the coronary flow rate.
-
Heart Rate and Inotropy: Monitored throughout the experiment.
References
Application Notes and Protocols for the Spectroscopic Analysis of Carbocromen and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the spectroscopic analysis of Carbocromen, a coumarin-based vasodilator, and its potential metabolites. The following sections detail the application of various spectroscopic techniques for the identification, quantification, and structural elucidation of these compounds. While specific experimental data for this compound and its metabolites is limited in publicly available literature, this guide combines known information with data from structurally related coumarin (B35378) derivatives to provide robust analytical protocols.
Spectroscopic Data of this compound
The spectroscopic analysis of this compound provides a unique fingerprint for its identification and characterization. The following tables summarize the expected quantitative data from UV-Vis, FT-IR, NMR, and Mass Spectrometry.
Table 1: UV-Visible Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Notes |
| Methanol (B129727) | ~321 | Not Reported | Typical for 7-alkoxy-4-methylcoumarins.[1] |
| Ethanol | ~320-325 | Not Reported | Slight solvent-dependent shift is expected. |
| Water:Methanol (70:30) | 321 | Not Reported | A common solvent system for coumarin analysis.[1] |
Table 2: FT-IR Spectroscopic Data for this compound Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium-Strong | C-H stretching (alkyl groups) |
| ~1720-1740 | Strong | C=O stretching (lactone) |
| ~1610, ~1560, ~1490 | Medium | C=C stretching (aromatic ring) |
| ~1270 | Strong | C-O-C stretching (ether linkage) |
| ~1140 | Strong | C-O stretching (ester) |
| ~840 | Medium-Weak | C-H bending (aromatic) |
Table 3: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | H-5 |
| ~6.8-6.9 | m | 2H | H-6, H-8 |
| ~4.7 | s | 2H | O-CH₂-COO |
| ~4.3 | q | 2H | COO-CH₂-CH₃ |
| ~3.2 | t | 2H | N-CH₂-CH₂- |
| ~2.8 | t | 2H | -CH₂-N |
| ~2.6 | q | 4H | N-(CH₂-CH₃)₂ |
| ~2.4 | s | 3H | 4-CH₃ |
| ~1.3 | t | 3H | COO-CH₂-CH₃ |
| ~1.1 | t | 6H | N-(CH₂-CH₃)₂ |
Table 4: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Ester C=O |
| ~161 | Lactone C=O |
| ~160 | C-7 |
| ~155 | C-9 |
| ~152 | C-4 |
| ~125 | C-5 |
| ~113 | C-6 |
| ~112 | C-10 |
| ~111 | C-3 |
| ~101 | C-8 |
| ~68 | O-CH₂-COO |
| ~61 | COO-CH₂-CH₃ |
| ~52 | N-CH₂-CH₂- |
| ~47 | N-(CH₂)₂ |
| ~22 | -CH₂-N |
| ~18 | 4-CH₃ |
| ~14 | COO-CH₂-CH₃ |
| ~12 | N-(CH₂-CH₃)₂ |
Table 5: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |
| ESI+ | 362.19 | 262, 190, 116, 86 | Loss of the diethylaminoethyl side chain and subsequent fragmentations of the coumarin core. |
Experimental Protocols
The following protocols provide a framework for the spectroscopic analysis of this compound and its metabolites.
UV-Visible Spectroscopy
Objective: To determine the absorption maximum (λmax) of this compound and quantify its concentration in solution.
Materials:
-
This compound hydrochloride standard
-
Methanol (spectroscopic grade)
-
Deionized water
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve it in a 100 mL volumetric flask with methanol.
-
Preparation of Working Standards: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 to 20 µg/mL in methanol.
-
Wavelength Scan: Use a 10 µg/mL standard solution to perform a wavelength scan from 200 to 400 nm to determine the λmax.
-
Calibration Curve: Measure the absorbance of each working standard at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare the sample solution in methanol at a concentration expected to be within the calibration range. Measure its absorbance at λmax and determine the concentration using the calibration curve.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound for structural confirmation.
Materials:
-
This compound hydrochloride sample
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of this compound hydrochloride with approximately 200 mg of dry KBr in an agate mortar until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment.
-
Sample Scan: Record the spectrum of the sample from 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of this compound.
Materials:
-
This compound hydrochloride sample (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in approximately 0.6 mL of CDCl₃.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
¹H NMR Acquisition:
-
Insert the tube into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY, HSQC, and HMBC experiments to aid in the complete assignment of proton and carbon signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound and identify its metabolites.
Materials:
-
This compound hydrochloride sample/metabolite extract
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
-
C18 reverse-phase HPLC column
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. For in vitro or in vivo samples, perform protein precipitation followed by centrifugation and collection of the supernatant.
-
Chromatographic Separation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.2-0.5 mL/min
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
MS/MS Analysis: Perform fragmentation of the [M+H]⁺ ion of this compound and any potential metabolite ions to obtain structural information.
-
Metabolic Pathways and Experimental Workflows
Metabolic Pathway of this compound
This compound, as a coumarin derivative, is expected to undergo Phase I and Phase II metabolism.[3][4][5] The primary routes of metabolism are likely to involve hydrolysis of the ester group, dealkylation of the diethylamino group, and hydroxylation of the aromatic ring, followed by conjugation reactions.
Caption: Proposed metabolic pathway for this compound.
Workflow for Spectroscopic Analysis
The structural elucidation of this compound and its metabolites is a multi-step process that integrates various spectroscopic techniques.
Caption: General workflow for spectroscopic analysis.
LC-MS/MS Workflow for Metabolite Identification
A targeted workflow using LC-MS/MS is crucial for the identification of potential metabolites in biological matrices.
Caption: LC-MS/MS workflow for metabolite identification.
References
- 1. iajpr.com [iajpr.com]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]
- 4. [Pharmacokinetics of Morocromen in animals and man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound induced coronary vasodilatation on myocardial metabolism in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Carbocromen Dosage for In Vitro Experiments: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the use of Carbocromen in in vitro experiments. This compound, a coronary vasodilator, offers significant potential in cardiovascular research. This guide provides detailed experimental protocols, troubleshooting advice, and quantitative data to facilitate effective and reproducible experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound primarily acts as a vasodilator by inhibiting calcium influx into smooth muscle cells.[1] This action leads to the relaxation of vascular smooth muscle, resulting in increased blood flow. Additionally, it exhibits anti-aggregatory effects on platelets.[1] Some evidence also suggests that this compound may exert its effects through the inhibition of cyclic AMP (cAMP) phosphodiesterase (PDE), which would lead to an increase in intracellular cAMP levels and subsequent smooth muscle relaxation.
Q2: What are the typical effective concentrations of this compound for in vitro studies?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. Based on available literature, concentrations in the low micromolar range are often effective. For instance, in studies on washed human platelets, an IC50 of 1.9 ± 0.3 microM has been reported for the inhibition of ADP-induced platelet aggregation. It is crucial to perform a dose-response curve for your specific experimental system to determine the optimal concentration.
Q3: In which cell lines has this compound been tested?
A3: While specific data on a wide range of cell lines is limited in publicly available literature, this compound's effects are most relevant in cardiovascular cell types. These include:
-
Coronary Artery Smooth Muscle Cells (CASMCs): To study vasodilation.
-
Human Platelets: To investigate anti-platelet aggregation effects.
-
Endothelial Cells: To assess effects on vascular endothelium.
Q4: How should I dissolve this compound for in vitro use?
A4: this compound hydrochloride is generally soluble in water and dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO or water and then dilute it to the final desired concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target | Cell Type/System | Assay | Agonist | Endpoint | Effective Concentration (IC50/EC50) |
| Platelet Aggregation | Washed Human Platelets | Light Transmission Aggregometry | ADP (6 µM) | Inhibition of Aggregation | 1.9 ± 0.3 µM |
Note: This table will be updated as more specific quantitative data becomes available from in vitro studies.
Experimental Protocols
Protocol 1: In Vitro Vasodilation Assay using Coronary Artery Smooth Muscle Cells (CASMCs)
This protocol outlines a method to assess the vasodilatory effect of this compound on cultured CASMCs.
Materials:
-
Human Coronary Artery Smooth Muscle Cells (HCASMCs)
-
Smooth Muscle Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound hydrochloride
-
Vasoconstrictor agent (e.g., Endothelin-1, Phenylephrine)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Culture: Culture HCASMCs in Smooth Muscle Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the HCASMCs into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere and grow to confluence.
-
Induce Contraction: Induce contraction of the smooth muscle cells by adding a known concentration of a vasoconstrictor (e.g., Endothelin-1).
-
This compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the different concentrations of this compound to the pre-contracted cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Measure Relaxation: The relaxation of the cells can be assessed by various methods, including measuring changes in cell shape (e.g., through microscopy and image analysis) or by using a specialized instrument that measures cellular impedance.
-
Determine EC50: Generate a dose-response curve by plotting the percentage of relaxation against the log concentration of this compound. Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximum relaxation.
-
Assess Cell Viability: After the relaxation measurement, perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity.
Protocol 2: Platelet Aggregation Inhibition Assay
This protocol details the investigation of this compound's anti-platelet effects.
Materials:
-
Freshly drawn human venous blood from healthy, consenting donors who have not taken any medication affecting platelet function for at least two weeks.
-
3.8% Sodium Citrate
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Platelet agonists (e.g., ADP, collagen)
-
This compound hydrochloride
-
Light Transmission Aggregometer
Procedure:
-
Prepare Platelet-Rich Plasma (PRP): Collect whole blood into tubes containing 3.8% sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in the aggregometer.
-
Add a specific concentration of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP or collagen).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Calculate Inhibition and IC50: Calculate the percentage of inhibition of aggregation for each this compound concentration compared to the vehicle control. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
Protocol 3: Phosphodiesterase (PDE) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on PDE activity.
Materials:
-
Recombinant human PDE enzymes (various isoforms, e.g., PDE3, PDE4, PDE5)
-
This compound hydrochloride
-
cAMP or cGMP (depending on the PDE isoform)
-
Assay buffer
-
Commercially available PDE assay kit (e.g., fluorescence polarization or luminescence-based)
-
96-well or 384-well plates
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and the substrate (cAMP or cGMP) in the appropriate assay buffer.
-
Enzyme Reaction:
-
Add the PDE enzyme to the wells of the plate.
-
Add the different concentrations of this compound or a vehicle control.
-
Pre-incubate the enzyme and inhibitor for a specified time.
-
Initiate the reaction by adding the substrate.
-
Incubate for a time that allows for a linear reaction rate.
-
-
Detection: Stop the reaction and measure the product formation using the detection method of the chosen assay kit (e.g., measure fluorescence polarization or luminescence).
-
Calculate IC50: Calculate the percentage of PDE inhibition for each this compound concentration. Plot the percent inhibition against the log concentration of this compound to determine the IC50 for each PDE isoform.
Mandatory Visualizations
Caption: this compound's primary mechanism of vasodilation.
Caption: Workflow for in vitro vasodilation assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no vasodilation/relaxation observed | 1. This compound concentration is too low. 2. Cells are not properly contracted. 3. This compound has degraded. | 1. Perform a wider dose-response curve to find the optimal concentration. 2. Ensure the vasoconstrictor is potent and used at an effective concentration. Confirm contraction visually or with an appropriate assay. 3. Prepare fresh this compound solutions for each experiment. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with sterile medium to maintain humidity. |
| Decreased cell viability at higher this compound concentrations | 1. Cytotoxicity of this compound. 2. High concentration of the solvent (e.g., DMSO). | 1. Determine the cytotoxic concentration range of this compound with a cell viability assay and use concentrations below this range for functional assays. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Inconsistent results in platelet aggregation assay | 1. Platelet activation during preparation. 2. Donor variability. | 1. Handle blood samples gently, use appropriate anticoagulants, and process them promptly. 2. Use pooled platelet-rich plasma from multiple donors to minimize individual variations. |
| Low signal in PDE assay | 1. Inactive enzyme. 2. Suboptimal assay conditions. | 1. Ensure proper storage and handling of the PDE enzyme. 2. Optimize buffer pH, temperature, and substrate concentration for the specific PDE isoform. |
References
Technical Support Center: Overcoming Solubility Issues of Carbocromen in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Carbocromen.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound base is practically insoluble in water. However, its hydrochloride salt, this compound Hydrochloride, is soluble in water, as well as in alcohol and chloroform.[1] The aqueous solution of this compound Hydrochloride exhibits a purple fluorescence.
Q2: What is the pKa of this compound?
A2: The pKa of this compound is approximately 8.3.[2] This information is critical for developing pH-dependent solubilization strategies.
Q3: What are the primary methods to enhance the aqueous solubility of this compound?
A3: Several techniques can be employed to overcome the solubility issues of this compound. These include:
-
Salt Formation: Utilizing the hydrochloride salt of this compound is the most direct approach to increase aqueous solubility.
-
pH Adjustment: Modifying the pH of the aqueous solution can significantly impact the solubility of this compound, given its pKa of 8.3.
-
Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of this compound.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin complex can enhance its apparent solubility.
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range can increase its surface area and, consequently, its dissolution rate and solubility.
Troubleshooting Guides
Issue 1: this compound precipitates from my aqueous solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect form of this compound used. | Ensure you are using this compound Hydrochloride, which is the water-soluble salt form. This compound base is insoluble in water.[1] | The compound dissolves to form a clear solution. |
| pH of the solution is not optimal. | Adjust the pH of the solution. Since this compound has a pKa of 8.3, its solubility will be higher in acidic conditions (pH < 8.3) where it is protonated and more likely to be in its soluble, ionized form. | The precipitate dissolves upon pH adjustment. |
| Concentration exceeds solubility limit. | Even for the hydrochloride salt, there is a solubility limit. Try reducing the concentration of this compound Hydrochloride in your solution. | A clear solution is obtained at a lower concentration. |
Issue 2: Low bioavailability observed in in-vivo experiments despite using this compound Hydrochloride.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Precipitation in the gastrointestinal tract. | The change in pH along the gastrointestinal tract may cause the dissolved this compound to precipitate. Consider formulating with solubility enhancers such as cyclodextrins or co-solvents to maintain solubility. | Improved and more consistent absorption and bioavailability. |
| Poor dissolution rate. | Although soluble, the dissolution rate might be a limiting factor. Consider micronization or creating a nanosuspension to increase the surface area and dissolution velocity. | Faster onset of action and improved bioavailability. |
Data Presentation
Table 1: Qualitative Solubility of this compound and its Hydrochloride Salt
| Compound | Water | Alcohol | Chloroform | Acetone | Ether | Benzene |
| This compound (base) | Insoluble | Slightly Soluble | Slightly Soluble | Slightly Soluble | Slightly Soluble | Slightly Soluble |
| This compound Hydrochloride | Soluble | Soluble | Soluble | Slightly Soluble | Slightly Soluble | Slightly Soluble |
Data compiled from available literature.[1][2]
Experimental Protocols
Protocol 1: pH Adjustment for Solubilization
-
Preparation of Stock Solution: Prepare a stock solution of this compound Hydrochloride in deionized water at a concentration slightly above the desired final concentration.
-
pH Measurement: Measure the initial pH of the solution using a calibrated pH meter.
-
pH Adjustment: If precipitation is observed or if a specific pH is required, adjust the pH of the solution. To maintain solubility, it is recommended to keep the pH below 7.
-
For lowering the pH, add a dilute solution of a pharmaceutically acceptable acid (e.g., 0.1 M HCl) dropwise while stirring.
-
For raising the pH (if necessary, but with caution not to exceed the pKa significantly), use a dilute solution of a suitable base (e.g., 0.1 M NaOH).
-
-
Observation and Filtration: Observe for complete dissolution of the compound. If any particulates remain, filter the solution through a 0.22 µm syringe filter.
-
Final Concentration Adjustment: Adjust the final volume with the appropriate buffer or solvent to achieve the desired final concentration.
Protocol 2: Cyclodextrin Inclusion Complexation (Kneading Method)
-
Molar Ratio Selection: Determine the molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and safety profile.
-
Kneading:
-
Place the calculated amount of cyclodextrin in a mortar.
-
Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.
-
Gradually add the this compound powder to the paste and knead for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.
-
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Testing: Evaluate the solubility of the prepared inclusion complex in water and compare it to that of the uncomplexed drug.
Protocol 3: Preparation of a this compound Nanosuspension (High-Pressure Homogenization)
-
Preparation of a Pre-suspension: Disperse this compound powder in an aqueous solution containing a suitable stabilizer (e.g., a combination of a polymer like HPMC and a surfactant like Tween 80).
-
High-Shear Mixing: Subject the pre-suspension to high-shear mixing to reduce the particle size and ensure a uniform dispersion.
-
High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure. The optimal parameters (number of cycles and pressure) need to be determined experimentally to achieve the desired particle size and a narrow size distribution.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).
-
Zeta Potential: Determine to assess the stability of the nanosuspension.
-
Morphology: Visualize the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
-
Solubility and Dissolution Rate: Evaluate the saturation solubility and dissolution rate of the nanosuspension and compare them to the unprocessed drug.
Visualizations
Signaling Pathway of this compound as a Vasodilator
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Experimental Workflow for Overcoming Solubility Issues
Caption: General workflow for selecting a solubility enhancement strategy.
Troubleshooting Logic for Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Improving the Stability of Carbocromen in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Carbocromen in experimental buffers.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
Symptoms:
-
Visible particulate matter or cloudiness in the buffer solution after the addition of this compound.
-
Inconsistent results in bioassays.
-
Lower than expected concentration of this compound in solution upon analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Low Solubility at Experimental pH | The solubility of this compound can be pH-dependent. Determine the optimal pH range for this compound solubility by performing a solubility test across a range of pH values. Adjust the buffer pH accordingly. Consider using a co-solvent like DMSO or ethanol (B145695) for the stock solution, ensuring the final concentration in the experimental buffer is low enough to avoid precipitation. |
| Buffer Composition | Certain buffer salts can interact with this compound, leading to precipitation. Test the solubility of this compound in different buffer systems (e.g., Phosphate, TRIS, HEPES) to identify the most compatible one. |
| Concentration Exceeds Solubility Limit | Prepare a saturated solution of this compound in the chosen buffer to determine its maximum solubility under your experimental conditions. Always work with concentrations below this limit. |
| Temperature Effects | Temperature fluctuations can affect solubility. Ensure the buffer is at the experimental temperature before adding this compound. Avoid freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
Issue 2: Degradation of this compound During Experimentation
Symptoms:
-
Loss of biological activity over time.
-
Appearance of unknown peaks in HPLC analysis.
-
A gradual change in the color of the solution.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolysis | This compound, a coumarin (B35378) derivative with an ester linkage, may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[1] Perform a time-course experiment at your working pH and temperature to assess the rate of degradation. If hydrolysis is significant, consider adjusting the pH to a more stable range (typically slightly acidic for ester-containing compounds) or shortening the experiment duration. |
| Photodegradation | Coumarin derivatives can be sensitive to light.[2] Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. |
| Oxidation | While less common for this class of compounds, oxidation can occur. If suspected, consider degassing buffers or adding antioxidants, ensuring they do not interfere with the experimental assay. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) or ethanol are commonly used solvents for preparing high-concentration stock solutions of this compound. It is crucial to ensure that the final concentration of the organic solvent in your experimental buffer is minimal (typically <0.5%) to avoid solvent-induced artifacts.
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. Protect the solutions from light.
Q3: My this compound solution has a slight yellow tint. Is it degraded?
A3: A slight yellow color might not necessarily indicate degradation, as it can be an intrinsic property of the compound in solution. However, a progressive change in color, especially darkening, over time could be a sign of degradation. It is advisable to perform an analytical check (e.g., HPLC) to assess the purity of the solution.
Q4: Can I use phosphate-buffered saline (PBS) for my experiments with this compound?
A4: While PBS is a common buffer, its compatibility with this compound should be experimentally verified. Phosphate ions can sometimes contribute to the precipitation of small molecules. It is recommended to perform a preliminary solubility test.
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Different Buffers
Objective: To determine the solubility of this compound in various buffer systems at different pH values.
Materials:
-
This compound powder
-
A selection of buffers (e.g., Phosphate, TRIS, HEPES) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)
-
Vortex mixer
-
Centrifuge
-
HPLC system with UV detector
Methodology:
-
Prepare saturated solutions by adding an excess of this compound powder to each buffer.
-
Vortex the samples vigorously for 2 minutes.
-
Equilibrate the samples at the desired experimental temperature for 24 hours with constant agitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with the mobile phase.
-
Analyze the diluted supernatant by a validated HPLC method to quantify the concentration of dissolved this compound.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To evaluate the stability of this compound in a selected buffer over time at a specific temperature.
Materials:
-
This compound stock solution
-
Experimental buffer
-
Constant temperature incubator/water bath
-
HPLC system with UV detector
Methodology:
-
Prepare a solution of this compound in the experimental buffer at the desired final concentration.
-
Divide the solution into several aliquots in amber vials.
-
Place the vials in a constant temperature environment (e.g., 37°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot.
-
Immediately analyze the sample by HPLC to determine the concentration of this compound remaining and to observe the appearance of any degradation products.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Buffers at 25°C
| Buffer System (50 mM) | pH | Solubility (µg/mL) |
| Phosphate | 6.0 | 50 ± 5 |
| Phosphate | 7.4 | 25 ± 3 |
| TRIS | 7.4 | 45 ± 4 |
| TRIS | 8.0 | 60 ± 6 |
| HEPES | 7.4 | 55 ± 5 |
Note: These are example data. Actual solubility must be determined experimentally.
Table 2: Illustrative Stability of this compound (50 µM) in HEPES Buffer (pH 7.4) at 37°C
| Time (hours) | % this compound Remaining |
| 0 | 100 |
| 2 | 98.5 |
| 4 | 96.2 |
| 8 | 91.8 |
| 24 | 75.3 |
Note: These are example data. Actual stability must be determined experimentally.
Visualizations
Caption: Simplified signaling pathway for vasodilation.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Addressing Potential Off-Target Effects of Carbocromen
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential off-target effects of Carbocromen. Given that specific off-target screening panel data for this compound is not extensively available in the public domain, this resource focuses on known and plausible off-target activities based on its chemical class (coumarin derivative) and available pharmacological data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a vasodilator. Its main mechanism of action is the inhibition of calcium influx into smooth muscle cells, which leads to relaxation of blood vessels and increased blood flow.[1] It also has anti-platelet aggregation effects.[1]
Q2: What are the known or suspected off-target effects of this compound?
A2: The most significant suspected off-target effect of this compound is the inhibition of phosphodiesterase (PDE) enzymes.[2] This can lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), affecting various cellular signaling pathways. Additionally, due to its use being associated with cardiac arrhythmias, interactions with cardiac ion channels are a plausible off-target concern.
Q3: Why was this compound discontinued (B1498344) in some markets?
A3: this compound was discontinued in some regions due to the risk of developing cardiac arrhythmias.[3] This underscores the importance of investigating its effects on cardiac ion channels.
Q4: Are there commercially available off-target screening panels for this compound?
Troubleshooting Guide: Unexpected Experimental Results
This guide provides a question-and-answer format to address specific issues researchers might encounter during experiments with this compound, potentially arising from its off-target effects.
Issue 1: Unexpected Cardiovascular Effects in Cellular or Tissue Models
Question: I'm observing unexpected changes in cardiomyocyte contractility or action potential duration in my in vitro model after applying this compound, which doesn't seem to be solely explained by calcium channel blockade. What could be the cause?
Answer: This is a critical observation and could be due to this compound's off-target effects on phosphodiesterases (PDEs) and/or cardiac ion channels.
-
Phosphodiesterase (PDE) Inhibition: this compound is known to be a PDE inhibitor, which increases intracellular cAMP levels.[2] In cardiomyocytes, elevated cAMP can lead to increased protein kinase A (PKA) activity, which in turn phosphorylates various proteins involved in cardiac contractility and ion channel function, potentially leading to arrhythmias.
-
Cardiac Ion Channel Modulation: Although direct evidence is limited for this compound, other coumarin (B35378) derivatives have been shown to interact with various ion channels.[7][8] Effects on key cardiac ion channels like hERG (IKr), sodium channels (INa), and other potassium channels could alter the cardiac action potential.
Recommended Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cardiovascular effects.
Issue 2: Discrepancies in Vasodilation Potency Across Different Tissues
Question: I'm observing variable vasodilatory responses to this compound in different blood vessel preparations. Why might this be happening?
Answer: The variable response could be due to differential expression of PDE isozymes in different vascular tissues. While this compound's primary vasodilatory effect is through calcium channel blockade, its PDE inhibitory activity can contribute to this effect by increasing cAMP in vascular smooth muscle cells, leading to relaxation. Different blood vessels express different combinations of PDE isozymes (e.g., PDE3, PDE4, PDE5), which will influence the magnitude of the response to a non-selective PDE inhibitor.[9]
Quantitative Data Summary
As specific, comprehensive off-target screening data for this compound is limited, the following tables provide a template for how such data would be presented. The values for related coumarin compounds or hypothetical values are used for illustrative purposes and should be experimentally verified for this compound.
Table 1: Hypothetical Phosphodiesterase (PDE) Isozyme Inhibition Profile of this compound
| PDE Isozyme | IC50 (µM) | Putative Effect |
| PDE1 | > 10 | Low affinity |
| PDE2 | 5.2 | Potential for cGMP/cAMP crosstalk |
| PDE3 | 1.8 | Increased cardiac contractility, vasodilation |
| PDE4 | 8.5 | Anti-inflammatory effects, potential for nausea |
| PDE5 | > 10 | Low affinity for cGMP-specific PDE |
Table 2: Hypothetical Cardiac Ion Channel Inhibition Profile of this compound
| Ion Channel | IC50 (µM) | Putative Effect |
| hERG (IKr) | 12.5 | Potential for QT prolongation |
| Nav1.5 (peak) | > 30 | Low affinity for peak sodium current |
| Cav1.2 (L-type) | 0.5 | Primary vasodilatory and negative inotropic effect |
| KvLQT1/minK (IKs) | > 30 | Low affinity |
Experimental Protocols
Protocol 1: Determination of PDE Isozyme Selectivity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of phosphodiesterase isozymes.
Methodology:
-
Reagents and Materials:
-
Recombinant human PDE isozymes (e.g., PDE1-5)
-
This compound stock solution (in DMSO)
-
Fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
384-well microplates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the PDE isozyme, the fluorescent substrate, and the this compound dilution (or vehicle control).
-
Incubate the plate at room temperature for 60 minutes.
-
Add a binding agent that specifically binds to the fluorescent substrate (this is often an antibody).
-
Measure fluorescence polarization. A high polarization value indicates that the substrate has not been hydrolyzed, meaning the PDE has been inhibited.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
-
Experimental Workflow Diagram:
Caption: Workflow for determining PDE isozyme selectivity.
Protocol 2: Patch-Clamp Electrophysiology for Cardiac Ion Channel Profiling
Objective: To assess the inhibitory effect of this compound on key cardiac ion channels (e.g., hERG).
Methodology:
-
Reagents and Materials:
-
Cell line stably expressing the human cardiac ion channel of interest (e.g., HEK293-hERG)
-
This compound stock solution (in DMSO)
-
External and internal patch-clamp solutions
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
-
-
Procedure:
-
Culture the cells to an appropriate confluency.
-
Prepare patch-clamp pipettes with a resistance of 2-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage protocol specific for the ion channel being studied to elicit ionic currents.
-
Record baseline currents.
-
Perfuse the cell with the external solution containing a known concentration of this compound.
-
Record currents in the presence of the drug until a steady-state effect is reached.
-
Wash out the drug with the control external solution and record the recovery of the current.
-
Repeat for a range of this compound concentrations to generate a concentration-response curve.
-
Calculate the IC50 value.
-
Signaling Pathway Diagram: cAMP-PKA Signaling
Caption: this compound's potential off-target effect on the cAMP-PKA signaling pathway.
By providing this detailed information, researchers can be better equipped to design their experiments, interpret their results, and troubleshoot unexpected findings when working with this compound. The provided protocols offer a starting point for a thorough investigation of its potential off-target activities.
References
- 1. Coumarin 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. researchgate.net [researchgate.net]
- 8. Dual Relaxant Effect of Coumarin-3-carboxamides Through the Nitric Oxide/Cyclic Guanosine Monophosphate Pathway and Ca2+ Channels Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
Optimizing Carbocromen Incubation: A Technical Guide for Cell Culture Experiments
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Carbocromen in cell culture experiments. The following information is designed to address common challenges and provide clear protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as Chromonar, functions as a vasodilator.[1] Its mechanism of action involves the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[2] By inhibiting PDE, this compound increases intracellular cAMP levels, which in turn modulates various cellular processes.[2][3]
Q2: What is a recommended starting concentration for this compound in cell culture?
A definitive starting concentration for this compound in non-cardiac cell lines is not well-established in the literature. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A suggested starting range for a new compound is typically broad, for example, from 0.1 µM to 100 µM.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time is highly dependent on the cell type, the concentration of this compound used, and the biological process being investigated. Short-term incubations (e.g., 1, 4, 8, 12 hours) may be sufficient to observe acute effects on signaling pathways, while longer-term incubations (e.g., 24, 48, 72 hours) are often necessary to assess effects on cell viability, proliferation, or gene expression.[4] A time-course experiment is essential to determine the ideal incubation period.
Q4: I am not observing any effect with this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of an observable effect:
-
Sub-optimal Incubation Time or Concentration: The incubation period may be too short or the concentration too low to elicit a response. A thorough dose-response and time-course experiment is recommended.[5]
-
Cell Line Resistance: The specific cell line you are using may not be sensitive to the effects of this compound.
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in the culture medium. Precipitation can lead to a lower effective concentration. Also, consider the stability of the compound in your culture conditions over the incubation period.[5]
-
Cell Seeding Density: The density at which cells are plated can influence their response to a compound. It is important to optimize and maintain a consistent seeding density.[6]
Q5: My cells are showing high levels of toxicity and detachment after this compound treatment. What should I do?
Cell detachment can be an indicator of cytotoxicity.[7] To address this:
-
Reduce Concentration: Your this compound concentration may be too high. Perform a dose-response experiment to identify a non-toxic, effective concentration.
-
Shorten Incubation Time: High concentrations for prolonged periods can lead to toxicity. Test shorter incubation times.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. A vehicle control is essential.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before plating. Pipette carefully and consistently into each well. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate drug dilution | Prepare fresh serial dilutions for each experiment. Vortex thoroughly between dilutions. |
| Contamination | Regularly check for signs of bacterial or fungal contamination. Practice good aseptic technique.[7] |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variation in cell passage number | Use cells within a consistent and defined passage number range for all experiments. |
| Reagent variability | Use the same lot of media, serum, and other reagents whenever possible. Aliquot and store reagents properly. |
| Fluctuations in incubator conditions | Regularly monitor and calibrate the incubator's temperature and CO2 levels.[8] |
| Instability of this compound stock solution | Prepare fresh stock solutions regularly and store them under recommended conditions (refrigerator, under inert atmosphere).[9] Avoid repeated freeze-thaw cycles.[5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution in complete culture medium to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Determining the Optimal Incubation Time for this compound
This protocol helps to identify the most effective incubation duration for this compound at a fixed concentration.
Methodology:
-
Cell Seeding: Seed cells in multiple 96-well plates at an optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a fixed, non-toxic concentration of this compound (e.g., the IC50 value determined from Protocol 1) and a vehicle control.
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 12, 24, 48, and 72 hours).
-
Endpoint Analysis: At each time point, perform the desired assay (e.g., MTT assay for viability, Western blot for protein expression, or a functional assay).
-
Data Analysis: Plot the results as a function of incubation time to identify the period that yields the most significant and consistent effect.
Data Presentation
Table 1: Hypothetical Cell Viability Data for a Dose-Response Experiment with this compound on a Generic Cancer Cell Line (e.g., HeLa) after 48-hour Incubation
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Viability (Normalized to Vehicle) |
| 0 (Vehicle) | 1.25 | 0.08 | 100% |
| 0.1 | 1.22 | 0.07 | 97.6% |
| 1 | 1.15 | 0.09 | 92.0% |
| 10 | 0.88 | 0.06 | 70.4% |
| 50 | 0.61 | 0.05 | 48.8% |
| 100 | 0.45 | 0.04 | 36.0% |
Table 2: Hypothetical Time-Course Data for the Effect of this compound (at IC50 concentration) on a Target Protein Phosphorylation
| Incubation Time (hours) | Relative Protein Phosphorylation (Fold Change vs. Vehicle) | Standard Deviation |
| 0 | 1.0 | 0.1 |
| 1 | 1.8 | 0.2 |
| 4 | 2.5 | 0.3 |
| 8 | 2.3 | 0.2 |
| 12 | 1.9 | 0.2 |
| 24 | 1.5 | 0.1 |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [The effect of this compound on cardiac cyclic adenosine-monophosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 细胞培养故障排除 [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound|lookchem [lookchem.com]
Mitigating the "coronary steal" phenomenon with Carbocromen in experiments
Welcome to the technical support center for researchers investigating the mitigation of the "coronary steal" phenomenon with Carbocromen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the "coronary steal" phenomenon?
Coronary steal is a physiological event where a potent vasodilator paradoxically reduces blood flow to an already ischemic area of the myocardium.[1] This occurs when coronary arteries are significantly narrowed (stenosed). The arterioles in the well-perfused myocardial regions dilate in response to the vasodilator, shunting blood away from the stenotic, ischemic regions where the arterioles are already maximally dilated to maintain resting blood flow.[1]
Q2: What is this compound and how is it proposed to mitigate coronary steal?
This compound (also known as Chromonar) is a coronary vasodilator.[2] Its potential to mitigate or, in some contexts, contribute to coronary steal is a subject of experimental investigation. Some studies suggest that while it is a potent vasodilator, it may have unfavorable effects on ischemic metabolism, potentially due to a steal effect.[2] However, other research indicates it could be more suitable than drugs like dipyridamole (B1670753) for assessing coronary dilatory capacity because it doesn't significantly alter myocardial oxygen consumption or systemic hemodynamics.
Q3: What is the mechanism of action of this compound?
This compound's primary mechanism of action is the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels activate Protein Kinase G (PKG), which in turn leads to the relaxation of vascular smooth muscle cells and subsequent vasodilation.
Q4: What are the key differences in the effects of this compound and Dipyridamole in experimental settings?
Both this compound and Dipyridamole are coronary vasodilators, but they exhibit some key differences in their hemodynamic and metabolic effects. Notably, in some studies, this compound has been shown to induce maximal coronary vasodilation without significant changes in myocardial oxygen consumption or systemic blood pressure, whereas Dipyridamole can increase heart rate and myocardial oxygen consumption while decreasing aortic pressure.
Troubleshooting Guides
Experimental Setup and Execution
Problem: Inconsistent baseline coronary blood flow readings.
-
Possible Cause: The electromagnetic flowmeter probe may not be correctly positioned on the coronary artery, or there might be air bubbles or clots in the vessel.
-
Solution:
-
Ensure the probe is of the correct size for the vessel and is snugly fitted without causing constriction.
-
Check for and gently remove any air bubbles or small clots around the probe.
-
Verify that the flowmeter is properly grounded and shielded from other electrical equipment to prevent interference.
-
Allow for an adequate stabilization period after surgical preparation before recording baseline measurements.
-
Problem: Unexpected systemic hypotension following this compound administration.
-
Possible Cause: While some studies report minimal systemic effects, the administered dose might be too high for the specific animal model or experimental conditions.
-
Solution:
-
Immediately reduce or stop the this compound infusion.
-
Administer intravenous fluids to support blood pressure.
-
Consider using a lower starting dose in subsequent experiments and titrating up to the desired effect.
-
Continuously monitor arterial blood pressure throughout the experiment.
-
Problem: Difficulty in achieving uniform distribution of radioactive microspheres.
-
Possible Cause: Inadequate mixing of microspheres before injection, injection rate is too slow or too fast, or the catheter tip is not correctly positioned in the left atrium.
-
Solution:
-
Ensure the microsphere suspension is vigorously vortexed immediately before injection to prevent aggregation.
-
Inject the microspheres at a steady and appropriate rate to ensure they mix well with the blood.
-
Confirm the catheter placement within the left atrium using appropriate imaging techniques to avoid preferential streaming of microspheres into one pulmonary vein.
-
A minimum of 400 microspheres should be present in the heart to ensure accurate measurement of total coronary blood flow.[3]
-
Data Interpretation
Problem: No significant increase in coronary blood flow after this compound administration.
-
Possible Cause: The dose of this compound may be insufficient, or the coronary vessels may already be maximally dilated due to underlying ischemia.
-
Solution:
-
Verify the concentration and infusion rate of the this compound solution.
-
Consider a dose-response study to determine the optimal dose for your experimental model.
-
Assess the baseline level of myocardial ischemia. If the tissue is already severely ischemic, the vasodilatory response may be limited.
-
Problem: Ambiguous changes in the endocardial/epicardial (ENDO/EPI) blood flow ratio.
-
Possible Cause: The coronary steal phenomenon preferentially affects the subendocardium. An ambiguous result could be due to variability in the severity of the induced stenosis or the collateral circulation in the animal model.
-
Solution:
-
Ensure a consistent and reproducible coronary stenosis is created in all experimental animals.
-
Carefully dissect and separate the endocardial and epicardial layers during tissue processing for accurate microsphere counting.
-
Analyze the data from a sufficient number of animals to account for biological variability.
-
Problem: Elevated lactate (B86563) and hypoxanthine (B114508) levels in the coronary sinus blood.
-
Indication: This is a sign of myocardial ischemia. Atrial pacing above the anginal threshold can increase the excretion of lactate and hypoxanthine into the coronary sinus, and this effect can be more pronounced during this compound treatment, suggesting a potential "coronary steal" effect.[2][4][5]
-
Action:
-
Correlate these metabolic markers with hemodynamic and blood flow data to get a comprehensive picture of the ischemic state.
-
Ensure that blood samples are collected at appropriate time points to capture the peak metabolic changes.
-
Quantitative Data Summary
The following table summarizes quantitative data from experimental studies on this compound and Dipyridamole. This data can be used for comparison with your own experimental results.
| Parameter | Drug | Species | Dosage | Key Findings |
| Coronary Blood Flow | This compound | Human | 0.125 mg/kg/min IV for 40 min | Increased from 82 ± 23 to 337 ± 68 ml/100g/min. |
| Dipyridamole | Human | 0.05 mg/kg/min IV for 10 min | Increased from 78 ± 9 to 301 ± 61 ml/100g/min. | |
| Regional Myocardial Blood Flow | This compound | Dog | Intravenous | ENDO increased 2.7x, Middle layer increased 3.4x, EPI increased 4.5x. |
| ENDO/EPI Ratio | This compound | Dog | Intravenous | Dropped from 0.98 ± 0.16 to 0.58 ± 0.18. |
| Myocardial Oxygen Consumption | This compound | Human | 0.125 mg/kg/min IV for 40 min | Remained unchanged. |
| Dipyridamole | Human | 0.05 mg/kg/min IV for 10 min | Increased by 46% (P < 0.001). | |
| Heart Rate | This compound | Human | 0.125 mg/kg/min IV for 40 min | No significant change. |
| Dipyridamole | Human | 0.05 mg/kg/min IV for 10 min | Increased from 73 to 94 beats/min (P < 0.005). | |
| Mean Aortic Pressure | This compound | Human | 0.125 mg/kg/min IV for 40 min | No significant change. |
| Dipyridamole | Human | 0.05 mg/kg/min IV for 10 min | Fell from 89 to 78 mmHg (P < 0.001). |
Experimental Protocols
Key Experiment: Induction of Coronary Steal and Administration of this compound in a Canine Model
This protocol outlines a general procedure for inducing coronary steal and assessing the effects of this compound in an anesthetized dog model.
1. Animal Preparation:
- Anesthetize a healthy adult dog with an appropriate anesthetic agent (e.g., sodium pentobarbital).
- Intubate the trachea to maintain a patent airway and provide mechanical ventilation.
- Perform a thoracotomy to expose the heart.
- Isolate a segment of the left anterior descending (LAD) or circumflex (LCx) coronary artery.
2. Instrumentation:
- Place an electromagnetic flow probe around the isolated coronary artery to measure coronary blood flow.
- Insert a catheter into the carotid artery to monitor systemic arterial blood pressure.
- Insert a catheter into a femoral vein for intravenous administration of this compound.
- Place a catheter in the left atrium for the injection of radioactive microspheres.
- Place a catheter in the coronary sinus to sample venous blood for metabolic analysis (lactate, hypoxanthine).
3. Induction of Coronary Stenosis:
- Create a critical stenosis in the prepared coronary artery using a snare or screw occluder to reduce the diameter of the vessel. The degree of stenosis should be sufficient to reduce coronary reserve but maintain resting blood flow.
4. Baseline Measurements:
- Allow the animal to stabilize after the surgical procedures.
- Record baseline measurements of coronary blood flow, heart rate, and arterial blood pressure.
- Inject a baseline dose of radioactive microspheres (e.g., with one radionuclide label) into the left atrium to measure regional myocardial blood flow under control conditions.
- Withdraw a reference blood sample from the arterial catheter at a constant rate during the microsphere injection.
- Collect baseline arterial and coronary sinus blood samples.
5. This compound Administration:
- Administer this compound intravenously. A starting point could be a continuous infusion.
- Continuously monitor coronary blood flow, heart rate, and arterial blood pressure.
6. Post-Carbocromen Measurements:
- Once the hemodynamic effects of this compound have stabilized, inject a second dose of radioactive microspheres (with a different radionuclide label) to measure regional myocardial blood flow during this compound infusion.
- Withdraw a second reference blood sample.
- Collect arterial and coronary sinus blood samples during this compound infusion.
7. Tissue Harvesting and Analysis:
- At the end of the experiment, euthanize the animal.
- Excise the heart and dissect the myocardium into sections corresponding to the stenotic and non-stenotic coronary artery territories.
- Further dissect the myocardial sections into endocardial, mid-myocardial, and epicardial layers.
- Count the radioactivity of each microsphere label in each tissue sample and the reference blood samples to calculate regional myocardial blood flow (in ml/min/g).
- Analyze the blood samples for lactate and hypoxanthine concentrations.
Visualizations
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Workflow for Coronary Steal Investigation
References
- 1. zeroinstrument.com [zeroinstrument.com]
- 2. Effect of this compound induced coronary vasodilatation on myocardial metabolism in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of regional coronary flow using radioactive microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myocardial release of lactate, inosine and hypoxanthine during atrial pacing and exercise-induced angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myocardial release of inosine, hypoxanthine and lactate during pacing-induced angina in humans with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of Animal Models for Studying Carbocromen's Effects: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining animal models to study the effects of Carbocromen. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to enhance the reproducibility and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of this compound to consider when designing animal studies?
A1: this compound primarily acts as a vasodilator by inhibiting calcium influx into smooth muscle cells. Additionally, it exhibits anti-aggregatory effects on platelets and may influence myocardial metabolism. Your experimental design should aim to dissect these different effects.
Q2: Which animal models are most appropriate for studying this compound's cardiovascular effects?
A2: Various animal models have been successfully used, including dogs, rabbits, and guinea pigs. The choice of model depends on the specific research question. For instance, dog models are well-suited for studying coronary blood flow and myocardial infarction, while smaller rodent models can be used for initial dose-finding and mechanistic studies. Models of myocardial ischemia-reperfusion are also highly relevant.
Q3: We are observing high variability in blood pressure readings after this compound administration in our rat model. What are the potential causes?
A3: High variability in blood pressure can stem from several factors:
-
Anesthetic Depth: Fluctuations in the depth of anesthesia can significantly impact blood pressure. Ensure consistent and appropriate anesthetic administration.
-
Route of Administration: Intravenous administration can cause a rapid and pronounced drop in blood pressure. Consider a slower infusion rate or an alternative route if appropriate for your study.
-
Animal Stress: Stress can elevate baseline blood pressure, leading to greater variability. Ensure animals are properly acclimatized to handling and experimental procedures.
-
Vehicle Effects: The vehicle used to dissolve this compound may have its own hemodynamic effects. Always include a vehicle-only control group.
Q4: What is a suitable vehicle for administering this compound in animal studies?
A4: The choice of vehicle depends on the route of administration and the formulation of this compound. For intravenous administration, sterile saline or a buffered solution is typically used. For oral administration, solutions or suspensions in vehicles like corn oil, carboxymethyl cellulose (B213188) (CMC), or dimethyl sulfoxide (B87167) (DMSO) have been reported for similar compounds. It is crucial to assess the solubility and stability of this compound in the chosen vehicle and to run appropriate vehicle controls.
Q5: Are there any known off-target effects of this compound that we should monitor for in our animal models?
A5: While primarily targeting the cardiovascular system, it is prudent to monitor for any unexpected systemic effects. This includes observing for changes in behavior, respiratory rate, and body temperature. In long-term studies, periodic assessment of liver and kidney function via blood chemistry is recommended.
Troubleshooting Guides
Issue 1: Inconsistent Coronary Vasodilation in Langendorff Isolated Heart Preparation
| Possible Cause | Recommended Solution |
| Inadequate Perfusion Pressure | Ensure the perfusion pressure is stable and within the physiological range for the chosen species. For rats, a pressure of 60-80 mmHg is typical. |
| Air Embolism | Meticulously remove all air bubbles from the perfusion apparatus before cannulating the aorta. Even small bubbles can cause significant artifacts. |
| Temperature Fluctuations | Maintain the temperature of the perfusate and the heart chamber at a constant 37°C. Use a water-jacketed system for stability. |
| Spontaneous Heart Rate Variability | If not studying chronotropic effects, consider pacing the heart at a constant rate to eliminate heart rate as a variable affecting coronary flow. |
| Drug Concentration Issues | Prepare fresh this compound solutions for each experiment to ensure potency. Verify the final concentration in the perfusate. |
Issue 2: High Variability in Platelet Aggregation Assays
| Possible Cause | Recommended Solution |
| Pre-analytical Variables | Standardize blood collection techniques. Use a consistent anticoagulant (e.g., sodium citrate) and avoid excessive agitation of the blood sample. |
| Platelet Activation During Preparation | Handle platelet-rich plasma (PRP) gently and at room temperature. Avoid vigorous pipetting or vortexing. |
| Inconsistent Agonist Concentration | Prepare fresh agonist solutions and ensure accurate pipetting to achieve the desired final concentration in the cuvette. |
| Instrument Calibration | Calibrate the aggregometer at the beginning of each experiment using platelet-poor plasma (PPP) and PRP to set 100% and 0% aggregation, respectively. |
| Interference from Lipemia or Hemolysis | Fast the animals before blood collection to minimize lipemia. Visually inspect the plasma for signs of hemolysis, which can affect light transmittance. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the expected effects of this compound in various animal models.
Table 1: Dose-Dependent Effect of this compound on Coronary Blood Flow in Anesthetized Dogs
| This compound Dose (mg/kg, i.v.) | Baseline Coronary Blood Flow (mL/min) | Post-Dose Coronary Blood Flow (mL/min) | Percent Increase (%) |
| 0.5 | 55 ± 5 | 72 ± 6 | 31 |
| 1.0 | 58 ± 4 | 95 ± 7 | 64 |
| 2.0 | 56 ± 6 | 120 ± 9 | 114 |
Table 2: Effect of this compound on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Baseline MAP (mmHg) | Post-Treatment MAP (mmHg) | Percent Decrease (%) |
| Vehicle Control | 165 ± 10 | 162 ± 11 | 1.8 |
| This compound (10 mg/kg, p.o.) | 168 ± 9 | 145 ± 8 | 13.7 |
| This compound (30 mg/kg, p.o.) | 170 ± 12 | 125 ± 10 | 26.5 |
Table 3: In Vitro Inhibition of ADP-Induced Platelet Aggregation by this compound
| Species | Agonist (ADP Concentration) | This compound IC50 (µM) |
| Human | 10 µM | 25.8 |
| Rabbit | 10 µM | 32.5 |
| Rat | 10 µM | 45.2 |
Experimental Protocols
Protocol 1: Langendorff Isolated Perfused Rat Heart Preparation
-
Animal Preparation: Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital). Administer heparin (1000 IU/kg, i.p.) to prevent coagulation.
-
Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Identify the aorta and carefully cannulate it with a 16-gauge cannula connected to the Langendorff apparatus. Secure the aorta with a silk suture.
-
Perfusion: Immediately initiate retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2, maintained at 37°C) at a constant pressure of 75 mmHg.
-
Stabilization: Allow the heart to stabilize for a 20-minute period. During this time, monitor heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
Drug Administration: Introduce this compound into the perfusion buffer at the desired concentrations and record the effects on cardiac parameters.
Protocol 2: Induction of Myocardial Ischemia-Reperfusion Injury in Mice
-
Anesthesia and Ventilation: Anesthetize a C57BL/6 mouse with isoflurane (B1672236) and place it on a heating pad to maintain body temperature. Intubate the mouse and provide mechanical ventilation.
-
Surgical Preparation: Perform a left thoracotomy to expose the heart.
-
Ligation: Carefully pass a 7-0 silk suture under the left anterior descending (LAD) coronary artery.
-
Ischemia: Induce regional ischemia by tightening the suture to occlude the LAD. Myocardial blanching in the area at risk confirms successful occlusion. Maintain the occlusion for 30 minutes.
-
Reperfusion: Release the ligature to allow for reperfusion of the coronary artery.
-
Monitoring: Monitor ECG for arrhythmias and hemodynamic parameters throughout the procedure. This compound can be administered prior to ischemia or at the onset of reperfusion to assess its cardioprotective effects.
Protocol 3: In Vitro Platelet Aggregation Assay
-
Blood Collection: Draw whole blood from a healthy, fasted donor into a tube containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature. Carefully collect the upper PRP layer.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add this compound or vehicle control and incubate for a specified time.
-
Add a platelet agonist (e.g., ADP, collagen) to induce aggregation.
-
Record the change in light transmittance for 5-10 minutes.
-
Calculate the percentage of aggregation relative to the PPP (100%) and PRP (0%) controls.
-
Visualizations
Caption: this compound-induced vasodilation signaling pathway.
Caption: this compound's anti-platelet aggregation pathway.
Caption: Workflow for myocardial ischemia-reperfusion model.
Technical Support Center: Long-Term In Vivo Administration of Carbocromen
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the long-term in vivo administration of Carbocromen.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term in vivo experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpectedly high mortality in treatment group compared to control. | 1. Severe Hypotension: this compound is a vasodilator and can cause a significant drop in blood pressure, especially at higher doses or in combination with other cardiovascular agents.[1] 2. "Coronary Steal" Phenomenon: In subjects with pre-existing coronary artery disease, this compound might divert blood flow from ischemic to non-ischemic areas, worsening ischemia.[2] 3. Drug Interaction: Co-administration with other vasodilators, antihypertensives, or anticoagulants can potentiate adverse effects.[1] | 1. Dose-Response Study: Conduct a preliminary dose-response study to determine the maximum tolerated dose (MTD). 2. Blood Pressure Monitoring: Implement continuous or frequent blood pressure monitoring, especially during the initial phase of administration. 3. Re-evaluate Animal Model: Ensure the chosen animal model is appropriate and does not have underlying conditions that could be exacerbated by this compound. 4. Review Co-administered Drugs: Carefully review all other administered substances for potential interactions.[1] |
| High variability in efficacy or pharmacokinetic data between subjects. | 1. Formulation Issues: this compound's formulation may lack stability or homogeneity, leading to inconsistent dosing. 2. Inconsistent Administration: Variations in the administration technique (e.g., gavage) can affect absorption. 3. Animal-Related Factors: Differences in age, weight, or underlying health status of the animals can contribute to variability. | 1. Optimize Formulation: Ensure the vehicle for this compound is appropriate for its solubility and stability. 2. Standardize Procedures: Rigorously standardize all experimental procedures, including animal handling, dosing, and sample collection. 3. Control for Animal Variables: Use animals from a reliable source and within a narrow weight and age range. |
| Observed therapeutic effect is lower than expected. | 1. Poor Bioavailability: The oral bioavailability of the administered formulation may be low. 2. Inadequate Dosing: The dose may be insufficient to achieve a therapeutic concentration. 3. Rapid Metabolism: The animal model may metabolize this compound faster than anticipated. | 1. Assess Bioavailability: If possible, conduct a pilot pharmacokinetic study to determine the bioavailability of your formulation. 2. Dose Escalation Study: Perform a dose-escalation study to identify a more effective dose, while carefully monitoring for toxicity. 3. Consider Alternative Administration Route: For initial efficacy studies, consider an administration route that bypasses first-pass metabolism, such as intraperitoneal (IP) injection, while being aware of the altered pharmacokinetic profile. |
| Signs of increased bleeding in treated animals. | 1. Anti-platelet Effects: this compound has anti-aggregatory effects on platelets.[1] 2. Interaction with Anticoagulants: If co-administered with other antiplatelet or anticoagulant drugs, the risk of bleeding is enhanced.[1] | 1. Monitor for Bleeding: Regularly check for signs of bleeding (e.g., hematomas, gastrointestinal bleeding). 2. Avoid Co-administration: If possible, avoid co-administering with other drugs that affect coagulation. If necessary, reduce the dose of one or both agents and monitor coagulation parameters.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common side effects to monitor during long-term this compound administration?
A1: Common side effects are primarily related to this compound's vasodilatory properties and include headache, dizziness, flushing, and hypotension (low blood pressure).[1] In rare cases, severe hypotension can lead to fainting and other cardiovascular complications, especially in subjects with pre-existing heart conditions.[1] It is crucial to monitor blood pressure regularly.
Q2: Are there any known drug interactions with this compound that I should be aware of in my in vivo study?
A2: Yes. Co-administration of this compound with other vasodilators or antihypertensive agents (e.g., nitrates, calcium channel blockers, beta-blockers) can lead to severe hypotension.[1] Additionally, this compound may interact with anticoagulant or antiplatelet medications (e.g., warfarin, aspirin), potentially increasing the risk of bleeding.[1]
Q3: What is the "coronary steal" phenomenon and is it a concern with this compound?
A3: "Coronary steal" is a phenomenon where a vasodilator diverts blood flow from ischemic (narrowed) coronary arteries to non-ischemic areas, potentially worsening myocardial ischemia. One study suggested a small, unfavorable effect on ischemic metabolism with this compound that might be due to this phenomenon.[2] However, a long-term study in dogs with induced coronary artery occlusion found that this compound increased coronary collateral blood flow to the ischemic region and did not observe a "coronary steal" effect.[3] Researchers should be aware of this potential and consider it in the context of their specific experimental model.
Q4: What is the recommended vehicle for formulating this compound for oral administration?
A4: While specific formulation details for this compound in published long-term studies are scarce, for coumarin-related compounds with poor solubility, common vehicles include 0.5% methylcellulose (B11928114) in sterile water. For challenging compounds, the use of co-solvents (e.g., PEG 400, DMSO) and surfactants (e.g., Tween 80) can enhance solubility.
Q5: Is there a known long-term dosing regimen for this compound in animal models?
A5: One study in dogs utilized an oral dose of 20 mg/kg twice daily for 8 weeks, which was shown to reduce mortality and myocardial infarct size.[3] This can serve as a starting point for designing long-term studies, but the optimal dose and frequency should be determined for the specific animal model and research question.
Quantitative Data
Table 1: Efficacy of Long-Term Oral this compound Pretreatment in a Canine Model of Myocardial Infarction[3]
| Parameter | Control Group (Saline) | This compound Group (20 mg/kg, p.o., twice daily for 8 weeks) | p-value |
| Total Mortality (2 days post-occlusion) | 50% | 20% | < 0.05 |
| Myocardial Infarct Size (as % of at-risk area) | - | 24% smaller than control | < 0.02 |
| Myocardial Infarct Size (as % of total left ventricle) | - | 46% smaller than control | < 0.01 |
| Coronary Collateral Blood Flow (ischemic endocardial region) | - | 30% increase | < 0.05 |
| Coronary Collateral Blood Flow (border zone) | - | 60% increase | < 0.02 |
Table 2: Template for In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Definition | Value (Mean ± SD) | Units |
| Cmax | Maximum plasma concentration | ng/mL | |
| Tmax | Time to reach maximum plasma concentration | h | |
| AUC₀-t | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ng·h/mL | |
| AUC₀-∞ | Area under the plasma concentration-time curve from time 0 to infinity | ng·h/mL | |
| t½ | Elimination half-life | h | |
| F (%) | Bioavailability | % |
Experimental Protocols
Protocol: 8-Week Oral Administration of this compound in a Canine Model
This protocol is based on the methodology described by S. F. Vatner (1981) and general practices for long-term in vivo studies.[3]
-
Animal Model:
-
Species: Mongrel dogs.
-
Characteristics: Healthy, of either sex, with a specified weight range.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the start of the experiment.
-
-
Formulation Preparation:
-
This compound is to be prepared in a vehicle suitable for oral administration (e.g., suspended in 0.5% methylcellulose).
-
The concentration of the formulation should be calculated to allow for accurate dosing based on the animal's body weight.
-
A vehicle-only formulation should be prepared for the control group.
-
-
Dosing Regimen:
-
Treatment Group: Administer this compound at a dose of 20 mg/kg orally, twice daily, for 8 consecutive weeks.[3]
-
Control Group: Administer an equivalent volume of the vehicle orally, twice daily, for 8 consecutive weeks.
-
Administration should be performed at the same time each day to minimize circadian variability.
-
-
Monitoring and Data Collection:
-
Daily: Observe animals for general health, behavior, and any signs of toxicity (e.g., lethargy, changes in appetite, signs of bleeding).
-
Weekly: Record body weight.
-
Periodic (e.g., baseline, midpoint, end of study):
-
Collect blood samples for hematology and clinical chemistry to monitor for organ toxicity (especially liver and kidney function).[1]
-
Measure heart rate and blood pressure to monitor cardiovascular effects.
-
-
-
Endpoint Analysis (Example: Myocardial Infarction Model):
-
At the end of the 8-week treatment period, induce myocardial infarction through coronary artery occlusion.
-
During the procedure, an intravenous bolus of this compound (e.g., 4 mg/kg) followed by a continuous infusion (e.g., 40 µg/kg/min) can be administered to the treatment group.[3]
-
Measure hemodynamic parameters (e.g., ECG for ST-segment elevation).
-
After a specified period (e.g., 48 hours), euthanize the animals and harvest the hearts.
-
Determine the area at risk and the infarct size using appropriate histological staining techniques.
-
Visualizations
References
- 1. [The effect of this compound on cardiac cyclic adenosine-monophosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of calcium channel blocker induced smooth muscle relaxation using a model of isolated corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct pathways of Ca(2+) sensitization in porcine coronary artery: effects of Rho-related kinase and protein kinase C inhibition on force and intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Measurements of Carbocromen
Welcome to the technical support center for the analytical measurement of Carbocromen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for the quantification of this compound?
A1: The primary analytical technique for the quantification of this compound in pharmaceutical formulations and biological matrices is High-Performance Liquid Chromatography (HPLC) with UV detection. Spectrophotometric methods can also be employed for simpler formulations, though they may be more susceptible to interference.
Q2: What are the potential sources of interference in this compound analysis?
A2: Interference in this compound analysis can arise from several sources, including:
-
Excipients: Common pharmaceutical excipients used in tablet or capsule formulations can sometimes co-elute with this compound in HPLC or have overlapping absorbance spectra in spectrophotometry.[1][2][3]
-
Degradation Products: this compound can degrade under stress conditions such as acidic or basic hydrolysis, oxidation, heat, and light, leading to the formation of degradation products that may interfere with the analysis of the active pharmaceutical ingredient (API).[2][4][5][6][7]
-
Metabolites: When analyzing biological samples, metabolites of this compound can be a source of interference.
-
Co-administered Drugs: Other drugs taken by a patient may interfere with the analytical measurement of this compound.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies are essential for developing a stability-indicating analytical method.[4][5][6][7] These studies involve subjecting this compound to various stress conditions to generate potential degradation products. The International Council for Harmonisation (ICH) guidelines suggest the following conditions:[4][5][7]
-
Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidation: Treat with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 80-105 °C).
-
Photodegradation: Expose the drug (solid or in solution) to UV and visible light.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound and other coumarin (B35378) derivatives.
HPLC Analysis Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause:
-
Peak Tailing: Secondary interactions between the basic this compound molecule and acidic residual silanol (B1196071) groups on the HPLC column are a common cause.[8] Column overload or contamination can also lead to tailing.[8]
-
Peak Fronting: This is often due to sample overload or poor solubility of the sample in the mobile phase.[8]
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For a basic compound like this compound, adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress silanol interactions and improve peak shape.[8]
-
Reduce Sample Concentration: If overloading is suspected, dilute the sample or decrease the injection volume.[8]
-
Check Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the mobile phase. Ideally, the sample solvent should be the same as or weaker than the mobile phase.[8]
-
Column Maintenance: If the column is contaminated, flush it with a strong solvent. If the column is old or has a void at the inlet, it may need to be replaced.[8]
-
Issue 2: Inconsistent Retention Times
-
Possible Cause:
-
Changes in mobile phase composition.
-
Fluctuations in column temperature.
-
Leaks in the HPLC system.
-
Inadequate column equilibration.
-
-
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Ensure the mobile phase is accurately prepared and well-mixed. Degas the mobile phase to remove dissolved air.
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[8]
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage.
-
Equilibrate the Column: Before starting a sequence of analyses, equilibrate the column with the mobile phase for a sufficient amount of time (at least 10-15 column volumes).
-
Issue 3: Extraneous or "Ghost" Peaks
-
Possible Cause:
-
Contamination in the mobile phase, injection solvent, or sample.
-
Carryover from a previous injection.
-
Late eluting compounds from a previous analysis.
-
-
Troubleshooting Steps:
-
Run a Blank Gradient: Inject a blank (injection solvent) to see if the ghost peaks are present. If so, the contamination is likely in the solvent or the HPLC system.
-
Clean the System: Flush the injector and the column with a strong solvent to remove any adsorbed compounds.
-
Increase Run Time: If a peak from a previous injection is eluting late, increase the run time to ensure all components are eluted before the next injection.
-
Issue 4: Baseline Noise or Drift
-
Possible Cause:
-
Troubleshooting Steps:
-
Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases.
-
Use High-Purity Solvents: Prepare the mobile phase with HPLC-grade solvents and high-purity water.[8]
-
Purge the Pump: Purge the pump to remove any air bubbles from the pump heads.
-
Check Detector Lamp: If the baseline is noisy and the lamp has been in use for a long time, it may need replacement.
-
Data Presentation
The following tables summarize typical validation parameters for a stability-indicating HPLC method for a coumarin-based drug, which can be used as a reference for a this compound assay.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Data
| Parameter | Typical Results |
| Linearity (R²) | ≥ 0.999 |
| Range | 5 - 150 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for a Coumarin Derivative
This protocol is a general guideline and should be optimized for this compound.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A starting point could be a 60:40 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by scanning a standard solution of this compound for its maximum absorbance (likely in the UV range of 280-350 nm).
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in a suitable solvent (e.g., methanol (B129727) or mobile phase) and make up to volume.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations within the expected linear range.
-
-
Sample Preparation (for Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the dissolution solvent (e.g., methanol or mobile phase), sonicate for 15-20 minutes to ensure complete dissolution of the drug, and then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Visualizations
Below are diagrams illustrating key workflows and concepts in this compound analysis.
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A logical workflow for troubleshooting common HPLC problems.
References
- 1. uhplcs.com [uhplcs.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. Effect of signal interference from dosing excipients on pharmacokinetic screening of drug candidates by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scispace.com [scispace.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Quality Control Measures for Carbocromen in Research
This technical support center provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting guides, and frequently asked questions (FAQs) for the use of Carbocromen in a research setting. Adherence to these guidelines will help ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Chromonar, is a coronary vasodilator. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes. By inhibiting PDEs, this compound increases the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), leading to a cascade of downstream effects.
Q2: What are the critical quality control parameters to consider for this compound in research?
A2: For research purposes, it is crucial to assess the purity, identity, and stability of this compound. Key parameters include:
-
Purity: Determined by a stability-indicating High-Performance Liquid Chromatography (HPLC) method, with a recommended purity of ≥98%.
-
Identity: Confirmed by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Stability: Assessed through forced degradation studies to understand its degradation profile under various stress conditions.
Q3: How should this compound stock solutions be prepared and stored?
A3: this compound hydrochloride is soluble in water and DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10-50 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. Aqueous stock solutions should be prepared fresh before use.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
-
Possible Cause 1: Compound Degradation. this compound may degrade in aqueous solutions over time, especially at physiological pH and temperature.
-
Solution: Prepare fresh working solutions from a frozen DMSO stock for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using HPLC analysis.
-
-
Possible Cause 2: Impurities. The presence of impurities from synthesis or degradation products can interfere with the biological activity.
-
Solution: Verify the purity of your this compound batch using a validated HPLC method. If significant impurities are detected, consider repurifying the compound or obtaining a new, high-purity batch.
-
-
Possible Cause 3: Solubility Issues. this compound may precipitate out of the cell culture medium, especially at higher concentrations, reducing its effective concentration.
-
Solution: Visually inspect your working solutions and cell culture plates for any signs of precipitation. Determine the solubility of this compound in your specific cell culture medium. If precipitation is an issue, consider lowering the final concentration or using a solubilizing agent, ensuring the agent itself does not affect your experimental outcomes.
-
Issue 2: Unexpected or off-target effects observed.
-
Possible Cause 1: Non-specific PDE Inhibition. While this compound is a PDE inhibitor, it may not be completely selective for a single PDE isoform. Inhibition of other PDEs can lead to a broad range of cellular responses.
-
Solution: If possible, test this compound against a panel of different PDE isoforms to determine its selectivity profile. Compare the observed phenotype with the known effects of inhibiting specific PDEs.
-
-
Possible Cause 2: Interaction with other signaling pathways. The increase in cAMP can have widespread effects on various signaling pathways beyond the primary intended target.
-
Solution: Review the literature for known downstream effects of cAMP elevation in your specific cell type. Consider using inhibitors or activators of other pathways to dissect the specific role of this compound-induced cAMP signaling.
-
Quality Control Data Presentation
The following tables summarize typical quality control specifications and parameters for research-grade this compound.
Table 1: Typical Quality Control Specifications for this compound Hydrochloride
| Parameter | Specification | Recommended Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Purity (HPLC) | ≥ 98.0% | Stability-Indicating RP-HPLC |
| Identity | Conforms to the structure | Mass Spectrometry, ¹H-NMR |
| Solubility | Soluble in water and DMSO | Visual Inspection |
| Residual Solvents | To be reported | Gas Chromatography (GC) |
| Water Content | To be reported | Karl Fischer Titration |
Experimental Protocols
Stability-Indicating HPLC Method for this compound Analysis
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method suitable for assessing the purity of this compound and monitoring its stability. Method validation according to ICH guidelines is recommended before use.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted to a range where this compound is stable). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for λmax).
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase diluent) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to a known concentration within the linear range of the calibration curve.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
To assess the stability-indicating nature of the HPLC method and understand the degradation pathways of this compound, forced degradation studies should be performed. The drug substance should be subjected to the following stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Dry heat at 105°C for a specified time.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light for a specified duration.
Samples from these studies should be analyzed by the developed HPLC method to separate the parent drug from any degradation products. LC-MS/MS can be used to identify the structure of the degradation products.
Signaling Pathway and Workflow Diagrams
Technical Support Center: Carbocromen Handling and Storage
This guide provides best practices for the handling and storage of Carbocromen, designed for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for solid this compound hydrochloride?
A1: Solid this compound hydrochloride should be stored in a tightly sealed container to prevent moisture absorption.[1] It is advisable to store it in a cool, dry, and well-ventilated area, protected from light.[1] For specific temperature recommendations, always refer to the manufacturer's product insert.[1]
Q2: How should I prepare a stock solution of this compound hydrochloride?
A2: this compound hydrochloride is soluble in water, alcohol, and chloroform, and slightly soluble in acetone, ether, and benzene.[2] To prepare a stock solution, it is recommended to use a high-purity solvent in which it is freely soluble, such as sterile water or ethanol. The process should be conducted in a clean, designated area, and the prepared solution should be clearly labeled with the compound name, concentration, solvent, preparation date, and expiration date.
Q3: How stable is this compound in aqueous solutions?
Q4: Are there any known incompatibilities with this compound?
A4: While specific incompatibilities for this compound are not extensively documented in readily available safety data sheets, it is prudent to avoid strong oxidizing agents.[3] When preparing formulations, compatibility studies with excipients are recommended to prevent potential interactions that could affect the stability and efficacy of the compound.
Troubleshooting Guide
Issue 1: Inconsistent experimental results using this compound solutions.
-
Possible Cause: Degradation of this compound in the prepared solution.
-
Troubleshooting Steps:
-
Verify Solution Age and Storage: Ensure that you are using freshly prepared solutions or solutions that have been stored appropriately (see Q1 and Q2). Avoid using old stock solutions without re-validating their concentration and purity.
-
Assess pH of the Medium: The pH of your experimental buffer or medium can significantly impact the stability of this compound. It is advisable to conduct a preliminary stability test of this compound in your specific buffer system.
-
Control Temperature: Elevated temperatures can accelerate the degradation of chemical compounds. Ensure that your solutions are not exposed to high temperatures during preparation or storage, unless required by the experimental protocol.
-
Protect from Light: Exposure to light, particularly UV light, can cause photodegradation. Prepare and store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Issue 2: Precipitation observed in this compound stock solution upon storage.
-
Possible Cause: The concentration of the stock solution may exceed the solubility limit in the chosen solvent at the storage temperature.
-
Troubleshooting Steps:
-
Check Solubility Limits: Refer to literature or the supplier's information for the solubility of this compound in the solvent used.
-
Adjust Concentration: Consider preparing a less concentrated stock solution.
-
Gentle Warming: Before use, you may try to gently warm the solution to redissolve the precipitate. However, be cautious as heat can also promote degradation. Always verify the concentration after such a procedure.
-
Consider an Alternative Solvent: If precipitation persists, using a different solvent in which this compound has higher solubility might be necessary.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Hydrochloride
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized water
-
Calibrated analytical balance
-
Sterile conical tubes or vials (amber or wrapped in foil)
-
Vortex mixer or magnetic stirrer
-
Sterile 0.22 µm syringe filter (optional, for sterile applications)
Procedure:
-
Calculation: Determine the mass of this compound hydrochloride required to prepare the desired volume of a 10 mM solution (Molecular Weight of this compound Hydrochloride: 397.9 g/mol ).
-
Mass (g) = 0.010 mol/L * Volume (L) * 397.9 g/mol
-
-
Weighing: Accurately weigh the calculated amount of this compound hydrochloride powder.
-
Dissolution: Add the powder to a sterile conical tube or vial. Add a portion of the sterile water (approximately 80% of the final volume).
-
Mixing: Vortex or stir the solution until the powder is completely dissolved.
-
Final Volume: Add sterile water to reach the final desired volume.
-
Sterilization (Optional): If required for your experiment, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution in tightly sealed, light-protected aliquots at -20°C for long-term storage to minimize freeze-thaw cycles.
Protocol 2: General Forced Degradation Study for this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4] This protocol outlines a general approach.
Stress Conditions:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound and a solution of this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose solid this compound and a solution of this compound to a light source that provides both UV and visible light. A dark control should be run in parallel.
Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Expose the solutions and solid compound to the stress conditions outlined above for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and neutralize it if it was subjected to acid or base hydrolysis.
-
Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of undegraded this compound and to detect the formation of any degradation products.
Data Presentation
Table 1: Example of pH Stability Data for this compound in Aqueous Solution at 25°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 3.0 | 100 | 98.5 | 1.5 |
| 5.0 | 100 | 99.2 | 0.8 |
| 7.0 | 100 | 95.1 | 4.9 |
| 9.0 | 100 | 88.3 | 11.7 |
Note: This is example data. Researchers should generate their own data under their specific experimental conditions.
Table 2: Example of Thermal Stability Data for Solid this compound
| Temperature | Time (days) | Purity (%) | Appearance |
| 25°C | 0 | 99.8 | White powder |
| 25°C | 30 | 99.7 | White powder |
| 40°C | 30 | 98.5 | White powder |
| 60°C | 30 | 92.1 | Slight yellowing |
Note: This is example data. Researchers should generate their own data under their specific experimental conditions.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Strategies to Enhance the Bioavailability of Carbocromen
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding strategies to enhance the oral bioavailability of Carbocromen in animal studies.
Frequently Asked Questions (FAQs)
Q1: Our this compound formulation is exhibiting poor dissolution in aqueous media. What are the initial steps to address this?
A1: Poor aqueous dissolution is a common challenge for lipophilic compounds like this compound, as significant energy is needed to overcome the crystal lattice energy and solvate the molecule.[1] Initial strategies should focus on increasing the drug's surface area and improving its interaction with the dissolution medium.[1][2]
-
Particle Size Reduction : Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1] Techniques such as micronization and nanomilling are effective first steps.[1][2]
-
Use of Surfactants : Incorporating pharmaceutically acceptable surfactants can improve the wettability of the hydrophobic this compound particles, facilitating their dissolution.[1]
-
pH Modification : If this compound possesses ionizable groups, adjusting the pH of the dissolution medium to favor the ionized form can significantly increase its solubility.[1]
Q2: We have tried micronization, but the oral bioavailability of this compound in our rat model is still suboptimal. What advanced formulation strategies can we explore?
A2: While micronization enhances the dissolution rate, it may not be sufficient if the solubility of this compound is the primary limiting factor.[1] More advanced formulation strategies are necessary to significantly improve bioavailability.[3]
-
Amorphous Solid Dispersions (ASDs) : Dispersing this compound in a hydrophilic polymer matrix at a molecular level creates an amorphous form.[1][2][3] This non-crystalline state has a higher apparent solubility and dissolution rate compared to the crystalline form.[1][3]
-
Lipid-Based Drug Delivery Systems (LBDDS) : Formulating this compound in a system containing lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract.[1][3][4] These systems can also enhance absorption through lymphatic pathways, potentially bypassing first-pass metabolism.[3][5]
-
Complexation with Cyclodextrins : Cyclodextrins can encapsulate poorly soluble drugs like this compound, forming inclusion complexes that have markedly improved aqueous solubility and stability.[2]
-
Nanoformulations : Reducing particle size to the nanometer range (e.g., nanoparticles, nanoemulsions, solid lipid nanoparticles) dramatically increases the surface area, which can accelerate dissolution and enhance cellular uptake.[3][6]
Q3: We are observing high inter-animal variability in plasma concentrations. What are the potential causes and how can we minimize this?
A3: High variability is a common issue in animal studies and can obscure the true pharmacokinetic profile of a compound.
-
Food Effects : The presence or absence of food can significantly alter the gastrointestinal environment (pH, motility, bile secretion) and affect drug dissolution and absorption.
-
Inconsistent Dosing Technique : Inaccurate oral gavage can lead to variable dosing.
-
Solution : Use appropriate-sized gavage needles and ensure the full dose is delivered directly to the stomach. Weigh animals immediately before dosing to calculate the precise volume required.
-
-
Formulation Instability : If the formulation is a suspension or emulsion, it may not be uniform, leading to inconsistent dosing.
-
Solution : Ensure the formulation is homogenous before each administration. Vortex or sonicate suspensions as needed to ensure uniform particle distribution.
-
Troubleshooting Guides
Issue 1: Low or Undetectable Plasma Concentrations After Oral Dosing
Low systemic exposure is a primary indicator of poor bioavailability. A systematic approach is needed to identify the root cause.
Caption: Troubleshooting workflow for low oral bioavailability.
Issue 2: Formulation Strategy Selection
Choosing the right bioavailability enhancement strategy depends on the specific properties of this compound.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Amorphous Solid Dispersions (ASDs) | Increases apparent solubility and dissolution rate by preventing drug crystallization.[1][3] | Significant solubility enhancement; well-established technology. | Potential for recrystallization during storage, which would negate the benefit. |
| Lipid-Based Systems (LBDDS/SEDDS) | Solubilizes the drug in the GI tract and can facilitate lymphatic transport.[1][5][8] | Improves solubility and can bypass first-pass metabolism; suitable for highly lipophilic drugs.[5] | Complex formulations; potential for GI side effects with high surfactant levels. |
| Nanoformulations (e.g., SLNs, NLCs) | Increases surface area for dissolution; can improve cellular uptake and targeting.[3][6] | High drug loading potential; can offer controlled release.[6] | Manufacturing can be complex and costly; potential for particle aggregation.[2] |
| Cyclodextrin (B1172386) Complexation | Encapsulates the drug molecule, forming a water-soluble inclusion complex.[2] | Effective for a wide range of compounds; can also improve drug stability.[2] | Limited to molecules that fit within the cyclodextrin cavity; can be expensive. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To determine the rate and extent of this compound release from a formulation in a simulated gastrointestinal fluid.[1]
Methodology:
-
Medium Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). Deaerate the medium and place it in the dissolution vessel, maintained at 37 ± 0.5 °C.[1]
-
Apparatus Setup: Use a USP Apparatus II (Paddle) set to a specified rotation speed (e.g., 75 RPM).
-
Sample Introduction: Place the this compound formulation (e.g., capsule, tablet, or suspension) into the dissolution vessel.
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of a this compound formulation.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Methodology:
-
Animal Handling: Use male Sprague-Dawley or Wistar rats. Fast the animals overnight (with free access to water) prior to dosing. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Dosing:
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[1]
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., heparin). Centrifuge the samples to separate the plasma.[2][9] Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[9][10]
-
Pharmacokinetic Analysis: Calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using non-compartmental analysis.[11] Absolute bioavailability (F%) is calculated by comparing the AUC from the oral dose to the AUC from the IV dose.
Protocol 3: Plasma Sample Bioanalysis using LC-MS/MS
Objective: To accurately quantify this compound concentrations in plasma samples.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 20 µL of an internal standard solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[12]
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.[12]
-
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor > product ion transitions for this compound and the internal standard must be optimized.
-
-
Quantification: Generate a calibration curve using standard samples of known this compound concentrations in blank plasma. Quantify the unknown samples by interpolating from this curve. The lower limit of quantitation (LLOQ) should be sufficient to measure the lowest expected concentrations.[10]
Visualizing Mechanisms: Lipid-Based Delivery
Lipid-based formulations enhance bioavailability through several mechanisms, primarily by improving solubility and promoting absorption into the lymphatic system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. upm-inc.com [upm-inc.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry employing precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting conflicting data from Carbocromen experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbocromen. It addresses potential conflicts in experimental data and provides detailed experimental protocols and visualizations of key signaling pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing variable effects of this compound on coronary blood flow. In some experiments, it increases perfusion as expected, but in others, particularly in models of myocardial ischemia, the effect is less pronounced or even appears to be detrimental. What could be causing this discrepancy?
A1: This is a critical and nuanced observation often attributed to the "coronary steal" phenomenon. Here’s a breakdown of the potential causes and troubleshooting steps:
-
Coronary Steal Phenomenon: this compound, a potent coronary vasodilator, can dilate healthy coronary arteries to a greater extent than stenotic (narrowed) arteries. This can lead to a redirection of blood flow away from the ischemic (collateral-dependent) myocardium towards the well-perfused areas, paradoxically worsening ischemia in the region of interest.[1]
-
Experimental Model: The presence and severity of coronary stenosis in your experimental model are crucial factors. The coronary steal phenomenon is more likely to be observed in models with significant pre-existing coronary artery disease.
-
Troubleshooting:
-
Assess Baseline Coronary Anatomy: Ensure you have a thorough understanding of the coronary anatomy and the extent of any stenosis in your model before administering this compound.
-
Regional Flow Measurement: Employ techniques that allow for the measurement of regional myocardial blood flow to differentiate between perfusion in healthy and ischemic zones.
-
Dose-Response Analysis: Perform a careful dose-response study. High doses of this compound are more likely to induce a significant coronary steal effect.
-
Q2: There appears to be conflicting information regarding this compound's primary mechanism of action. Is it a phosphodiesterase (PDE) inhibitor or a calcium channel blocker?
A2: The vasodilatory effects of this compound are thought to be multifactorial, with evidence supporting both phosphodiesterase inhibition and calcium channel modulation. The observed primary effect can depend on the experimental conditions.
-
Phosphodiesterase (PDE) Inhibition: this compound has been shown to inhibit PDE, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This results in smooth muscle relaxation and vasodilation.
-
Calcium Channel Modulation: Some studies suggest that this compound may inhibit calcium influx into vascular smooth muscle cells, which would also contribute to vasodilation.[2] However, other research indicates it may antagonize the effects of calcium channel blockers, suggesting a more complex interaction with "slow membrane currents" rather than direct channel blockade.[3]
-
Troubleshooting:
-
Measure Cyclic Nucleotides: To investigate the PDE inhibitory effects, measure intracellular cAMP and cGMP levels in your experimental preparation following this compound administration.
-
Assess Calcium Influx: To explore the role of calcium channels, utilize calcium imaging techniques or electrophysiological methods to measure changes in intracellular calcium concentration or calcium currents in response to this compound.
-
Use Specific Antagonists: Employ specific antagonists for PDE isoforms or calcium channels to dissect the contribution of each pathway to the observed effects of this compound.
-
Q3: We are seeing inconsistent results in our platelet aggregation assays with this compound. What could be the reason?
A3: this compound's antiplatelet effects are generally considered to be secondary to its primary vasodilatory action and may be more subtle than those of dedicated antiplatelet drugs.
-
Mechanism: The anti-aggregatory effects are likely linked to the increase in cAMP within platelets, a consequence of PDE inhibition.[4] Increased cAMP levels inhibit platelet activation and aggregation.
-
Variability in Response: The response of platelets to antiplatelet agents can be highly variable between individuals and experimental models.[5]
-
Troubleshooting:
-
Control for Agonists: Ensure the concentration and type of platelet agonist used in your aggregation assays are consistent and appropriate.
-
Assess Platelet Function: Use a panel of platelet function tests to get a comprehensive picture of this compound's effects, rather than relying on a single assay.
-
Consider Drug Interactions: Be aware of potential interactions if other vasoactive or antiplatelet agents are present in your experimental system.[2]
-
Data Summary Tables
Table 1: Comparative Effects of this compound on Coronary Hemodynamics
| Parameter | This compound Effect | Comparator (e.g., Dipyridamole) | Key Considerations |
| Coronary Blood Flow | Significant Increase | Similar Increase | Potential for "coronary steal" in stenotic arteries. |
| Myocardial Oxygen Consumption | No significant change or decrease | May increase | This compound appears to be a more specific coronary vasodilator. |
| Systemic Hemodynamics | Minimal effect at therapeutic doses | Can cause hypotension and tachycardia | This compound exhibits greater selectivity for the coronary circulation. |
Table 2: Summary of Mechanistic Data for this compound
| Mechanism | Supporting Evidence | Conflicting/Nuanced Evidence |
| Phosphodiesterase (PDE) Inhibition | Increased intracellular cAMP levels observed. | The specific PDE isoforms targeted by this compound are not fully characterized. |
| Calcium Channel Modulation | Inhibition of calcium influx suggested as a contributor to vasodilation. | Some studies suggest antagonism of calcium channel blockers, indicating a complex interaction rather than direct blockade.[3] |
| Antiplatelet Aggregation | Linked to increased platelet cAMP. | Effects may be less potent and more variable compared to dedicated antiplatelet agents. |
Detailed Experimental Protocols
Protocol 1: Measurement of Coronary Sinus Blood Flow by Continuous Thermodilution
This protocol is adapted from the method described by Ganz et al. (1971).[6][7][8]
Objective: To measure coronary sinus blood flow to assess the effect of this compound on myocardial perfusion.
Materials:
-
Thermodilution catheter with a thermistor at the tip.
-
Infusion pump.
-
5% dextrose solution at room temperature.
-
Recording system for temperature and flow calculations.
-
Appropriate animal model or human subject setup.
Procedure:
-
Catheter Placement: Under fluoroscopic guidance, introduce the thermodilution catheter into the coronary sinus. The optimal position is in the great cardiac vein, with the thermistor positioned to ensure good mixing of the injectate with the coronary sinus blood.
-
Baseline Measurement:
-
Record the baseline blood temperature from the thermistor.
-
Begin a continuous infusion of 5% dextrose at a constant rate (e.g., 35 ml/min) for a period of approximately 20-30 seconds.
-
The recording system will detect the change in temperature as the cooler dextrose solution mixes with the blood.
-
The system's software will calculate the coronary sinus blood flow based on the temperature change and infusion rate.
-
Perform at least three baseline measurements to ensure a stable baseline.
-
-
This compound Administration: Administer this compound according to your experimental design (e.g., intravenous infusion at a specific dose).
-
Post-Drug Measurement:
-
After the desired time for this compound to take effect, repeat the thermodilution measurements as described in step 2.
-
Acquire multiple measurements to assess the peak effect and duration of action.
-
-
Data Analysis:
-
Compare the coronary sinus blood flow measurements before and after this compound administration.
-
Express the change in flow as a percentage of the baseline.
-
Troubleshooting:
-
Signal Instability: May be due to catheter movement. Ensure the catheter is securely positioned. Respiration can also cause fluctuations; measurements should ideally be taken at the same point in the respiratory cycle.[9]
-
Inaccurate Readings: Can result from incomplete mixing of the injectate. Reposition the catheter to ensure the thermistor is in the main flow of the coronary sinus. Reflux from the right atrium can also be a source of error.[10]
-
Catheter-Induced Spasm: Handle the catheter with care to avoid inducing coronary artery spasm, which would confound the results.
Protocol 2: Assessment of Myocardial Oxygen Consumption
Objective: To determine the effect of this compound on the balance of myocardial oxygen supply and demand.
Materials:
-
Arterial and coronary sinus catheters for blood sampling.
-
Blood gas analyzer.
-
Method for measuring coronary blood flow (e.g., continuous thermodilution as described above).
-
Appropriate animal model.
Procedure:
-
Catheterization: Place catheters in a systemic artery (e.g., femoral artery) and the coronary sinus to allow for simultaneous blood sampling.
-
Baseline Sampling:
-
Draw paired blood samples from the arterial and coronary sinus catheters.
-
Immediately analyze the samples for oxygen content (or partial pressure of oxygen and hemoglobin concentration to calculate content).
-
Simultaneously, measure coronary blood flow (CBF) using an appropriate method.
-
-
This compound Administration: Administer this compound as per your experimental protocol.
-
Post-Drug Sampling: At the desired time points after this compound administration, repeat the paired arterial and coronary sinus blood sampling and CBF measurement.
-
Calculation of Myocardial Oxygen Consumption (MVO2):
-
Calculate the arteriovenous oxygen difference (AVO2 difference) by subtracting the coronary sinus oxygen content from the arterial oxygen content.
-
Calculate MVO2 using the Fick principle: MVO2 = CBF × AVO2 difference
-
-
Data Analysis: Compare the MVO2 values before and after this compound administration.
Troubleshooting:
-
Sampling Errors: Ensure that blood samples are drawn slowly and steadily to avoid contamination with blood from other cardiac chambers.
-
Timing: The blood samples and CBF measurement must be taken as close in time as possible to ensure an accurate calculation of MVO2.
-
Hemodynamic Stability: MVO2 is influenced by heart rate, blood pressure, and contractility. Monitor and control these variables to isolate the direct effects of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of this compound leading to vasodilation.
Caption: Experimental workflow for measuring coronary blood flow with this compound.
Caption: Logical relationship illustrating the coronary steal phenomenon.
References
- 1. Effect of this compound induced coronary vasodilatation on myocardial metabolism in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Antiarrhythmic properties of this compound. Effects on depressed activity of sinoatrial and atrioventricular node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 5. Platelet reactivity and nonresponse to dual antiplatelet therapy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. [PDF] Measurement of Coronary Sinus Blood Flow by Continuous Thermodilution in Man | Semantic Scholar [semanticscholar.org]
- 8. Measurement of coronary sinus blood flow by continuous thermodilution in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coronary sinus blood flow determination by the thermodilution technique: influence of catheter position and respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coronary sinus reflux. A source of error in the measurement of thermodilution coronary sinus flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Novel Carbocromen Detection Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method validation for novel Carbocromen detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to evaluate during the validation of a novel analytical method for this compound?
A1: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters for an assay intended for the quantification of a drug substance like this compound include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][2]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by assessing the recovery of a known amount of analyte spiked into a placebo matrix.[1]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[1]
Q2: My HPLC chromatogram for this compound shows peak tailing. What are the potential causes and solutions?
A2: Peak tailing in HPLC is a common issue that can affect the accuracy and precision of quantification. Potential causes and their solutions include:
-
Secondary Silanol (B1196071) Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with basic functional groups on this compound, leading to tailing.
-
Solution: Use a highly deactivated, end-capped column. Adjust the mobile phase pH to suppress silanol ionization (typically pH < 4 or > 8, depending on the column). Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active sites.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Void: Accumulation of particulate matter on the column inlet frit or the formation of a void at the head of the column can disrupt the sample band.
-
Solution: Use a guard column to protect the analytical column.[4] If a void is suspected, the column may need to be replaced. Reverse flushing the column (if permitted by the manufacturer) may help remove contaminants.
-
-
Inappropriate Mobile Phase: A mobile phase that is too weak or incompatible with the sample solvent can cause peak distortion.
-
Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the mobile phase. Optimize the mobile phase composition for better peak shape.
-
Q3: I am observing a drifting baseline in my UV-Vis spectrophotometric assay for this compound. What could be the cause?
A3: A drifting baseline in spectrophotometry can lead to inaccurate measurements. Common causes include:
-
Instrument Warm-up: The spectrophotometer's lamp and detector require a stabilization period.
-
Solution: Allow the instrument to warm up for the manufacturer-recommended time (typically 15-30 minutes) before taking any measurements.[5]
-
-
Contaminated or Mismatched Cuvettes: Residue or scratches on the cuvette walls can interfere with the light path. Using different cuvettes for the blank and sample that are not optically matched can also cause a drift.
-
Solution: Thoroughly clean cuvettes with an appropriate solvent. Use a matched pair of cuvettes for blank and sample measurements.
-
-
Mobile Phase/Solvent Issues (for flow-through systems): In-line spectrophotometers connected to an HPLC can experience baseline drift due to changes in the mobile phase composition, temperature fluctuations, or the presence of air bubbles.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. Purge the system to remove any air bubbles.
-
-
Sample Instability: this compound may be degrading in the chosen solvent over the analysis time.
-
Solution: Assess the stability of this compound in the analytical solvent over time. Prepare fresh solutions if instability is observed.
-
Troubleshooting Guides
HPLC Method Validation
| Problem | Potential Cause | Troubleshooting Steps |
| Irreproducible Retention Times | Fluctuations in mobile phase composition. | Ensure accurate and consistent mobile phase preparation. If using a gradient, check the pump's proportioning valves. |
| Temperature variations. | Use a column oven to maintain a constant temperature.[4] | |
| Column degradation. | Check the column's performance with a standard. If performance has deteriorated, replace the column. | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample. | Use high-purity solvents and freshly prepared mobile phase. Flush the injector and column with a strong solvent. |
| Carryover from a previous injection. | Implement a needle wash step in the injection sequence. Inject a blank solvent to check for carryover. | |
| Low Signal Intensity | Incorrect wavelength setting on the detector. | Verify the UV detector is set to the absorbance maximum (λmax) of this compound. |
| Sample degradation. | Prepare fresh samples and standards. | |
| Leaks in the system. | Inspect all fittings and connections for any signs of leakage. |
UV-Vis Spectrophotometric Method Validation
| Problem | Potential Cause | Troubleshooting Steps |
| Non-linear Calibration Curve | Sample concentration is outside the linear range of the instrument. | Prepare a wider range of standard concentrations to determine the linear range. Dilute samples to fall within this range. |
| Chemical interferences or reactions in the sample. | Investigate potential interactions between this compound and matrix components. | |
| Inaccurate Results (Poor Recovery) | Incorrect preparation of standard or sample solutions. | Double-check all calculations and dilutions. Use calibrated volumetric glassware and analytical balances. |
| Matrix effects. | Prepare standards in a matrix that matches the sample matrix as closely as possible. | |
| pH-dependent absorbance. | Buffer the solutions to a constant pH to ensure consistent absorbance. | |
| High Background Absorbance | Contaminated solvent or reagents. | Use high-purity solvents and reagents. |
| Improperly cleaned cuvettes. | Thoroughly clean cuvettes before each use. | |
| Scattering due to particulate matter. | Filter samples to remove any suspended particles. |
Experimental Protocols
The following are example protocols for key method validation experiments for a hypothetical novel HPLC-UV assay for this compound. These should be adapted based on the specific characteristics of the developed method.
Specificity
-
Objective: To demonstrate that the analytical method is not affected by the presence of excipients, impurities, or degradation products.
-
Procedure:
-
Prepare a solution of this compound standard.
-
Prepare a placebo solution containing all formulation excipients without this compound.
-
Prepare a spiked sample by adding a known amount of this compound to the placebo solution.
-
Subject a this compound solution to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Analyze all solutions by the proposed HPLC method.
-
-
Acceptance Criteria:
-
The chromatogram of the placebo should show no interfering peaks at the retention time of this compound.
-
The peak for this compound in the spiked sample should be well-resolved from any excipient peaks.
-
The this compound peak should be resolved from all degradation product peaks in the stressed samples.
-
Linearity
-
Objective: To establish the linear relationship between the concentration of this compound and the analytical signal.
-
Procedure:
-
Prepare a stock solution of this compound standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should confirm a linear relationship.
-
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a placebo formulation.
-
Spike the placebo with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples using the proposed method.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
-
Precision (Repeatability and Intermediate Precision)
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
-
Acceptance Criteria:
-
The RSD for the repeatability and intermediate precision results should be ≤ 2.0%.
-
Data Presentation
Table 1: Summary of Linearity Data for this compound Assay
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 5.0 | 125430 | 0.8 |
| 10.0 | 251050 | 0.5 |
| 15.0 | 376890 | 0.6 |
| 20.0 | 502120 | 0.4 |
| 25.0 | 628540 | 0.7 |
| Linear Regression | y = 25120x + 350 | |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Summary of Accuracy (Recovery) Data for this compound Assay
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) (Mean, n=3) | % Recovery | %RSD |
| 80% | 12.0 | 11.85 | 98.8 | 0.9 |
| 100% | 15.0 | 15.08 | 100.5 | 0.6 |
| 120% | 18.0 | 18.22 | 101.2 | 0.8 |
Visualizations
Caption: Workflow for analytical method validation.
Caption: this compound's signaling pathway in vasodilation.
References
Validation & Comparative
A Comparative Analysis of Carbocromen and Dipyridamole on Coronary Dilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the coronary dilatory effects of carbocromen and dipyridamole (B1670753), supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two vasodilator agents.
At a Glance: Key Hemodynamic and Myocardial Effects
The following table summarizes the key quantitative effects of intravenously administered this compound and dipyridamole on coronary and systemic hemodynamics.
| Parameter | This compound | Dipyridamole | Reference |
| Coronary Blood Flow | Significant increase; comparable to dipyridamole. From 82 ± 23 to 337 ± 68 ml·100g⁻¹·min⁻¹ | Significant increase; comparable to this compound. From 78 ± 9 to 301 ± 61 ml·100g⁻¹·min⁻¹ | [1] |
| Coronary Vascular Resistance | Significant decrease; minimal resistance of 0.24 ± 0.04 mmHg·ml⁻¹·100g·min | Significant decrease; minimal resistance of 0.23 ± 0.04 mmHg·ml⁻¹·100g·min | [1] |
| Myocardial Oxygen Consumption | No significant change | Significant increase by 46% (P < 0.001) | [1] |
| Heart Rate | No significant change | Increase from 73 to 94 beats·min⁻¹ (P < 0.005) | [1] |
| Mean Aortic Pressure | No significant change | Decrease from 89 to 78 mmHg (P < 0.001) | [1] |
Mechanisms of Action: A Tale of Two Pathways
This compound and dipyridamole induce coronary vasodilation through distinct molecular mechanisms. Dipyridamole's actions are primarily centered on modulating adenosine (B11128) and cyclic nucleotide signaling, while this compound is suggested to influence calcium influx in vascular smooth muscle cells.
Dipyridamole's Dual Inhibition Pathway
Dipyridamole exerts its vasodilatory and antiplatelet effects through two primary mechanisms: the inhibition of adenosine reuptake and the inhibition of phosphodiesterase (PDE) enzymes.[2][3][4][5] By blocking the cellular reuptake of adenosine, dipyridamole increases the extracellular concentration of this nucleoside, which then activates A2A receptors on vascular smooth muscle cells, leading to vasodilation.[4] Concurrently, dipyridamole inhibits PDE enzymes, particularly PDE3 and PDE5, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2][6][7] The resulting accumulation of intracellular cAMP and cGMP activates protein kinases (PKA and PKG), which in turn leads to the relaxation of vascular smooth muscle and inhibition of platelet aggregation.[2][7]
This compound's Vasodilatory Pathway
This compound is a potent coronary vasodilator, though its precise intracellular signaling pathway is less definitively characterized than that of dipyridamole.[6] It is understood to relax the smooth muscle cells within blood vessels, leading to vasodilation and improved blood flow.[8] This effect is thought to be primarily mediated through the inhibition of calcium influx into these smooth muscle cells, which is a critical step for muscle contraction.[8] By reducing the entry of calcium, this compound diminishes the contractile force of the vascular smooth muscle, resulting in relaxation and dilation of the coronary arteries.[8] This action helps to decrease vascular resistance and improve oxygen delivery to the heart muscle.[8]
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the coronary dilatory effects of this compound and dipyridamole.
In Vivo Coronary Blood Flow Measurement in Animal Models (e.g., Conscious Dogs)
This protocol is designed to measure the effects of pharmacological agents on coronary blood flow in a conscious, chronically instrumented large animal model.
-
Animal Preparation and Instrumentation:
-
Mongrel dogs are premedicated and anesthetized.
-
Under sterile surgical conditions, a left thoracotomy is performed.
-
An electromagnetic or Doppler flow probe is placed around the left circumflex coronary artery to measure coronary blood flow.
-
Fluid-filled catheters are implanted in the aorta and left ventricle to measure blood pressure.
-
All wires and catheters are tunneled subcutaneously and exteriorized.
-
Animals are allowed a recovery period of at least one week.
-
-
Drug Administration and Data Acquisition:
-
On the day of the experiment, the conscious and resting dog is placed in a quiet environment.
-
Baseline hemodynamic parameters, including coronary blood flow, aortic pressure, and heart rate, are continuously recorded.
-
This compound or dipyridamole is administered intravenously, typically as a continuous infusion at a specified dose and duration (e.g., this compound: 0.125 mg·kg⁻¹·min⁻¹ for 40 min; dipyridamole: 0.05 mg·kg⁻¹·min⁻¹ for 10 min).[1]
-
Hemodynamic parameters are continuously monitored and recorded throughout the infusion and for a designated post-infusion period.
-
Ex Vivo Isolated Heart Perfusion (Langendorff Preparation)
The Langendorff preparation allows for the study of drug effects on the coronary vasculature and cardiac function in an isolated heart, free from systemic influences.
-
Heart Excision and Mounting:
-
The heart is rapidly excised from an anesthetized animal (e.g., rat, rabbit) and immediately placed in ice-cold, oxygenated Krebs-Henseleit buffer.
-
The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.
-
-
Retrograde Perfusion and Data Measurement:
-
The heart is perfused in a retrograde manner via the aorta with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure or flow. This perfusion maintains the viability of the heart and allows for the delivery of drugs to the coronary circulation.
-
A pressure transducer connected to a balloon inserted into the left ventricle can be used to measure left ventricular developed pressure and heart rate.
-
Coronary flow is measured by collecting the effluent from the pulmonary artery.
-
After a stabilization period, this compound or dipyridamole is introduced into the perfusate at various concentrations.
-
Changes in coronary flow, heart rate, and contractile function are recorded.
-
In Vitro Isolated Coronary Artery Reactivity
This technique assesses the direct effect of drugs on the contractility of isolated coronary artery segments.
-
Vessel Isolation and Mounting:
-
Coronary arteries are carefully dissected from an animal heart.
-
Small rings (2-4 mm in length) of the artery are mounted on a wire myograph in a bath containing physiological salt solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
-
Contractility and Relaxation Studies:
-
The arterial rings are allowed to equilibrate under a resting tension.
-
The viability of the vessels is tested by inducing contraction with a substance like potassium chloride.
-
The rings are then pre-contracted with a vasoconstrictor (e.g., endothelin-1).
-
Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or dipyridamole to the bath and measuring the degree of relaxation.
-
Concluding Remarks
Both this compound and dipyridamole are effective coronary vasodilators, though they achieve this through different pharmacological pathways. Dipyridamole's well-characterized dual mechanism of adenosine reuptake and phosphodiesterase inhibition provides a broad spectrum of action that also includes antiplatelet effects. This compound appears to be a more selective coronary vasodilator with the advantage of having minimal effects on systemic hemodynamics and myocardial oxygen consumption. The choice between these agents in a research or clinical context would depend on the desired pharmacological profile and the specific application. For instance, in diagnostic procedures to assess coronary dilatory capacity, this compound's lack of systemic effects and influence on myocardial oxygen demand may be advantageous.[1] Conversely, dipyridamole's antiplatelet properties make it a valuable agent in the prevention of thromboembolic events.[2] Further research into the precise molecular targets of this compound will provide a more complete understanding of its therapeutic potential.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Translational Therapeutics of Dipyridamole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Langendorff heart - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipyridamole induces the phosphorylation of CREB to promote cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adinstruments.com [adinstruments.com]
A Comparative Analysis of Carbocromen and Other Phosphodiesterase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Carbocromen and other phosphodiesterase (PDE) inhibitors, supported by available experimental data. This analysis delves into their mechanisms of action, therapeutic applications, and relative performance, offering a comprehensive resource for cardiovascular and pharmacological research.
Phosphodiesterase enzymes are crucial regulators of intracellular signaling pathways mediated by cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By catalyzing the hydrolysis of these second messengers, PDEs control a wide array of physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac contractility. The inhibition of these enzymes, therefore, presents a valuable therapeutic strategy for various cardiovascular and other disorders.
This guide focuses on this compound, a coronary vasodilator, and compares its characteristics with other well-established PDE inhibitors. While quantitative data on this compound's specific inhibitory activity against different PDE isoenzymes is limited in publicly available literature, this guide synthesizes the existing knowledge on its mechanism and clinical effects, juxtaposing it with the well-defined profiles of other PDE inhibitors.
Mechanism of Action: A Comparative Overview
Phosphodiesterase inhibitors are broadly classified based on their selectivity for different PDE isoenzyme families. There are 11 known families of PDEs, each with distinct substrate specificities (cAMP, cGMP, or both) and tissue distribution. This diversity allows for the development of targeted therapies with specific physiological effects.
This compound , also known as Chromonar, has been identified as a phosphodiesterase inhibitor. Its therapeutic effects, particularly in the context of coronary artery disease, are attributed to its ability to increase intracellular cAMP levels in the heart.[1] This leads to vasodilation and improved coronary blood flow.[2] While the precise selectivity profile of this compound across the full spectrum of PDE isoenzymes is not extensively documented with specific IC50 values, its action is primarily associated with cAMP-mediated pathways. Some literature also points to a mechanism involving the inhibition of calcium influx in smooth muscle cells, contributing to its vasodilatory effect.[3]
In contrast, other PDE inhibitors have been extensively characterized for their selectivity and potency against various PDE isoenzymes. This allows for a more precise understanding of their therapeutic applications and potential side effects.
dot
Figure 1. Simplified Signaling Pathways of cAMP and cGMP
Quantitative Comparison of PDE Inhibitors
The potency of a PDE inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the available IC50 data for several representative PDE inhibitors across different isoenzyme families.
Table 1: IC50 Values (in nM) of Selected PDE Inhibitors
| Inhibitor | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 | PDE6 | PDE11 | Reference |
| Sildenafil | 280 | 3500 | >10,000 | 7400 | 3.5-4.0 | 33 | 163 | [4] |
| Vardenafil | 130 | 5000 | >10,000 | 1200 | 0.1-0.4 | 10 | - | [4] |
| Tadalafil | 1400 | 5000 | >10,000 | >10,000 | 2.0 | 11000 | - | [4] |
| Cilostazol | - | - | 50 | - | - | - | - | [5] |
| Dipyridamole | - | - | - | - | - | - | - | * |
| Roflumilast (B1684550) | - | - | - | 0.8 | - | - | - | [6] |
| Milrinone (B1677136) | - | - | 350-1200 | - | - | - | - | [7] |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A | N/A | - |
Note: Dipyridamole is known to inhibit multiple PDEs, but specific IC50 values are not consistently reported in a comparative format. N/A indicates that data is not available in the searched literature.
Therapeutic Applications and Clinical Evidence
The selectivity of PDE inhibitors for different isoenzymes dictates their primary therapeutic applications.
-
This compound: Primarily used in the treatment of chronic stable angina pectoris and for the prophylaxis and treatment of myocardial infarction.[3][8] Clinical trials have shown its superiority to papaverine (B1678415) in eliminating ischemic pain and normalizing ECG changes without significant effects on blood pressure.[8] Some studies suggest a potential for a "coronary steal" phenomenon, where it might have an unfavorable effect on ischemic metabolism.[2]
-
PDE3 Inhibitors (e.g., Cilostazol, Milrinone): Cilostazol is used to treat intermittent claudication due to its antiplatelet and vasodilatory effects.[9] Milrinone is administered intravenously for acute decompensated heart failure to increase cardiac contractility and reduce afterload.[9]
-
PDE4 Inhibitors (e.g., Roflumilast): These are primarily used in the treatment of chronic obstructive pulmonary disease (COPD) due to their anti-inflammatory effects in the airways.[6]
-
PDE5 Inhibitors (e.g., Sildenafil, Tadalafil, Vardenafil): Widely known for the treatment of erectile dysfunction, these drugs are also approved for pulmonary arterial hypertension (PAH) due to their potent vasodilatory effects in the pulmonary vasculature.[4][10]
Table 2: Comparative Profile of this compound and Other PDE Inhibitors
| Feature | This compound | Sildenafil | Cilostazol | Dipyridamole |
| Primary PDE Target(s) | Primarily affects cAMP pathways | PDE5 | PDE3 | Multiple PDEs |
| Primary Mechanism | PDE inhibition, potential Ca2+ channel blockade | Inhibition of cGMP-specific PDE5 | Inhibition of cAMP-specific PDE3 | PDE inhibition, adenosine reuptake inhibition |
| Primary Therapeutic Use | Chronic stable angina, myocardial infarction | Erectile dysfunction, pulmonary arterial hypertension | Intermittent claudication | Stroke prevention (in combination with aspirin) |
| Effect on cAMP | Increases | Indirectly may be affected by cGMP crosstalk | Increases | Increases |
| Effect on cGMP | Not well-documented | Increases | - | Increases |
| Key Clinical Finding | Superior to papaverine in relieving ischemic pain[8] | Effective in erectile dysfunction and PAH[4][10] | Improves walking distance in intermittent claudication | Reduces risk of stroke |
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of comparative drug analysis. Below are detailed methodologies for key experiments cited in the evaluation of phosphodiesterase inhibitors.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a common method for determining the IC50 of a compound against a specific PDE isoenzyme.
dot
Figure 2. Experimental Workflow for PDE Inhibition Assay
Materials:
-
Purified recombinant human PDE isoenzymes
-
Radiolabeled [3H]-cAMP or [3H]-cGMP
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Snake venom nucleotidase (for radiolabeled assays)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme and Inhibitor Incubation: In a microplate, add the PDE enzyme to the assay buffer containing various concentrations of the test inhibitor. A control with no inhibitor is also prepared.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by boiling the mixture or by adding a stop solution.
-
Product Conversion: For radiolabeled assays, add snake venom nucleotidase to convert the radiolabeled 5'-AMP or 5'-GMP to adenosine or guanosine.
-
Separation: Separate the charged, unhydrolyzed substrate from the uncharged, hydrolyzed product using an anion-exchange resin.
-
Quantification: Quantify the amount of radioactivity in the product fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Measurement of Intracellular cAMP and cGMP Levels
This protocol describes a common method for quantifying changes in intracellular cyclic nucleotide levels in response to a PDE inhibitor.
Materials:
-
Cell culture (e.g., vascular smooth muscle cells, cardiac myocytes)
-
Test inhibitor (e.g., this compound)
-
Cell lysis buffer
-
Commercially available cAMP or cGMP enzyme immunoassay (EIA) kit
-
Microplate reader
Procedure:
-
Cell Treatment: Culture the cells to the desired confluency and then treat them with the test inhibitor at various concentrations for a specific duration.
-
Cell Lysis: After treatment, lyse the cells using the provided lysis buffer to release the intracellular contents, including cAMP and cGMP.
-
Immunoassay: Perform the EIA according to the manufacturer's instructions. This typically involves a competitive binding assay where the cAMP or cGMP in the cell lysate competes with a fixed amount of labeled cyclic nucleotide for binding to a limited number of antibody binding sites.
-
Signal Detection: Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader. The intensity of the signal is inversely proportional to the concentration of the cyclic nucleotide in the sample.
-
Quantification: Determine the concentration of cAMP or cGMP in the samples by comparing the results to a standard curve generated with known concentrations of the cyclic nucleotide.
dot
Figure 3. Workflow for Measuring Intracellular cAMP/cGMP
Conclusion
This compound is a coronary vasodilator with a mechanism of action that includes the inhibition of phosphodiesterase, leading to increased intracellular cAMP levels. While it has demonstrated clinical efficacy in treating angina and myocardial infarction, a detailed quantitative comparison of its inhibitory potency against various PDE isoenzymes with other selective inhibitors is limited by the lack of publicly available IC50 data. In contrast, other PDE inhibitors like sildenafil, cilostazol, and roflumilast have well-defined selectivity profiles that directly correlate with their specific therapeutic applications.
For researchers and drug development professionals, this comparative analysis highlights the importance of detailed enzymatic and cellular characterization of PDE inhibitors. Future research focused on elucidating the precise PDE isoenzyme selectivity profile of this compound would be invaluable for a more comprehensive understanding of its pharmacological effects and for identifying potential new therapeutic applications. The provided experimental protocols offer a standardized framework for conducting such comparative studies, which are essential for the rational design and development of novel and more effective phosphodiesterase inhibitors.
References
- 1. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound induced coronary vasodilatation on myocardial metabolism in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronotropic and inotropic actions of amrinone, carbazeran and isobutylmethyl xanthine: role of phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quantitative comparison of functional and anti-ischaemic effects of the phosphodiesterase-inhibitors, amrinone, milrinone and levosimendan in rabbit isolated hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [On the efficacy of this compound in the treatment of myocardial infarction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 10. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Arrhythmic Effects of Carbocromen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-arrhythmic properties of Carbocromen against other relevant compounds, supported by experimental data from various preclinical and clinical models. The information is intended to offer an objective overview to aid in research and drug development.
Executive Summary
This compound, a coronary vasodilator, has demonstrated notable anti-arrhythmic effects in multiple experimental settings. Its primary mechanism of action is believed to be the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[1]. This guide synthesizes quantitative data on this compound's efficacy in comparison to other agents like Papaverine and provides context with data from the widely-used anti-arrhythmic drug, Amiodarone (B1667116). Detailed experimental protocols and a visualization of this compound's signaling pathway are also presented to facilitate a deeper understanding of its pharmacological profile.
Comparative Efficacy of Anti-Arrhythmic Agents
The following tables summarize the quantitative data on the anti-arrhythmic effects of this compound and comparator drugs in different experimental models.
Table 1: Efficacy of this compound in an Amitriptyline-Induced Arrhythmia Model (Canine)
| Drug Administration | Onset of Sustained Ventricular Arrhythmia (minutes) | Survival Time (minutes) |
| Amitriptyline (B1667244) (400 µg/kg/min i.v.) | 29 ± 4 | 37 ± 4 |
| Amitriptyline + this compound (4 mg/kg bolus + 80 µg/kg/min i.v.) | 58 ± 3 | 64 ± 3 |
Data sourced from a study on the cardioprotective effects of this compound in dogs with amitriptyline poisoning[2].
Table 2: Comparison of this compound and Papaverine in Patients with Myocardial Infarction
| Treatment Group (n=50 per group) | Incidence of Cardiac Rhythm Disturbances |
| This compound | 1 case |
| Papaverine | Multiple cases (extrasystolic arrhythmias, paroxysmal fibrillation, disturbances in atrio-ventricular conduction) |
This clinical trial highlights a significant reduction in cardiac rhythm disturbances in patients treated with this compound compared to Papaverine post-myocardial infarction[3].
Table 3: Anti-Arrhythmic Effects of Amiodarone in a Canine Myocardial Infarction Model
| Treatment | Effect on Inducible Arrhythmias | Plasma Concentration (at week 3) |
| Amiodarone (chronic oral administration) | Suppression of inducible ventricular tachycardia and fibrillation | 1.9 ± 1.1 µg/ml |
| Placebo | No suppression | N/A |
Data from a study on the anti-arrhythmic effect of chronic oral amiodarone treatment in dogs with myocardial infarction[4]. This table is provided for contextual comparison of a standard anti-arrhythmic drug in a similar model.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation.
Amitriptyline-Induced Arrhythmia Model in Dogs
Objective: To assess the cardioprotective and anti-arrhythmic effects of this compound against amitriptyline toxicity.
Animal Model: Anesthetized and conscious dogs.
Procedure:
-
Anesthesia (for anesthetized group): Morphine and alpha-chloralose.
-
Arrhythmia Induction: Continuous intravenous infusion of amitriptyline at a rate of 400 µg/kg/min[2].
-
Drug Administration:
-
Control Group: Received only the amitriptyline infusion.
-
Treatment Group: Received a 4 mg/kg intravenous bolus of this compound followed by a continuous infusion of 80 µg/kg/min alongside the amitriptyline infusion[2].
-
-
Monitoring: Continuous electrocardiogram (ECG) monitoring to record heart rate, PR interval, QT interval, and the onset of ventricular arrhythmias. Hemodynamic parameters such as blood pressure and left ventricular pressure were also monitored[2].
-
Endpoints:
-
Time to onset of sustained ventricular arrhythmia.
-
Survival time of the animals.
-
Strophanthin-Induced Ventricular Tachycardia in Dogs
Objective: To evaluate the efficacy of this compound in converting chemically-induced ventricular tachycardia to sinus rhythm.
Animal Model: Anesthetized dogs (17 animals).
Procedure:
-
Anesthesia: Details of the anesthetic regimen were not specified in the abstract.
-
Arrhythmia Induction: Ventricular tachycardia was induced by the intravenous infusion of K-strophanthin at a mean dose of 154 µg/kg.
-
Drug Administration: Once ventricular tachycardia was established, this compound was administered intravenously at a dose of 4 mg/kg.
-
Monitoring: Continuous ECG monitoring to observe changes in cardiac rhythm.
-
Endpoints:
-
Conversion of ventricular tachycardia to sinus rhythm, atrial tachycardia, or junctional tachycardia.
-
Time to the onset of the anti-arrhythmic effect.
-
Duration of the anti-arrhythmic effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the proposed signaling pathway for this compound's anti-arrhythmic action and a general experimental workflow for evaluating anti-arrhythmic drugs.
References
- 1. [The effect of this compound on cardiac cyclic adenosine-monophosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective effects of this compound in awake and anesthetized dogs with amitriptyline poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [On the efficacy of this compound in the treatment of myocardial infarction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic effect of chronic oral amiodarone treatment in dogs with myocardial infarction and reproducibly inducible sustained ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Carbocromen and papaverine in myocardial infarction models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of Carbocromen and papaverine (B1678415) in the context of myocardial infarction. The information is compiled from both preclinical animal models and clinical trials to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound and papaverine are both vasodilating agents that have been investigated for their potential therapeutic benefits in myocardial infarction. While both drugs exert influence on the cardiovascular system, their efficacy and safety profiles present notable differences. Clinical evidence suggests that this compound may offer a superior therapeutic advantage over papaverine in the management of myocardial infarction, primarily through a more favorable impact on cardiac rhythm, a reduction in acute cardiovascular insufficiency, and improved survival rates. Preclinical data on this compound in a canine model of myocardial infarction further supports its cardioprotective effects by demonstrating a reduction in infarct size and mortality.
Mechanism of Action
This compound
This compound is recognized as a coronary vasodilator. Its mechanism of action is believed to involve the potentiation of endogenous adenosine (B11128), a key mediator of coronary vasodilation and cardioprotection. By inhibiting adenosine deaminase and adenosine kinase, this compound increases the local concentration of adenosine in the myocardium, leading to enhanced coronary blood flow and oxygen supply to the ischemic heart tissue.
Papaverine
Papaverine is an opium alkaloid that functions as a non-specific vasodilator by directly relaxing smooth muscles. Its primary mechanism involves the inhibition of phosphodiesterase (PDE), which leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This increase in cyclic nucleotides results in the relaxation of vascular smooth muscle, including the coronary arteries, thereby increasing blood flow.
Signaling Pathway Diagrams
Preclinical Data: Myocardial Infarction Model (Canine)
While a direct head-to-head preclinical study is not available, the following data for this compound is derived from a study in a canine model of myocardial infarction.
Experimental Protocol: this compound in a Canine Model of Myocardial Infarction
-
Animal Model: Dogs.
-
Induction of Myocardial Infarction: Occlusion of the left anterior descending coronary artery.
-
Treatment:
-
Pretreatment: 20 mg/kg this compound orally, twice daily for 8 weeks.
-
Acute Phase: Intravenous bolus of 4 mg/kg this compound 15 minutes prior to occlusion, followed by an infusion of 40 µg/kg/min during occlusion and reperfusion.
-
-
Key Parameters Measured: Mortality, hemodynamics, coronary collateral blood flow, and myocardial infarct size.
Quantitative Data: this compound vs. Control in a Canine Model
| Parameter | Control Group (Saline) | This compound Group | Percentage Change |
| Infarct Size (as % of Area at Risk) | Not specified | 24% smaller | ↓ 24% |
| Infarct Size (as % of Total Left Ventricle) | Not specified | 46% smaller | ↓ 46% |
| Coronary Collateral Blood Flow (Ischemic Endocardial Region) | Baseline | Increased by 30% | ↑ 30% |
| Coronary Collateral Blood Flow (Border Zone) | Baseline | Increased by 60% | ↑ 60% |
| Mortality (2 days post-occlusion) | 50% | 20% | ↓ 30% |
Clinical Data: Head-to-Head Comparison in Myocardial Infarction Patients
The following data is from a comparative clinical trial involving 100 patients with myocardial infarction.
Experimental Protocol: Clinical Trial in Myocardial Infarction Patients
-
Study Population: 100 patients with myocardial infarction.
-
Treatment Groups:
-
This compound group (n=50).
-
Papaverine group (control, n=50).
-
-
Key Parameters Measured: Ischemic pain, blood pressure, ECG changes, cardiac rhythm disturbances, acute cardiovascular insufficiency, and mortality.
Quantitative Data: this compound vs. Papaverine in Myocardial Infarction Patients[1]
| Clinical Outcome | Papaverine Group (n=50) | This compound Group (n=50) |
| Elimination of Ischemic Pain | Not as effective | Effective |
| Effect on Blood Pressure (i.v. admin) | Potential for changes | No change observed |
| Normalization of Pathological ECG Changes | Slower | More rapid |
| Incidence of Cardiac Rhythm Disturbances | Frequent (extrasystolic arrhythmias, paroxysmal fibrillation, AV conduction disturbances) | 1 case |
| Incidence of Acute Cardiovascular Insufficiency | 6 cases | 1 case |
| Mortality (in patients with unfavorable prognosis) | 6 deaths | 1 death |
Experimental Workflow Diagrams
Discussion and Conclusion
The available evidence, combining preclinical and clinical findings, points towards a more favorable profile for this compound compared to papaverine in the context of myocardial infarction.
In a canine model of myocardial infarction, this compound demonstrated significant cardioprotective effects, including a reduction in infarct size, an increase in coronary collateral blood flow to the ischemic area, and a notable decrease in mortality. These findings suggest that this compound's mechanism of enhancing endogenous adenosine activity translates into tangible myocardial salvage.
The head-to-head clinical trial further substantiates the potential superiority of this compound. Patients treated with this compound experienced more effective pain relief without adverse hemodynamic effects, a faster normalization of ECG abnormalities, and a significantly lower incidence of life-threatening cardiac arrhythmias and acute cardiovascular insufficiency when compared to the papaverine-treated group.[1] The most striking finding from this clinical comparison is the lower mortality rate in the this compound group among patients with a poor prognosis.[1]
References
A Comparative Guide to Analytical Methods for Carbocromen Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative analysis of Carbocromen. The information presented herein is essential for selecting the most appropriate method for specific research and quality control needs.
Introduction to this compound and its Analysis
This compound, a vasodilator, requires accurate and precise quantification in pharmaceutical formulations and biological matrices to ensure its efficacy and safety. The choice of analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample. This guide explores the principles, experimental protocols, and performance characteristics of HPLC-UV and UV-Vis spectrophotometry for this compound analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for the analysis of drug substances. When coupled with a UV detector, it provides a robust and reliable method for quantifying compounds that absorb UV light.
Experimental Protocol: A Typical HPLC-UV Method for this compound
A validated stability-indicating HPLC method for this compound hydrochloride would typically involve the following:
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The exact ratio is optimized to achieve good separation and peak shape.
-
Flow Rate: A flow rate of around 1.0 mL/min is common.
-
Detection Wavelength: The UV detector is set to a wavelength where this compound exhibits maximum absorbance, which needs to be determined by scanning the UV spectrum of a standard solution.
-
Sample Preparation: Samples (e.g., powdered tablets or solutions) are accurately weighed and dissolved in a suitable solvent, often the mobile phase itself. The solution is then filtered through a 0.45 µm filter before injection into the HPLC system.
-
Standard Preparation: A stock solution of this compound reference standard is prepared in the same solvent as the sample. A series of dilutions are then made to create a calibration curve.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique than HPLC. It is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum.
Experimental Protocol: A Typical UV-Vis Spectrophotometric Method for this compound
A validated UV-Vis spectrophotometric method for the quantification of this compound would generally follow these steps:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.
-
Solvent: A solvent that dissolves this compound and does not absorb significantly in the analytical wavelength range is chosen. Methanol or a suitable buffer are common choices.
-
Determination of Maximum Wavelength (λmax): A dilute solution of this compound is scanned across the UV range to identify the wavelength of maximum absorbance (λmax). This wavelength is then used for all subsequent measurements to ensure maximum sensitivity.
-
Sample Preparation: Similar to the HPLC method, a known amount of the sample is dissolved in the chosen solvent to obtain a concentration that falls within the linear range of the assay.
-
Standard Preparation: A stock solution of this compound reference standard is prepared, and a series of dilutions are made to construct a calibration curve by plotting absorbance versus concentration.
Comparison of Method Performance
The choice between HPLC-UV and UV-Vis spectrophotometry for this compound quantification depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each method. The data presented are typical values and may vary depending on the specific experimental conditions.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Linearity Range | 0.5 - 50 µg/mL | 2 - 20 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~1.5 µg/mL |
| Specificity | High (separates from impurities) | Low (interference from other absorbing compounds) |
| Analysis Time per Sample | 10 - 20 minutes | < 5 minutes |
| Cost per Analysis | Higher | Lower |
| Instrumentation Complexity | High | Low |
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods produce comparable results. This is particularly important when transferring a method between laboratories or when using different techniques to analyze the same sample.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC-UV and UV-Vis spectrophotometry can be used for the quantification of this compound.
-
HPLC-UV is the method of choice when high specificity and sensitivity are required, for instance, in the presence of impurities or in complex matrices like biological fluids. Its ability to separate this compound from other components makes it a powerful tool for stability-indicating assays.
-
UV-Vis spectrophotometry offers a simpler, faster, and more economical alternative for the routine quality control of pure drug substances or simple formulations where interfering substances are not expected.
The selection of the most suitable method should be based on a thorough evaluation of the analytical requirements, including the nature of the sample, the need for specificity, and the available resources. Cross-validation should be performed whenever results from different methods are to be compared to ensure the consistency and reliability of the data.
Comparative Analysis of Carbocromen's Vasodilatory Effects Across Diverse Vascular Beds
For Immediate Release
A comprehensive review of available scientific literature reveals the vasodilatory agent Carbocromen primarily exhibits a pronounced effect on the coronary circulation, with limited comparative data on its activity in other significant vascular beds, including cerebral, renal, mesenteric, and peripheral arteries. This guide synthesizes the existing experimental evidence, details relevant research methodologies, and provides a comparative perspective on this compound's vascular effects.
Mechanism of Action
This compound hydrochloride functions as a vasodilator by relaxing the smooth muscle cells that line blood vessel walls, leading to increased blood flow.[1] This relaxation is primarily achieved through the inhibition of calcium influx into these muscle cells, a crucial step for muscle contraction.[1] By blocking calcium entry, this compound reduces the contractile force of the blood vessels, causing them to dilate.[1] This action decreases overall vascular resistance, which in turn lessens the heart's workload and enhances oxygen delivery to the heart muscle.[1] Additionally, some studies suggest that this compound may also exert its effects through phosphodiesterase (PDE) inhibition and by preventing the cellular uptake of adenosine, a molecule known for its vasodilatory properties.
Signaling Pathway of this compound-Induced Vasodilation
Caption: this compound's primary and potential signaling pathways leading to vasodilation.
Comparative Hemodynamic Effects
While extensive data exists for the coronary circulation, information regarding this compound's effects on other vascular beds is sparse. The following tables summarize the available quantitative data.
Table 1: Effect of this compound on Coronary Blood Flow
| Species | Dose | Method | Baseline Flow | Post-Carbocromen Flow | Percent Increase | Reference |
| Human | 0.125 mg/kg/min (IV) | Not specified | 82 ± 23 ml/100g/min | 337 ± 68 ml/100g/min | ~311% | [2] |
| Human | Not specified | Thermodilution | Increased | Increased | - | [3] |
Table 2: Comparative Effects of this compound and Dipyridamole on Coronary Hemodynamics
| Parameter | Drug | Baseline | Post-Infusion | P-value | Reference |
| Heart Rate (beats/min) | Dipyridamole | 73 | 94 | < 0.005 | [2] |
| This compound | - | No significant change | - | [2] | |
| Mean Aortic Pressure (mmHg) | Dipyridamole | 89 | 78 | < 0.001 | [2] |
| This compound | - | No significant change | - | [2] | |
| Myocardial O2 Consumption | Dipyridamole | - | 46% increase | < 0.001 | [2] |
| This compound | - | Unchanged | - | [2] |
Note: Data for this compound's effects on cerebral, renal, mesenteric, and peripheral vascular beds are not available in the reviewed literature. A 1970 study by R.E. Nitz, "[Studies on the pharmacodynamics of this compound]," suggests effects on the femoral and renal arteries, but the full text and quantitative data could not be retrieved for this guide.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a drug's vascular effects. Below are representative protocols for measuring blood flow and vasodilation in various vascular beds, which could be adapted for studying this compound.
Coronary Blood Flow Measurement (Thermodilution)
This technique is used to measure blood flow in the coronary sinus.
-
Catheterization: A specialized thermodilution catheter is inserted into the coronary sinus.
-
Indicator Injection: A known volume of a cold indicator (e.g., saline) is injected at a constant rate through a port of the catheter.
-
Temperature Change Measurement: A thermistor at the catheter tip measures the change in blood temperature as the cold indicator mixes with the blood.
-
Flow Calculation: The rate of blood flow is calculated based on the Stewart-Hamilton equation, which relates the amount of indicator injected, the temperature difference, and the duration of the temperature change.
Caption: Workflow for measuring coronary blood flow using the thermodilution technique.
Cerebral Blood Flow Measurement (Laser Doppler Flowmetry in Rats)
This method provides a continuous measurement of regional cerebral blood flow.
-
Animal Preparation: A rat is anesthetized, and its head is fixed in a stereotaxic frame.
-
Craniotomy: A small area of the skull is thinned or removed to expose the dura mater.
-
Probe Placement: A laser Doppler probe is positioned over the exposed brain surface.
-
Data Acquisition: The probe emits a low-power laser beam into the tissue. The frequency of the light is shifted by moving red blood cells (Doppler effect). The magnitude and frequency distribution of this shift are proportional to the number and velocity of red blood cells, providing a measure of blood flow.
-
Drug Administration: this compound or a control substance can be administered systemically or locally to observe its effect on cerebral blood flow in real-time.
Caption: Experimental workflow for assessing cerebral blood flow changes in rats.
Renal Blood Flow Measurement (Doppler Ultrasonography in Dogs)
This non-invasive technique can be used to quantify blood flow in the renal artery.
-
Animal Preparation: A dog is anesthetized and positioned to allow access to the renal artery via ultrasonography.
-
Ultrasound Imaging: A high-frequency ultrasound probe is used to visualize the renal artery.
-
Doppler Measurement: The Doppler mode is activated to measure the velocity of blood flow within the artery. The angle of the Doppler beam relative to the blood flow is critical for accurate measurements.
-
Vessel Diameter Measurement: The diameter of the renal artery is measured from the B-mode image.
-
Flow Calculation: Blood flow is calculated by multiplying the time-averaged velocity of the blood by the cross-sectional area of the artery.
-
Drug Administration: The effects of intravenously administered this compound on renal blood flow can be assessed by taking measurements before and after drug infusion.
Caption: Workflow for non-invasive measurement of renal blood flow in a canine model.
Mesenteric Artery Vasoreactivity (Organ Bath)
This in vitro technique assesses the direct effect of a substance on isolated blood vessels.
-
Tissue Preparation: A segment of the mesenteric artery is carefully dissected from a laboratory animal (e.g., rat) and cut into rings.
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.
-
Tension Recording: The rings are connected to a force transducer to record changes in isometric tension.
-
Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine) to induce a stable level of tone.
-
Drug Application: Cumulative concentrations of this compound are added to the organ bath, and the resulting relaxation of the arterial ring is recorded.
-
Data Analysis: The relaxation response is typically expressed as a percentage of the pre-constriction tone.
Caption: In vitro experimental workflow for assessing mesenteric artery vasoreactivity.
Peripheral Vasodilation Assessment (Venous Occlusion Plethysmography)
This non-invasive method measures changes in limb blood flow.
-
Subject Preparation: The subject rests in a supine position with their forearm supported. A strain gauge is placed around the forearm to measure changes in circumference.
-
Venous Occlusion: A cuff is placed on the upper arm and inflated to a pressure that obstructs venous outflow but not arterial inflow.
-
Volume Change Measurement: As arterial blood flows into the forearm and venous outflow is blocked, the forearm volume increases. The strain gauge detects this increase in circumference, which is proportional to the volume change.
-
Flow Calculation: The rate of volume increase during the initial phase of venous occlusion reflects the rate of arterial inflow, i.e., forearm blood flow.
-
Drug Administration: this compound can be administered orally or intravenously, and forearm blood flow can be measured at baseline and at various time points after administration to assess its peripheral vasodilatory effect.
Caption: Workflow for assessing peripheral vasodilation using plethysmography.
Conclusion and Future Directions
The current body of evidence strongly supports this compound as a potent coronary vasodilator. However, a significant knowledge gap exists regarding its effects on other vascular beds. To provide a comprehensive understanding of this compound's therapeutic potential and its systemic hemodynamic impact, further research is imperative. Future studies should focus on direct, comparative investigations of this compound's effects on cerebral, renal, mesenteric, and peripheral circulation using established experimental protocols such as those outlined in this guide. Such research will be invaluable for drug development professionals and scientists in elucidating the full pharmacological profile of this compound.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Periphere arterielle Verschlusskrankheit - Symptome, Diagnostik, Therapie | Gelbe Liste [gelbe-liste.de]
- 3. Effect of this compound induced coronary vasodilatation on myocardial metabolism in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. via medici: leichter lernen – mehr verstehen [viamedici.thieme.de]
Validating Carbocromen's Specificity as a Phosphodiesterase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Carbocromen's activity as a phosphodiesterase (PDE) inhibitor. While historical literature identifies this compound as a PDE inhibitor, a notable scarcity of publicly available, quantitative data on its specific activity against various PDE isoenzymes presents a challenge for a detailed comparative validation. This document summarizes the existing evidence, places it in the context of other well-characterized PDE inhibitors, and provides detailed experimental protocols for researchers aiming to further investigate the specificity of this compound.
Introduction to this compound and Phosphodiesterase Inhibition
This compound, also known as Chromonar, is a coronary vasodilator that has been used in the treatment of angina pectoris. Its mechanism of action has been a subject of investigation, with early studies pointing towards its role as a phosphodiesterase inhibitor. A 1976 study demonstrated that this compound increases the in vivo concentration of cyclic adenosine (B11128) monophosphate (cAMP) in the hearts of rats and dogs, an effect attributed to PDE inhibition[1]. The elevation of intracellular cAMP levels is a hallmark of PDE inhibition, as PDEs are responsible for the degradation of cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways.
However, other studies have also suggested alternative or complementary mechanisms for this compound's vasodilatory effects, such as the inhibition of calcium influx into smooth muscle cells[2]. The lack of comprehensive studies detailing its inhibitory constants (IC50 values) across the different PDE families makes a definitive statement on its specificity challenging.
Comparative Analysis of PDE Inhibitors
To understand the importance of specificity, it is crucial to compare this compound with other PDE inhibitors with well-defined profiles. PDE inhibitors can be broadly categorized as non-selective or selective for specific PDE isoenzyme families.
Non-Selective PDE Inhibitors: These compounds inhibit multiple PDE families.
-
Theophylline: A classic example used in the treatment of respiratory diseases, Theophylline inhibits several PDE isoenzymes. Its lack of selectivity contributes to a wide range of therapeutic and adverse effects[3][4][5].
-
Papaverine: Another non-selective PDE inhibitor, Papaverine is known to have some preference for the PDE10A subtype and increases both cAMP and cGMP levels[6].
Selective PDE Inhibitors: These drugs target specific PDE families, leading to more targeted therapeutic effects and potentially fewer side effects.
-
Sildenafil (Viagra®): A well-known PDE5 inhibitor, it is highly selective for the enzyme responsible for cGMP degradation in the corpus cavernosum, leading to its therapeutic effect in erectile dysfunction.
-
Roflumilast: A selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD) by targeting inflammation in the airways.
-
Milrinone: A PDE3 inhibitor used in the treatment of heart failure, exerting its effects by increasing cAMP in cardiac and vascular tissues.
The specificity of a PDE inhibitor is critical as different PDE families are expressed in various tissues and regulate distinct physiological processes. Inhibition of an unintended PDE isoenzyme can lead to off-target effects.
Data Presentation: Quantitative Comparison of PDE Inhibitor Specificity
Due to the lack of specific inhibitory data for this compound against different PDE isoenzymes in the available literature, the following table is presented with hypothetical values for this compound to illustrate how its specificity would be compared if such data were available. The values for the comparator drugs are based on their known profiles.
| Compound | PDE1 (IC50, µM) | PDE2 (IC50, µM) | PDE3 (IC50, µM) | PDE4 (IC50, µM) | PDE5 (IC50, µM) | Primary Substrate(s) | Selectivity Profile |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | cAMP | Presumed Non-Selective |
| Theophylline | ~100 | ~100 | ~100 | ~100 | ~100 | cAMP/cGMP | Non-Selective |
| Papaverine | Moderate | Moderate | Moderate | Moderate | Moderate | cAMP/cGMP | Non-Selective (some PDE10A preference) |
| Sildenafil | >10 | >10 | >10 | >10 | ~0.004 | cGMP | Highly Selective for PDE5 |
| Roflumilast | >100 | >100 | >100 | ~0.001 | >100 | cAMP | Highly Selective for PDE4 |
| Milrinone | >50 | >50 | ~0.5 | >50 | >50 | cAMP | Selective for PDE3 |
Note: IC50 values are approximate and can vary depending on the assay conditions. The values for this compound are hypothetical and for illustrative purposes only.
Experimental Protocols for Determining PDE Inhibitor Specificity
To validate the specificity of a compound like this compound, a standardized in vitro phosphodiesterase activity assay is required. The following is a generalized protocol based on commercially available luminescence-based assays.
In Vitro Phosphodiesterase Activity Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified phosphodiesterase isoenzymes.
Materials:
-
Purified recombinant human PDE isoenzymes (e.g., PDE1-PDE11)
-
Test compound (this compound) and reference inhibitors
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Substrates: cAMP and cGMP
-
Luminescence-based PDE assay kit (containing ATP, protein kinase A, and a luminogenic substrate)
-
384-well white opaque microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (this compound) and reference inhibitors in the assay buffer.
-
Enzyme Preparation: Dilute the purified PDE isoenzymes to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Setup:
-
Add a small volume (e.g., 5 µL) of the diluted test compound or reference inhibitor to the wells of the 384-well plate. Include wells with buffer only as a negative control (100% activity) and wells with a known potent non-selective inhibitor as a positive control (0% activity).
-
Add the diluted PDE enzyme solution (e.g., 5 µL) to all wells except the blank controls.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Reaction: Add the substrate solution (cAMP or cGMP, e.g., 10 µL) to all wells to start the enzymatic reaction. The final substrate concentration should be at or below the Michaelis-Menten constant (Km) for each enzyme.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Termination and Detection:
-
Stop the reaction by adding the termination buffer provided in the assay kit. This buffer typically contains a potent non-selective PDE inhibitor.
-
Add the detection reagent, which contains ATP and protein kinase A. The remaining cAMP or cGMP will be converted to ATP, and the amount of ATP is then measured using a luciferase-luciferin reaction that produces a luminescent signal.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of Phosphodiesterase Inhibition
Caption: General signaling pathway of cAMP-mediated cellular responses and the inhibitory action of this compound on phosphodiesterase.
Experimental Workflow for PDE Inhibition Assay
Caption: Step-by-step experimental workflow for determining the IC50 of this compound against various PDE isoenzymes using a luminescence-based assay.
Conclusion and Future Directions
The available evidence suggests that this compound functions, at least in part, as a phosphodiesterase inhibitor, leading to an increase in intracellular cAMP. However, a significant knowledge gap exists regarding its specificity across the diverse family of PDE isoenzymes. Without quantitative data on its inhibitory profile (IC50 values), a thorough validation of its specificity is not possible.
For researchers and drug development professionals, this presents an opportunity for further investigation. The experimental protocols provided in this guide offer a clear path to generating the necessary data to fully characterize this compound's mechanism of action. Such studies would not only provide a deeper understanding of this historical drug but could also inform the development of new, more selective therapeutic agents. A comprehensive analysis of this compound's interaction with all PDE families would be invaluable in definitively positioning it within the landscape of phosphodiesterase inhibitors.
References
- 1. [The effect of this compound on cardiac cyclic adenosine-monophosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoenzyme-selective cyclic nucleotide phosphodiesterase inhibitors: effects on airways smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [On the efficacy of this compound in the treatment of myocardial infarction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic indices of Carbocromen and related antiarrhythmic and vasodilatory compounds, focusing on Amiodarone and Morocromen. The objective is to present a clear, data-driven comparison to aid in research and drug development.
Comparative Quantitative Data
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher therapeutic index is preferable as it indicates a wider margin between the effective and toxic doses. The following table summarizes the available quantitative data for this compound, Amiodarone, and Morocromen. Data for Morocromen remains limited in the public domain.
| Compound | Parameter | Species | Value | Route of Administration | Citation |
| This compound | Effective Dose (ED) | Dog | 4 mg/kg (bolus) + 40 µg/kg/min (infusion) for arrhythmia reduction | Intravenous | [1] |
| Effective Dose (ED) | Dog | 20 mg/kg twice daily for mortality reduction post-occlusion | Oral | [2] | |
| Lethal Dose (LD₅₀) | - | Data not available | - | ||
| Amiodarone | Therapeutic Serum Conc. | Human | 0.5 - 2.5 µg/mL | - | [3] |
| Toxic Serum Conc. | Human | > 2.5 µg/mL | - | [3] | |
| Effective Dose (ED) | Human | 150 mg bolus for stable ventricular tachycardia | Intravenous | [3] | |
| Lethal Dose (LD₅₀) | Mouse | > 3 g/kg | Oral | ||
| Lethal Dose (LD₅₀) | Rat | > 3 g/kg | Oral | ||
| Morocromen | Effective Dose (ED) | - | Data not available | - | |
| Lethal Dose (LD₅₀) | - | Data not available | - |
Note: The therapeutic index is traditionally calculated as LD₅₀/ED₅₀. Due to the lack of publicly available LD₅₀ data for this compound and any quantitative data for Morocromen, a direct comparison of their therapeutic indices is not currently feasible. The provided effective doses for this compound are based on specific experimental outcomes and may not represent the ED₅₀.
Experimental Protocols
Determination of Acute Toxicity (LD₅₀)
The median lethal dose (LD₅₀) is a standardized measure of the acute toxicity of a substance. The following protocol is a general guideline for determining the oral LD₅₀ in rodents, based on established methodologies.[4][5][6][7]
Objective: To determine the single dose of a compound that is lethal to 50% of a test animal population.
Animals: Healthy, young adult rodents (e.g., Wistar rats or BALB/c mice), typically of a single sex to reduce variability.
Procedure:
-
Dose Range Finding: A preliminary study is conducted with a small number of animals to determine the approximate range of doses that cause mortality.
-
Main Study:
-
Animals are divided into several groups, with a typical group size of 5-10 animals.
-
Each group is administered a different, single oral dose of the test compound. Doses are typically spaced geometrically.
-
A control group receives the vehicle (e.g., saline or a suspension agent) only.
-
The compound is administered via oral gavage.
-
-
Observation:
-
Animals are observed for signs of toxicity and mortality continuously for the first few hours post-administration and then periodically over 14 days.
-
Observations include changes in behavior, appearance, and physiological functions.
-
-
Data Analysis: The LD₅₀ value is calculated using statistical methods, such as the probit or log-probit method, based on the mortality data at different dose levels.
Assessment of Coronary Vasodilation
This protocol outlines a common method for assessing the efficacy of coronary vasodilators in an anesthetized canine model.[8]
Objective: To measure the change in coronary blood flow in response to the administration of a vasodilator.
Animals: Anesthetized, open-chest dogs.
Procedure:
-
Instrumentation:
-
The animal is anesthetized and mechanically ventilated.
-
A thoracotomy is performed to expose the heart.
-
An electromagnetic flow probe is placed around a major coronary artery (e.g., the left circumflex coronary artery) to measure blood flow.
-
Catheters are placed to monitor heart rate, aortic pressure, and left ventricular pressure.
-
-
Drug Administration:
-
After a baseline stabilization period, the test compound (e.g., this compound) is administered, typically as an intravenous bolus followed by a continuous infusion.
-
-
Measurement:
-
Coronary blood flow and hemodynamic parameters are continuously recorded before, during, and after drug administration.
-
Regional myocardial blood flow can also be assessed using techniques like radioactive microspheres.
-
-
Data Analysis: The percentage increase in coronary blood flow from baseline is calculated to determine the vasodilatory effect of the compound.
Evaluation of Antiarrhythmic Efficacy
This protocol describes a model for inducing and evaluating the suppression of cardiac arrhythmias in an anesthetized canine model.[1]
Objective: To assess the ability of a compound to prevent or terminate experimentally induced cardiac arrhythmias.
Animals: Anesthetized dogs.
Procedure:
-
Arrhythmia Induction:
-
Myocardial ischemia is induced by ligating a coronary artery (e.g., the left anterior descending coronary artery).
-
Arrhythmias, such as ventricular premature beats and ventricular tachycardia, typically develop as a result of the ischemia.
-
-
Drug Administration:
-
The test compound is administered intravenously before or after the induction of arrhythmias.
-
-
Monitoring:
-
The electrocardiogram (ECG) is continuously monitored to record the incidence and duration of arrhythmias.
-
-
Data Analysis: The efficacy of the antiarrhythmic agent is determined by the reduction in the frequency and severity of the induced arrhythmias compared to a control group.
Signaling Pathways
This compound Signaling Pathway
This compound primarily acts as a vasodilator through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn is thought to mediate vasodilation through multiple downstream mechanisms, including the potential for cross-activation of Protein Kinase G (PKG).[10][11][12]
Caption: this compound inhibits PDE, increasing cAMP and leading to vasodilation.
Amiodarone Signaling Pathway
Amiodarone is a multi-channel blocker with a complex mechanism of action. It affects several key ion channels involved in the cardiac action potential, leading to its antiarrhythmic effects.[3][13][14][15][16]
Caption: Amiodarone blocks multiple ion channels to produce its antiarrhythmic effect.
Experimental Workflow for Acute Toxicity (LD₅₀) Determination
The following diagram illustrates the typical workflow for an acute oral toxicity study to determine the LD₅₀ of a compound.
Caption: Workflow for determining the median lethal dose (LD₅₀) of a substance.
References
- 1. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of oral carbocromene pretreatment on infarct size following experimental coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiodarone Therapy: Updated Practical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Acute and subchronic oral toxicity assessments of Combretum micranthum (Combretaceae) in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Acute and Subchronic Toxicity Induced by the Crude Ethanol Extract of Plukenetia volubilis Linneo Leaves in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Selective vasodilatation of the subepicardial coronary vasculature induced by carbochromen (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 10. cAMP-dependent vasodilators cross-activate the cGMP-dependent protein kinase to stimulate BK(Ca) channel activity in coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PKA and Epac activation mediates cAMP-induced vasorelaxation by increasing endothelial NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 16. Amiodarone: ionic and cellular mechanisms of action of the most promising class III agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Carbocromen's Potency Against Established Coronary Vasodilators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the coronary vasodilator, Carbocromen, with established agents such as Nitroglycerin, Verapamil (B1683045), and Diltiazem (B1670644). The information presented is based on available experimental data to assist in evaluating its relative potency and mechanism of action.
Executive Summary
This compound is a potent coronary vasodilator that has demonstrated efficacy in increasing coronary blood flow. While direct comparative studies on potency (e.g., EC50 values) against all major established coronary vasodilators are limited, available data suggests it is a powerful and selective coronary dilator. Its primary mechanism of action is believed to be the inhibition of calcium influx into vascular smooth muscle cells. This guide synthesizes key quantitative data, outlines common experimental protocols for assessing coronary vasodilation, and visually represents the signaling pathways involved.
Data Presentation: Comparative Potency of Coronary Vasodilators
The following tables summarize quantitative data on the potency and effects of this compound and other established coronary vasodilators. It is important to note that the data is compiled from different studies and experimental conditions, which may not allow for direct, precise comparisons.
Table 1: In Vitro Potency of Calcium Channel Blockers in Bovine Coronary Artery
| Drug | EC50 (Concentration for 50% max response) | Relative Potency |
| Verapamil | ~0.05-5 µM | 1 |
| Diltiazem | ~0.2-20 µM | Verapamil is 3.4 times more potent |
| Nifedipine | ~0.3-30 µM | Verapamil is 7 times more potent |
Source: Data derived from studies on bovine coronary artery relaxation.[1]
Table 2: Comparative Effects on Coronary Blood Flow and Hemodynamics (Human Studies)
| Drug | Dosage | Change in Coronary Blood Flow (CBF) | Systemic Hemodynamic Effects |
| This compound | 0.125 mg/kg/min (i.v.) | Increase from 82 ± 23 to 337 ± 68 ml/100g/min | No significant changes in heart rate or mean aortic pressure.[2] |
| Dipyridamole | 0.05 mg/kg/min (i.v.) | Increase from 78 ± 9 to 301 ± 61 ml/100g/min | Increased heart rate and decreased mean aortic pressure.[2] |
| Verapamil | 0.145 mg/kg bolus followed by 0.005 mg/kg/min (i.v.) | Small, non-significant increase (+13%) | 14% reduction in mean arterial pressure.[3] |
| Nitroglycerin | 2.3 µg/kg/min (i.v. in dogs) | Decreased ischemic bed resistance by 15% | - |
| Diltiazem | 0.1 - 4.0 mg (intracoronary) | Dose-dependent decrease in coronary vascular resistance | - |
Note: This table presents data from different studies and is intended for a general comparison of effects.
Table 3: Dose-Response of Intracoronary Verapamil and Diltiazem in Humans
| Drug | Dose | Mean Percent Change in Coronary Artery Diameter |
| Verapamil | 50 µg | -0.2 ± 3.6% |
| 250 µg | 4.6 ± 5.5% | |
| 350 µg | 11.4 ± 7.5% | |
| 500 µg | 19.9 ± 10.7% | |
| Nitroglycerin | 0.6 mg (sublingual) | 21.5 ± 10.7% |
| Diltiazem | 0.1 - 4.0 mg (intracoronary) | Dose-dependent decrease in coronary vascular resistance index |
Source: Data for Verapamil and Nitroglycerin from a quantitative cineangiographic study.[4] Data for Diltiazem from a study measuring coronary blood flow velocity.[5]
Experimental Protocols
The assessment of coronary vasodilator potency involves a variety of in vivo and in vitro experimental models.
In Vivo Models
1. Quantitative Coronary Angiography (QCA)
-
Objective: To measure changes in the diameter of coronary arteries in response to a vasodilator.
-
Methodology:
-
Patients undergo cardiac catheterization.
-
A baseline coronary angiogram is recorded.
-
The vasodilator (e.g., Nitroglycerin, Verapamil) is administered, typically via intracoronary injection or sublingually.[4][6]
-
Repeat angiograms are taken at specific time intervals after drug administration.[6]
-
A computer-assisted system is used to measure the luminal diameter of specific coronary artery segments before and after drug administration.
-
The percentage change in diameter is calculated to determine the vasodilatory effect.
-
2. Continuous Thermodilution
-
Objective: To measure coronary blood flow (CBF) and calculate coronary vascular resistance.
-
Methodology:
-
A specialized guidewire with a pressure and temperature sensor is advanced into the coronary artery.
-
Saline at room temperature is infused at a constant rate through a catheter.
-
The temperature change detected by the distal sensor is used to calculate the blood flow.
-
The vasodilator is administered, and the measurement is repeated to determine the change in CBF.
-
Coronary vascular resistance is calculated as the ratio of mean aortic pressure to CBF.[7]
-
In Vitro Models
1. Isolated Perfused Heart (Langendorff Preparation)
-
Objective: To assess the direct effect of a drug on coronary vascular resistance and contractility in an isolated heart, free from systemic influences.[8][9][10]
-
Methodology:
-
The heart is excised from an animal model (e.g., rat, rabbit) and mounted on a Langendorff apparatus.
-
The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.[8]
-
The perfusate is forced into the coronary arteries, maintaining the heart's viability.
-
After a stabilization period, the vasodilator is added to the perfusate at increasing concentrations.
-
Coronary flow is measured by collecting the effluent from the pulmonary artery.
-
A dose-response curve is generated to determine the drug's potency (EC50).
-
2. Isolated Coronary Artery Rings
-
Objective: To measure the direct relaxant effect of a drug on isolated segments of coronary arteries.
-
Methodology:
-
Coronary arteries are dissected from an animal heart (e.g., bovine, porcine) and cut into rings.
-
The rings are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with an oxygen/carbon dioxide mixture.
-
The rings are attached to a force transducer to measure isometric tension.
-
The artery rings are pre-constricted with an agent like potassium chloride or a thromboxane (B8750289) A2 analogue to induce a stable contraction.[11]
-
The vasodilator is added to the bath in a cumulative manner, and the relaxation response is recorded.
-
The concentration of the drug that produces 50% of the maximal relaxation (EC50) is calculated.
-
Signaling Pathways
The vasodilatory effects of this compound and the established coronary vasodilators are mediated through distinct signaling pathways.
Caption: Signaling pathways for coronary vasodilation.
The diagram above illustrates the distinct mechanisms of action. This compound, along with Verapamil and Diltiazem, acts by blocking L-type calcium channels, leading to a decrease in intracellular calcium and subsequent smooth muscle relaxation.[12][13] In contrast, Nitroglycerin is converted to nitric oxide (NO), which activates soluble guanylyl cyclase, increases cyclic GMP (cGMP) levels, and ultimately leads to vasodilation through a protein kinase G-dependent pathway.[14][15][16][17]
Caption: Workflow for in vitro assessment of vasodilator potency.
This workflow diagram outlines the key steps in a typical in vitro experiment to determine the potency of a coronary vasodilator using isolated artery rings. This method allows for a direct assessment of the drug's effect on the vascular smooth muscle.
References
- 1. Effect of calcium antagonists on vascular responses of bovine coronary artery to acetylcholine, noradrenaline, and 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous carbochromen: a potent and effective drug for estimation of coronary dilatory capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of verapamil on coronary hemodynamic function and vasomobility relative to its mechanism of antianginal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response scrutiny of coronary vasodilation after intracoronary verapamil in man. A quantitative cineangiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of various doses of intracoronary diltiazem on coronary resistance vessels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Effect of this compound induced coronary vasodilatation on myocardial metabolism in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Langendorff heart - Wikipedia [en.wikipedia.org]
- 9. ijbcp.com [ijbcp.com]
- 10. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro evidence that the vasorelaxant effects of 2-nitro-1-phenyl-1-propanol on rat coronary arteries involve cyclic nucleotide pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 13. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
A Historical Look at Carbocromen: Re-examining its Clinical Efficacy in the Treatment of Coronary Artery Disease
A comparative guide for researchers and drug development professionals on the clinical data of Carbocromen and its historical alternatives in the management of cardiac ischemia.
Introduction
This compound, a vasodilator that functions by inhibiting calcium influx into smooth muscle cells, was a medication historically used for cardiovascular conditions, primarily chronic stable angina pectoris.[1] Its mechanism of action also includes anti-aggregatory effects on platelets, suggesting a dual benefit in improving blood flow and preventing clot formation.[2] This guide provides a comparative analysis of the historical clinical efficacy of this compound against its contemporary alternatives from the 1960s and 1970s, including papaverine (B1678415), glyceryl trinitrate (nitroglycerin), and propranolol (B1214883). Due to the limited availability of specific quantitative data from historical clinical trials on this compound for its primary indication of chronic stable angina, this guide incorporates data from a key comparative study in myocardial infarction to provide insights into its clinical performance.
Comparative Clinical Efficacy
The following tables summarize the available quantitative data from historical clinical studies on this compound and its alternatives. It is important to note that the data for each drug is derived from separate studies with potentially different methodologies, which should be considered when making direct comparisons.
Table 1: this compound vs. Papaverine in Myocardial Infarction
This table presents data from a comparative clinical trial involving 100 patients with myocardial infarction, where 50 patients were treated with this compound and 50 with papaverine as a control group.[3]
| Outcome Measure | This compound (n=50) | Papaverine (n=50) |
| Mortality (unfavorable prognosis) | 1 (2%) | 6 (12%) |
| Cardiac Rhythm Disturbances | 1 (2%) | "Often occurred" (extrasystolic arrhythmias, paroxysmal fibrillation, disturbances in atrioventricular conduction) |
| Acute Cardiovascular Insufficiency | 1 (2%) | 6 (12%) |
| Ischemic Pain Elimination | Eliminated | Not as effective |
| Blood Pressure Change (i.v. admin) | No change | - |
| ECG Normalization | More rapid | Slower |
Table 2: Efficacy of Historical Alternatives in Angina Pectoris
This table summarizes findings from various studies on the efficacy of papaverine, glyceryl trinitrate, and propranolol in treating angina pectoris.
| Drug | Key Efficacy Findings |
| Papaverine | - Subjective improvement and increased exercise tolerance in the majority of 90 patients with angina.[3] - Reduced pectanginal complaints and some patients became symptom-free at the same exercise loads.[3] |
| Glyceryl Trinitrate | - Increased total exercise time by 47% at a dose of 20 micrograms/min compared to placebo.[4] - Increased duration of exercise before significant ST-segment depression by 51% at 20 micrograms/min.[4] - Increased double product (heart rate x systolic blood pressure) by 21% at 20 micrograms/min, indicating increased exercise capacity.[4] |
| Propranolol | - Reduced weekly anginal attacks by 37% and nitroglycerin consumption by 38% compared to placebo in a 20-patient study. - Increased time to onset of chest pain during treadmill exercise by 31%. - Reduced ST-segment depression during exercise by 42%. - A dose-dependent reduction in angina attacks was observed with increasing dosage. |
Experimental Protocols
Subject Population
-
Patients with a documented history of stable angina pectoris, often confirmed by characteristic chest pain on exertion and sometimes with electrocardiogram (ECG) changes.
-
Exclusion criteria typically included recent myocardial infarction, unstable angina, and other severe cardiac or non-cardiac diseases.
Study Design
-
Many studies employed a double-blind, placebo-controlled, crossover or parallel-group design.
-
A run-in period was often used to establish baseline angina frequency and medication usage.
-
Treatment periods were followed by washout periods in crossover designs.
Efficacy Endpoints
-
Frequency of Angina Attacks: Patients would record the number of angina attacks experienced in a diary.
-
Nitroglycerin Consumption: The number of sublingual nitroglycerin tablets consumed for acute angina pain was a key measure of efficacy.
-
Exercise Tolerance Testing: Standardized exercise tests were crucial for objectively assessing the anti-ischemic effects of the drugs. Common protocols included:
-
Master's Two-Step Test: A simple, early form of exercise testing.
-
Treadmill Exercise Testing (e.g., Bruce Protocol): This became more common over time, allowing for graded increases in workload and continuous ECG monitoring. Key parameters measured included:
-
Time to onset of angina.
-
Time to 1mm ST-segment depression on ECG.
-
Total exercise duration.
-
Maximum heart rate and blood pressure achieved.
-
-
Data Analysis
-
Statistical methods were used to compare the outcomes between the active treatment and placebo or comparator drug groups.
Visualizations
This compound's Mechanism of Action
Caption: this compound's vasodilatory mechanism of action.
Historical Angina Clinical Trial Workflow
Caption: A typical workflow for a historical anti-angina clinical trial.
Logical Relationship of Angina Treatment Alternatives
Caption: Historical pharmacological alternatives for the treatment of angina pectoris.
References
- 1. Exercise test in variant form of angina pectoris. Comparison of the results with spontaneous attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Carbochromen in therapy of acute and chronic coronary insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [On the efficacy of this compound in the treatment of myocardial infarction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnostic value of routine exercise testing in hospital patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis of Vascular Tissue: A Hypothetical Study of Carbocromen versus a Nitric Oxide Donor
Abstract: This guide outlines a hypothetical comparative proteomics study to investigate the effects of Carbocromen, a vasodilator that acts as a calcium channel blocker, on the proteome of vascular tissue. As there are currently no direct comparative proteomic studies on this compound published, this document presents a comprehensive framework for such an investigation, comparing its hypothetical proteomic signature to that of a well-characterized vasodilator with a different mechanism of action, a Nitric Oxide (NO) donor. This guide provides detailed experimental protocols, hypothetical data, and visualizations of the relevant signaling pathways and experimental workflow to serve as a resource for researchers in cardiovascular pharmacology and proteomics.
Introduction
This compound is a coronary vasodilator that improves blood flow by relaxing vascular smooth muscle cells.[1] Its primary mechanism of action is the inhibition of calcium influx into these cells, which is a critical step in muscle contraction.[2] By blocking L-type calcium channels, this compound reduces the intracellular calcium concentration, leading to vasodilation.[3][4] While the hemodynamic effects of this compound are established, a comprehensive understanding of its impact on the vascular proteome is lacking.
Proteomics offers a powerful approach to elucidate the broader molecular effects of a drug beyond its primary target. By analyzing global changes in protein expression, we can uncover novel mechanisms of action, identify potential off-target effects, and discover biomarkers of drug efficacy or toxicity.
This guide proposes a hypothetical comparative proteomic study of vascular tissue treated with this compound versus a nitric oxide (NO) donor. NO donors represent another major class of vasodilators, but they function through a distinct signaling pathway involving the activation of soluble guanylyl cyclase and the production of cyclic guanosine (B1672433) monophosphate (cGMP).[2][5] This comparison would allow for the differentiation of proteomic changes specific to calcium channel blockade from those associated with NO-mediated vasodilation, as well as the identification of common pathways affected by both classes of drugs.
Hypothetical Experimental Design and Protocols
This section details a hypothetical experimental protocol for the comparative proteomic analysis of vascular tissue.
2.1. Animal Model and Treatment
-
Animal Model: Spontaneously Hypertensive Rats (SHR), a well-established model for human essential hypertension, would be used.
-
Treatment Groups (n=6 per group):
-
Vehicle Control: Administration of the vehicle solution.
-
This compound: Oral administration at a dose known to produce a significant antihypertensive effect.
-
Sodium Nitroprusside (NO Donor): Intravenous infusion at a dose calibrated to produce a similar reduction in blood pressure to the this compound group.
-
-
Duration: Treatment would be administered for 4 weeks to allow for adaptive changes in the vascular proteome.
2.2. Tissue Collection and Protein Extraction
-
At the end of the treatment period, animals would be euthanized, and the thoracic aorta would be harvested.
-
The aortic tissue would be snap-frozen in liquid nitrogen and stored at -80°C.
-
Frozen tissue would be pulverized and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
The homogenate would be centrifuged, and the supernatant containing the soluble proteins would be collected.
-
Protein concentration would be determined using a BCA protein assay.
2.3. Proteomic Analysis
-
Sample Preparation: Proteins from each sample would be reduced, alkylated, and digested with trypsin.
-
Tandem Mass Tag (TMT) Labeling: The resulting peptides from each sample would be labeled with a unique TMT isobaric tag to enable multiplexed analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptides would be pooled, fractionated by high-pH reversed-phase chromatography, and then analyzed by nano-LC-MS/MS on a high-resolution mass spectrometer.
-
Data Analysis: The raw mass spectrometry data would be processed using a suitable software package (e.g., Proteome Discoverer) for protein identification and quantification. Statistical analysis would be performed to identify differentially expressed proteins between the treatment groups.
Hypothetical Quantitative Proteomic Data
The following tables present hypothetical data for proteins expected to be differentially regulated based on the known mechanisms of action of this compound and a nitric oxide donor.
Table 1: Hypothetical Proteomic Changes in Vascular Tissue Treated with this compound
| Protein Name | Gene Symbol | Function | Fold Change vs. Vehicle | p-value |
| Myosin light chain kinase | MYLK | Smooth muscle contraction | -2.5 | <0.01 |
| Calmodulin | CALM1 | Calcium signaling | -1.8 | <0.05 |
| L-type calcium channel subunit alpha-1C | CACNA1C | Calcium influx | -1.5 | <0.05 |
| Stromal interaction molecule 1 | STIM1 | Store-operated calcium entry | +1.7 | <0.05 |
| Actin, aortic smooth muscle | ACTA2 | Cytoskeletal structure | -1.4 | >0.05 |
Table 2: Hypothetical Proteomic Changes in Vascular Tissue Treated with a Nitric Oxide Donor
| Protein Name | Gene Symbol | Function | Fold Change vs. Vehicle | p-value |
| Guanylate cyclase soluble subunit alpha-2 | GUCY1A2 | cGMP synthesis | +3.0 | <0.01 |
| cGMP-dependent protein kinase 1 | PRKG1 | cGMP signaling | +2.8 | <0.01 |
| Inositol 1,4,5-trisphosphate receptor type 1 | ITPR1 | Calcium release from ER | -1.9 | <0.05 |
| Endothelial nitric oxide synthase | NOS3 | Nitric oxide synthesis | +1.6 | <0.05 |
| Heat shock protein 90 | HSP90AA1 | Chaperone for NOS3 | +1.5 | >0.05 |
Signaling Pathways and Experimental Workflow
4.1. Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of this compound and a nitric oxide donor.
4.2. Experimental Workflow
The following diagram provides an overview of the hypothetical experimental workflow.
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for a comparative proteomic study of vascular tissue treated with this compound. By comparing its effects to a vasodilator with a distinct mechanism of action, such as a nitric oxide donor, researchers could gain valuable insights into the specific molecular pathways modulated by calcium channel blockade. The proposed experimental design and workflow offer a robust methodology for such an investigation. The anticipated findings would not only enhance our understanding of this compound's pharmacology but also potentially reveal novel therapeutic targets and biomarkers for cardiovascular diseases. Future in-vitro and in-vivo studies are warranted to validate these hypothetical findings and to fully elucidate the proteomic landscape of this compound-treated vascular tissue.
References
- 1. Effect of this compound induced coronary vasodilatation on myocardial metabolism in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Actions of Calcium Channel Blockers on Vascular Proteoglycan Synthesis: Relationship to Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant effects and the therapeutic mode of action of calcium channel blockers in hypertension and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular mechanism of action of vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Carbocromen's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carbocromen's mechanism of action with alternative coronary vasodilators. The information presented is supported by experimental data to aid in research and drug development.
Core Mechanism of Action: this compound as a Phosphodiesterase Inhibitor
This compound functions as a coronary vasodilator. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE, this compound increases intracellular cAMP levels in cardiac and vascular smooth muscle cells.[1] This elevation in cAMP leads to the activation of protein kinase A (PKA), which in turn initiates a signaling cascade resulting in vasodilation and inhibition of platelet aggregation.[2][3][4]
While some earlier literature suggested a primary role for calcium channel blockade in this compound's mechanism,[2] and actions on "slow membrane currents" have been proposed,[5] the evidence for its PDE inhibitory activity is more definitive.
Comparative Analysis with Alternative Vasodilators
To provide a comprehensive understanding of this compound's pharmacological profile, this section compares its mechanism and effects with other established coronary vasodilators.
Phosphodiesterase (PDE) Inhibitors
Like this compound, other drugs achieve vasodilation by inhibiting PDEs. However, the specific PDE isoenzyme targeted can lead to different pharmacological profiles.
-
Papaverine (B1678415): A non-selective PDE inhibitor, papaverine increases both cAMP and cGMP levels, leading to smooth muscle relaxation.[4][6][7] It is also suggested to have a direct inhibitory effect on calcium mobilization at higher doses.[7][8]
-
Dipyridamole: This agent inhibits both PDE and adenosine uptake, leading to increased intracellular cAMP and extracellular adenosine concentrations.[9][10][11][12][13] This dual mechanism contributes to its vasodilatory and antiplatelet effects.
-
Cilostazol (B1669032): A selective inhibitor of phosphodiesterase 3 (PDE3), cilostazol primarily increases cAMP levels, resulting in vasodilation and inhibition of platelet aggregation.[2][3][14][15][16]
-
Sildenafil: This drug is a selective inhibitor of phosphodiesterase 5 (PDE5), which primarily degrades cyclic guanosine (B1672433) monophosphate (cGMP).[17][18][19][20][21] Increased cGMP levels lead to smooth muscle relaxation and vasodilation.
Calcium Channel Blockers (CCBs)
This class of drugs acts by blocking the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.
-
Nifedipine: A dihydropyridine (B1217469) CCB that is a potent arterial vasodilator.[14]
-
Verapamil (B1683045): A non-dihydropyridine CCB that exhibits both vasodilatory and cardiac depressant effects.[14]
Quantitative Comparison of Vasodilatory Effects
The following table summarizes quantitative data on the vasodilatory effects of this compound and its alternatives. It is important to note that direct comparative studies under identical experimental conditions are limited.
| Drug | Mechanism of Action | Experimental Model | Key Findings | Reference |
| This compound | PDE Inhibitor | Humans (intravenous) | Increase in coronary blood flow from 82 ± 23 to 337 ± 68 ml/100g/min. | [10] |
| Dipyridamole | PDE & Adenosine Uptake Inhibitor | Humans (intravenous) | Increase in coronary blood flow from 78 ± 9 to 301 ± 61 ml/100g/min. | [10] |
| Papaverine | Non-selective PDE Inhibitor | Not specified | Effective coronary vasodilator. | [4][6] |
| Verapamil | Calcium Channel Blocker | Humans (intracoronary) | Dose-dependent increase in coronary artery diameter, with 500 µg showing a 19.9 ± 10.7% increase. | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: this compound's signaling pathway leading to vasodilation.
Caption: Workflow for in vivo coronary blood flow measurement.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide.
In Vivo Coronary Blood Flow Measurement in Humans
-
Objective: To quantify the effect of a vasodilator on coronary blood flow.
-
Method: Continuous infusion thermodilution.
-
Procedure:
-
Patients undergo cardiac catheterization.
-
A specialized catheter is placed in the coronary sinus to measure blood flow.
-
A baseline measurement of coronary blood flow is taken.
-
The vasodilator drug (e.g., this compound or Dipyridamole) is administered intravenously at a constant infusion rate.
-
Coronary blood flow is continuously measured during and after drug administration.
-
Data on heart rate, aortic pressure, and myocardial oxygen consumption are also collected.
-
The change in coronary blood flow from baseline is calculated to determine the vasodilatory effect of the drug.[10]
-
Ex Vivo Aortic Ring Vasodilation Assay
-
Objective: To assess the direct vasodilatory effect of a compound on isolated blood vessels.
-
Method: Organ bath studies with force transduction measurement.
-
Procedure:
-
The thoracic aorta is excised from a laboratory animal (e.g., rat or rabbit).
-
The aorta is cleaned of connective tissue and cut into rings of 2-3 mm in width.
-
The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (95% O2, 5% CO2).
-
The rings are connected to a force transducer to measure isometric tension.
-
The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride).
-
Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound or an alternative) are added to the bath.
-
The relaxation of the aortic ring is recorded, and a dose-response curve is generated to determine the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation).
-
In Vitro Phosphodiesterase (PDE) Inhibition Assay
-
Objective: To determine the inhibitory activity of a compound on PDE enzymes.
-
Method: Biochemical assay using purified PDE enzymes.
-
Procedure:
-
Purified PDE isoenzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5) are used.
-
The assay is typically performed in a multi-well plate format.
-
The test compound at various concentrations is pre-incubated with the PDE enzyme in a reaction buffer.
-
The enzymatic reaction is initiated by the addition of the substrate (cAMP or cGMP).
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is terminated, and the amount of remaining substrate or the amount of product formed (AMP or GMP) is quantified. This can be done using various detection methods, including fluorescence, luminescence, or radioisotope labeling.
-
The percentage of PDE inhibition is calculated for each concentration of the test compound.
-
An IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined from the dose-response curve.
-
Platelet Aggregation Assay
-
Objective: To evaluate the effect of a compound on platelet aggregation.
-
Method: Light Transmission Aggregometry (LTA).
-
Procedure:
-
Platelet-rich plasma (PRP) is prepared from whole blood samples from healthy donors.
-
The PRP is placed in a cuvette in an aggregometer, which measures changes in light transmission.
-
A baseline light transmission is established.
-
The test compound (e.g., this compound) is added to the PRP and incubated for a short period.
-
A platelet-aggregating agent (e.g., adenosine diphosphate (B83284) (ADP), collagen, or thrombin) is added to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time.
-
The maximum percentage of aggregation is determined and compared to a control (vehicle-treated) sample to assess the inhibitory effect of the test compound.
-
References
- 1. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of PDE-5 inhibitors used in erectile dysfunction with some candidate molecules: A study involving molecular docking, ADMET, DFT, biological target, and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response scrutiny of coronary vasodilation after intracoronary verapamil in man. A quantitative cineangiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of PDE-5 inhibitors used in erectile dysfunction with some candidate molecules: A study involving molecular docking, ADMET, DFT, biological target, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 8. Positive inotropic effect of levosimendan is correlated to its stereoselective Ca2+-sensitizing effect but not to stereoselective phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound induced coronary vasodilatation on myocardial metabolism in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intravenous carbochromen: a potent and effective drug for estimation of coronary dilatory capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of feedforward sympathetic coronary vasodilation in exercising dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. Adenosine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of highly potent phosphodiesterase-1 inhibitors by a combined-structure free energy perturbation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 19. Structural basis for human Cav3.2 inhibition by selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. cAMP-dependent vasodilators cross-activate the cGMP-dependent protein kinase to stimulate BK(Ca) channel activity in coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hemodynamic Effects of Carbocromen and its Derivative, Cloricromen
A detailed examination of two coumarin (B35378) derivatives reveals distinct hemodynamic profiles, with Carbocromen demonstrating potent coronary vasodilation and its derivative, Cloricromen, exhibiting significant anti-platelet and microcirculatory benefits. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a side-by-side analysis of their cardiovascular effects.
This compound, a well-established coronary vasodilator, and its derivative, Cloricromen (also known as AD-6), both belong to the coumarin class of compounds and have been investigated for their therapeutic potential in cardiovascular diseases. While sharing a common chemical backbone, their pharmacological activities diverge, leading to different primary applications. This compound is primarily recognized for its ability to increase coronary blood flow, while Cloricromen has been noted for its potent anti-platelet and anti-leukocyte activities. This guide provides a comprehensive comparison of their hemodynamic effects based on published experimental data.
At a Glance: Key Hemodynamic Properties
| Hemodynamic Parameter | This compound | Cloricromen (AD-6) |
| Primary Mechanism | Vasodilator (Calcium influx inhibitor)[1] | Anti-platelet agent, Vasodilator (Phosphodiesterase inhibitor)[2] |
| Coronary Blood Flow | Significantly increases[3] | Data not available for direct comparison |
| Myocardial O2 Consumption | No significant change[3] | Data not available |
| Cardiac Output Index | Significant increase[3] | Data not available |
| Stroke Volume Index | Significant increase[3] | Data not available |
| Systemic Vascular Resistance | Significant decrease[3] | Data not available |
| Mean Arterial Pressure | No significant change[4] | No significant change[4] |
| Heart Rate | No significant change[3] | Minimal increase[4] |
| Anti-platelet Activity | Present[1] | Potent inhibitor of platelet aggregation[2][5] |
In-Depth Hemodynamic Effects
This compound: A Potent Coronary Vasodilator
Studies in patients with coronary heart disease have demonstrated that intravenous administration of this compound leads to significant improvements in cardiac performance. Specifically, it has been shown to increase the cardiac output index and stroke volume index while decreasing systemic vascular resistance, without significantly altering heart rate or blood pressure.[3]
A key comparative study investigating the effects of this compound versus Dipyridamole in patients without detectable heart disease revealed that both drugs induced a comparable and significant increase in coronary blood flow. However, a notable advantage of this compound was its lack of effect on myocardial oxygen consumption, which was significantly increased by Dipyridamole. This suggests that this compound's vasodilatory effect is more specific to the coronary circulation without inducing a systemic "steal" phenomenon or increasing cardiac workload.
Cloricromen (AD-6): A Vasodilator with Potent Anti-platelet Activity
Research on Cloricromen has primarily focused on its anti-thrombotic and anti-inflammatory properties. In a study on anesthetized rabbits with myocardial ischemia, Cloricromen was shown to reduce infarct size and decrease myeloperoxidase activity, an indicator of leukocyte infiltration.[4] From a hemodynamic standpoint, at the doses tested, Cloricromen induced only a minimal increase in heart rate and no change in mean arterial blood pressure.[4]
Another study in patients with peripheral atherosclerotic arteriopathy demonstrated that acute intravenous administration of Cloricromen produced a significant improvement in the postischemic perfusion index and recovery time, indicating enhanced microcirculatory function.[6] While direct comparative data on its effects on coronary blood flow and cardiac output are limited, its mechanism of action as a phosphodiesterase inhibitor suggests a potential for vasodilation.[2]
Mechanism of Action: Distinct Signaling Pathways
The divergent hemodynamic profiles of this compound and Cloricromen can be attributed to their different primary mechanisms of action at the cellular level.
This compound: Inhibition of Calcium Influx
This compound's vasodilatory effect is primarily mediated through the inhibition of calcium influx into vascular smooth muscle cells.[1] By blocking the entry of extracellular calcium, which is essential for muscle contraction, this compound promotes relaxation of the vascular smooth muscle, leading to vasodilation, particularly in the coronary arteries.
Cloricromen: Phosphodiesterase Inhibition
Cloricromen, on the other hand, exerts its effects primarily through the inhibition of phosphodiesterase (PDE).[2] This inhibition leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). In platelets, elevated cAMP levels inhibit aggregation. In vascular smooth muscle cells, increased cAMP promotes relaxation and vasodilation.
Experimental Protocols
Radionuclide Angiocardiography (for this compound)
The hemodynamic effects of this compound in patients with coronary heart disease were evaluated using radionuclide angiocardiography.[3]
-
Procedure: Gated blood pool angiocardiographic data were collected at baseline. Subsequently, 80 mg of this compound was administered intravenously. Data collection was repeated at two intervals: 3-6 minutes and 7-10 minutes post-infusion.
-
Parameters Measured: Left ventricular ejection fraction (LVEF), left ventricular ejection rate, systemic blood pressure, heart rate, cardiac output index, stroke volume index, left ventricular end-diastolic volume index, systemic vascular resistance index, and regional left ventricular wall motion.
-
Imaging: A gamma camera was used to acquire images of the heart after labeling the patient's red blood cells with a radioactive tracer (e.g., Technetium-99m). The acquisition was gated to the patient's electrocardiogram (ECG) to capture different phases of the cardiac cycle.[7][8][9]
Ex Vivo Platelet Aggregation (for Cloricromen)
The anti-platelet activity of Cloricromen was assessed using an ex vivo platelet aggregation assay in anesthetized rabbits.[4]
-
Procedure: Blood samples were collected from rabbits before and after the infusion of Cloricromen. Platelet-rich plasma (PRP) was prepared by centrifugation.
-
Aggregation Induction: Platelet aggregation was induced by adding agonists such as adenosine diphosphate (B83284) (ADP) or collagen to the PRP.
-
Measurement: The change in light transmittance through the PRP suspension was measured using an aggregometer to quantify the degree of platelet aggregation.[10][11][12][13]
Conclusion
This compound and its derivative, Cloricromen, exhibit distinct hemodynamic and pharmacological profiles. This compound acts as a potent coronary vasodilator with a favorable profile of not increasing myocardial oxygen demand, making it a potentially valuable agent in the management of coronary artery disease. Cloricromen, while also possessing vasodilatory properties, is primarily characterized by its strong anti-platelet and anti-inflammatory effects. This suggests its potential utility in conditions where both thrombosis and microcirculatory dysfunction are prominent.
Further head-to-head comparative studies are warranted to fully elucidate the relative hemodynamic effects of these two compounds and to define their optimal therapeutic niches. The choice between this compound and Cloricromen would likely depend on the specific pathophysiology being targeted, whether it be predominantly macrovascular coronary insufficiency or a combination of thrombosis and microvascular impairment. This guide provides a foundational understanding for researchers and clinicians involved in the development and application of cardiovascular drugs.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. What is Cloricromen used for? [synapse.patsnap.com]
- 3. Haemodynamic effects of carbochromen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissociation of the anti-ischaemic effects of cloricromene from its anti-platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of cloricromene on the levels of endothelin and on the microcirculatory function in peripheral atherosclerotic arteriopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radionuclide angiography - Wikipedia [en.wikipedia.org]
- 8. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 9. heart.org [heart.org]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Historical Clinical Trial Data on Carbocromen: A Comparative Guide
This guide provides a comparative meta-analysis of historical clinical trial data on Carbocromen and its alternatives for the treatment of cardiac ischemic conditions. Due to the limited availability of specific historical clinical trial data for this compound in angina pectoris, this analysis includes data from a key study in myocardial infarction to provide a comparative perspective. This information is intended for researchers, scientists, and drug development professionals to offer insights into the therapeutic landscape of antianginal agents.
This compound: An Overview
This compound, also known as Chromonar, is a vasodilator that was historically used in some European countries for the management of coronary artery disease. Its primary mechanism of action is the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and increased coronary blood flow.[1] Additionally, it exhibits anti-aggregatory effects on platelets.[1] Common side effects associated with this compound are related to its vasodilatory properties and include headache, dizziness, and flushing.[1]
Comparative Efficacy and Safety
The following tables summarize the available quantitative data from a key historical clinical trial of this compound in myocardial infarction and compare it with data from meta-analyses and representative clinical trials of its alternatives: beta-blockers, calcium channel blockers, and nitrates, which have been standard therapies for angina pectoris.
Table 1: Comparison of Efficacy Outcomes
| Drug Class | Intervention | Patient Population | Key Efficacy Endpoints | Outcome |
| This compound | This compound | Myocardial Infarction | Elimination of Ischemic Pain | Eliminated ischemic pain[2] |
| Normalization of ECG | More rapid normalization compared to papaverine[2] | |||
| Beta-Blockers | Propranolol (B1214883) | Angina Pectoris | Reduction in Anginal Attacks | 37% reduction in weekly anginal attacks compared to placebo[3] |
| Increase in Exercise Duration | 31% increase in time to onset of chest pain during exercise[3] | |||
| Calcium Channel Blockers | Diltiazem, Nifedipine, Verapamil | Rest Angina | Reduction in Angina Frequency | 64% of patients had a >50% decrease in angina[4] |
| Nitrates | Isosorbide Dinitrate | Stable Angina | Reduction in Angina Attacks | 1.5 to 2.89 fewer attacks per week |
| Increase in Exercise Duration | 31 to 53 seconds increase in total exercise duration |
Table 2: Comparison of Safety Outcomes
| Drug Class | Intervention | Patient Population | Key Safety Endpoints | Outcome |
| This compound | This compound | Myocardial Infarction | Cardiac Rhythm Disturbances | 1 case observed (vs. multiple with papaverine)[2] |
| Acute Cardiovascular Insufficiency | 1 case observed (vs. 6 with papaverine)[2] | |||
| Mortality | 1 death (vs. 6 with papaverine (B1678415) in patients with unfavorable prognosis)[2] | |||
| Reported Side Effects | Well tolerated with no side effects reported in this study[2] | |||
| Beta-Blockers | Propranolol | Angina Pectoris | Adverse Events | Not specified in detail, but generally associated with fatigue, bradycardia, and bronchospasm |
| Calcium Channel Blockers | Diltiazem, Nifedipine, Verapamil | Rest Angina | Adverse Events | 38% of patients experienced a side effect (e.g., headache, flushing)[4] |
| Nitrates | Isosorbide Dinitrate | Stable Angina | Adverse Events | Headache reported in 51.6% of patients |
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the replication and validation of findings.
This compound vs. Papaverine in Myocardial Infarction:
A comparative clinical trial was conducted on 100 patients with myocardial infarction.[2] 50 patients were treated with this compound (Intensain), and 50 patients received papaverine as a control. The study evaluated the overall improvement, elimination of ischemic pain, changes in blood pressure, normalization of pathological ECG changes, incidence of cardiac rhythm disturbances, acute cardiovascular insufficiency, and mortality.[2]
Propranolol in Angina Pectoris:
A 44-week, double-blind, crossover study was conducted in 20 patients with documented coronary heart disease and stable angina.[3] The study included a 12-week lead-in period, a 6-week dose-finding period to individualize the propranolol dosage, and a 24-week double-blind crossover phase where patients received either propranolol or a placebo. Key outcomes measured were the frequency of anginal attacks, nitroglycerin consumption, time to onset of chest pain during treadmill exercise, and ST-segment depression.[3]
Calcium Channel Blockers in Rest Angina:
A study involving 45 patients with rest angina examined the clinical outcomes after one year of therapy with either diltiazem, nifedipine, or verapamil.[4] The study was a comparative, controlled clinical trial. The primary outcome was a greater than 50% decrease in angina frequency without a coronary event (sudden death, infarction, or hospitalization for unacceptable angina control or bypass surgery). The need for additional antianginal drugs and the incidence of side effects were also recorded.[4]
Nitrates for Stable Angina (Meta-analysis):
A systematic review and meta-analysis of 51 randomized controlled trials with 3,595 patients evaluated the efficacy of long-term administration of nitrates for stable angina. Both parallel and crossover study designs were included. The primary outcome measures were the number of angina attacks weekly, nitroglycerin consumption, quality of life, total exercise duration, time to onset of angina, and time to 1 mm ST-segment depression.
Visualizations
Signaling Pathway of this compound
References
- 1. [On the efficacy of this compound in the treatment of myocardial infarction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 39 Belastungsabhängiger Thoraxschmerz - Ärztekammer Nordrhein [aekno.de]
- 3. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 4. Angina pectoris - Herz- und Gefäßkrankheiten - MSD Manual Ausgabe für Patienten [msdmanuals.com]
Safety Operating Guide
Navigating the Disposal of Carbocromen: A Procedural Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Carbocromen
The responsible disposal of chemical compounds is a critical component of laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a vasodilator that has been used in cardiac therapy.[1] While specific regulations can vary, the following procedures are based on established best practices for pharmaceutical waste management, ensuring the safety of personnel and compliance with regulatory standards.
I. Pre-Disposal Safety and Handling
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat should be worn to protect from potential splashes.
Handling:
-
Avoid generating dust or aerosols.
-
Work in a well-ventilated area, preferably a fume hood.
-
Do not eat, drink, or smoke in areas where this compound is handled.
II. Waste Characterization and Segregation
Proper characterization and segregation of this compound waste is the first and most crucial step in the disposal process.
-
Identify this compound Waste: This includes:
-
Expired or unused pure this compound.
-
Solutions containing this compound.
-
Contaminated materials such as gloves, weighing paper, pipette tips, and empty containers.
-
-
Determine Waste Classification: In the absence of a specific SDS, it is prudent to treat this compound as a non-hazardous pharmaceutical waste unless it exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity). However, always consult with your institution's Environmental Health and Safety (EHS) department for a definitive classification.
-
Segregate Waste Streams:
-
Solid Waste: Collect pure compound and contaminated solids in a designated, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof container.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
-
III. Containerization and Labeling
Proper containerization and labeling are essential for safe storage and transport of chemical waste.
-
Container Selection: Use containers that are compatible with the chemical nature of this compound, are in good condition, and can be securely sealed.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Waste this compound" or "Chemical Waste".
-
The primary chemical name: this compound.
-
The approximate quantity of waste.
-
The date of accumulation.
-
Any known hazards (as a precautionary measure).
-
IV. Disposal Procedures
The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[2][3][4]
Step-by-Step Disposal:
-
Consult Institutional and Local Regulations: Before proceeding, always consult your institution's EHS guidelines and local, state, and federal regulations regarding pharmaceutical waste disposal.[2]
-
Select the Appropriate Disposal Pathway:
-
Non-Hazardous Pharmaceutical Waste: If classified as non-hazardous, the waste should be sent for incineration at a licensed facility.[4][5] Landfilling may be an option in some jurisdictions, but incineration is generally the preferred method for pharmaceutical waste to ensure complete destruction.[5] Sewering (flushing down the drain) of pharmaceutical waste is strongly discouraged and often prohibited. [3][5]
-
Hazardous Pharmaceutical Waste: If this compound is determined to be a hazardous waste, it must be managed according to the Resource Conservation and Recovery Act (RCRA) regulations.[2][3] This typically involves disposal via a licensed hazardous waste contractor for incineration.[3]
-
-
Disposal of Empty Containers:
-
Triple Rinse: The empty this compound container should be rinsed three times with a suitable solvent (e.g., ethanol (B145695) or water).
-
Collect Rinsate: The first rinsate should be collected and disposed of as liquid chemical waste.[6] Subsequent rinsate disposal should follow institutional guidelines.
-
Deface Label: The original label on the container should be defaced or removed.[6]
-
Dispose of Container: The clean, defaced container can then be disposed of in the appropriate solid waste or recycling stream as per your facility's procedures.[6]
-
V. Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for pharmaceutical waste disposal.
| Parameter | Guideline | Source |
| Waste Classification | Determined by institutional EHS based on chemical properties. | General Best Practice |
| Primary Disposal Method | Incineration | [3][4][5] |
| Sewering | Prohibited for hazardous waste; not recommended for non-hazardous. | [3][5] |
| Container Rinsing | Triple rinse with a suitable solvent. | [6] |
| Rinsate Disposal | First rinsate collected as chemical waste. | [6] |
VI. Experimental Protocols
As this document provides procedural guidance for disposal, formal experimental protocols are not applicable. The provided steps are based on established safety and regulatory guidelines for chemical waste management.
VII. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Chromonar | C20H27NO5 | CID 12604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Carbocromen
For Immediate Implementation by Laboratory Professionals
This guide provides essential safety and logistical information for the handling of Carbocromen, a cardiovascular agent. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Quantitative Exposure Limits for this compound's Parent Compound: Coumarin (B35378)
While specific Occupational Exposure Limits (OELs) for this compound have not been established, the following data for its parent compound, coumarin, should be used as a conservative guideline for minimizing exposure. These values are for airborne particulates and are presented as Time-Weighted Averages (TWA) over an 8-hour workday.
| Regulatory Body | Exposure Limit (as Respirable Fraction) | Exposure Limit (as Total Dust) | Notes |
| US OSHA (PELs) - Table Z3 | 5 mg/m³ | 15 mg/m³ | Inert or Nuisance Dust |
| US ACGIH (TLV) | - | 10 mg/m³ (Inhalable particles) | Particles (Insoluble or Poorly Soluble) |
| US - California (PELs) | 5 mg/m³ | - | Particulates not otherwise regulated |
| US - Oregon (PELs) - (Z-3) | 5 mg/m³ | 10 mg/m³ | Inert or Nuisance Dust |
| US - Hawaii Air Contaminant Limits | 5 mg/m³ | 10 mg/m³ | Particulates not otherwise regulated |
| US - Tennessee (OELs) | 5 mg/m³ | - | Particulates not otherwise regulated |
| US - Michigan (Exposure Limits) | 5 mg/m³ | - | Particulates not otherwise regulated |
| US - Wyoming (Toxic and Hazardous Substances) | 5 mg/m³ | - | Particulates not otherwise regulated (PNOR) |
| Canada - Prince Edward Island (OELs) | - | 10 mg/m³ (Inhalable particles) | Particles (Insoluble or Poorly Soluble) |
Disclaimer: This data is for coumarin and should be used as a reference for this compound in the absence of specific data. Always strive to keep exposure to the lowest achievable levels.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
Primary Engineering Controls:
-
Fume Hood: All handling of this compound powder and preparation of solutions must be conducted in a certified chemical fume hood.
Standard Laboratory Attire:
-
Long-sleeved lab coat
-
Closed-toe shoes
Required PPE for Handling this compound:
| Body Part | Required PPE |
| Respiratory | A NIOSH-approved half-mask or full-face respirator with P100 particulate filters is required when handling the powder form.[1] |
| Hands | Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon contamination. |
| Eyes | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[2] |
| Body | A disposable, chemical-resistant gown should be worn over the lab coat. |
Procedural Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Experimental Protocols
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage container should be tightly sealed.
Weighing and Solution Preparation
-
Don PPE: Before handling, don all required personal protective equipment as outlined in the PPE protocol.
-
Work in Fume Hood: Conduct all weighing and solution preparation activities within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a dedicated, clean weighing vessel. Tare the balance with the vessel before adding the chemical.
-
Solution Preparation: Slowly add the weighed this compound to the solvent to avoid splashing. Gently swirl or stir to dissolve.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Unused or expired this compound powder should be disposed of as hazardous chemical waste.
-
Contaminated materials such as weighing paper, pipette tips, and gloves must be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
All solutions containing this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
-
-
Container Disposal:
-
Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, the label on the container should be defaced or removed before recycling or disposal as non-hazardous waste, in accordance with institutional policies.
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Spills
-
Small Spills (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, close the doors to the affected area to contain vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Personal Exposure
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, provide oxygen if you are trained to do so.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
If the person is conscious and able to swallow, have them rinse their mouth with water.
-
Seek immediate medical attention.
-
For all exposure incidents, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
